Product packaging for Oxypeucedanin Hydrate(Cat. No.:CAS No. 2643-85-8)

Oxypeucedanin Hydrate

Cat. No.: B192036
CAS No.: 2643-85-8
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-CYBMUJFWSA-N
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Description

Oxypeucedanin hydrate is a natural furanocoumarin isolated from plants such as Angelica dahurica and Notopterygium incisum , recognized for its significant anti-inflammatory properties and potential in autoimmune disease research . Recent investigations highlight its promise for rheumatoid arthritis (RA) research, demonstrating its efficacy in ameliorating disease symptoms in a collagen-induced arthritis (CIA) model by reducing joint swelling, bone erosion, and the expression of pro-inflammatory factors like IL-1β, IL-6, and TNF-α . The compound's primary mechanism of action involves direct binding to the TLR4/MD2 complex on immune cells such as macrophages, with a demonstrated Kd value of 33.7 µM, thereby competing with ligands like LPS . This interaction suppresses the subsequent activation of the NF-κB and MAPK signaling pathways, leading to the downregulation of inflammatory mediators including iNOS and COX-2, and a reduction in reactive oxygen species (ROS) production . Beyond inflammation, this compound has also been studied for its antidiabetic potential, exhibiting inhibitory activity against carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase . As a research tool, it provides a valuable natural product scaffold for exploring novel therapeutic strategies for inflammatory and autoimmune conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O6 B192036 Oxypeucedanin Hydrate CAS No. 2643-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949318
Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2643-85-8, 24724-52-5
Record name (+)-Oxypeucedanin hydrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)-
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Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Record name oxypeucedanin hydrate
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Foundational & Exploratory

Oxypeucedanin Hydrate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a linear furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a naturally occurring secondary metabolite, it is biosynthesized by a variety of plant species and plays a role in their defense mechanisms.[1] This technical guide provides an in-depth overview of the natural sources, geographical distribution, and isolation methodologies for oxypeucedanin hydrate, tailored for professionals in research and drug development. The guide further delves into the known signaling pathways modulated by this compound, offering a foundation for future therapeutic exploration.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[2][3] These families are known for their rich phytochemical profiles, often characterized by the presence of various coumarin (B35378) derivatives.

Major Plant Genera

Extensive phytochemical studies have identified several key genera as significant sources of this compound:

  • Angelica : Species within this genus, such as Angelica dahurica, Angelica archangelica, and Angelica japonica, are well-documented as rich sources of this compound.[4] The roots of Angelica dahurica are noted to be one of the richest natural sources of this compound.[5][6]

  • Prangos : Various Prangos species, including Prangos pabularia and Prangos ferulacea, have been shown to contain significant amounts of this compound.[7][8]

  • Ferulago : This genus, with species like Ferulago subvelutina, also contributes to the natural availability of this compound.

  • Peucedanum : Peucedanum ostruthium (Masterwort) is another notable source within the Apiaceae family.[9][10][11]

  • Citrus : Within the Rutaceae family, various Citrus species are known to produce this compound, often found in the peels of the fruit.[1]

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data from various studies.

Plant FamilySpeciesPlant PartExtraction MethodThis compound ContentReference
Apiaceae Angelica dahuricaRootsIonic Liquid Extraction98.06% (yield)[12][13][14]
Prangos pabulariaRootsDichloromethane:Methanol (1:1) Extraction followed by HPLC0.368% (w/w)[8][15][16]
Peucedanum ostruthiumRhizomesDichloromethane Extraction followed by HPLC-DAD-MS1.58 - 25.05 mg/g[6]
Angelica archangelicaFruitsEthyl Acetate (B1210297) Extraction0.35 mg/g[17][18]
Rutaceae Citrus spp.PeelNot specifiedTraces to significant amounts[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high purity and yield.

General Isolation Protocol

A general workflow for the isolation of furanocoumarins, including this compound, from plant material is outlined below. This protocol is a synthesis of methodologies reported in the literature and can be adapted based on the specific plant matrix and available resources.[19][20][21]

1. Plant Material Preparation:

  • The selected plant material (e.g., roots, rhizomes, fruits) should be air-dried or freeze-dried to remove moisture.

  • The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • Maceration: The powdered plant material is soaked in an appropriate organic solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) for an extended period (24-72 hours) with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, continuously passing a heated solvent over the plant material.

  • Modern Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to enhance extraction efficiency and reduce extraction time.

3. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is then subjected to column chromatography for fractionation. Silica gel is a commonly used stationary phase.

  • Elution is typically performed using a gradient of non-polar to polar solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fractions rich in the target compound are combined and may be subjected to further purification steps such as preparative HPLC or recrystallization to obtain pure this compound.

Detailed Protocol: Ionic Liquid-Based Extraction from Angelica dahurica Roots

This protocol is based on a study by Wang et al. (2021) and offers a highly efficient method for the extraction of this compound.[12][13][14]

1. Materials:

  • Dried and powdered roots of Angelica dahurica.

  • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N).

  • Back-extraction solvent: 0.01 N HCl.

2. Optimal Extraction Conditions:

  • Solvent-to-Solid Ratio: 8:1 (mL of ionic liquid to g of plant material).

  • Temperature: 60 °C.

  • Time: 180 minutes.

3. Procedure:

  • Mix the powdered Angelica dahurica roots with [Bmim]Tf2N at the optimal ratio in a sealed vessel.

  • Heat the mixture at 60 °C for 180 minutes with continuous stirring.

  • After extraction, separate the ionic liquid phase containing the extracted compounds.

  • Perform back-extraction of this compound from the ionic liquid phase using 0.01 N HCl. This step allows for the recovery of the compound from the ionic liquid.

  • The final product can be further purified if necessary.

Under these optimized conditions, an extraction yield of 98.06% for this compound was achieved.[12][13][14]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.

Anti-inflammatory Activity: TLR4-MD2/NF-κB/MAPK Signaling Axis

Recent studies have elucidated the anti-inflammatory mechanism of this compound. It has been shown to alleviate inflammatory responses by directly targeting the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD2) complex. By binding to this complex, this compound inhibits the activation of downstream signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Activates IKK IKK TLR4/MD2->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4/MD2->MAPK_pathway This compound This compound This compound->TLR4/MD2 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB->Pro-inflammatory Mediators Upregulates MAPK_pathway->Pro-inflammatory Mediators Upregulates

Caption: Inhibition of the TLR4-MD2 complex by this compound.

Anticancer Activity: p53-Dependent MDM2/p21 Signaling Pathway

In the context of cancer, oxypeucedanin has demonstrated antiproliferative effects. Studies suggest that it can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved, in part, through the activation of the p53 tumor suppressor protein. Activated p53 can then upregulate the expression of MDM2 and p21, leading to cell cycle arrest and apoptosis.

G Oxypeucedanin Oxypeucedanin p53 p53 Oxypeucedanin->p53 Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Induces Apoptosis Apoptosis MDM2->Apoptosis Contributes to G2/M Arrest G2/M Arrest p21->G2/M Arrest Leads to

Caption: p53-dependent anticancer mechanism of Oxypeucedanin.

Interaction with P-Glycoprotein

This compound has been identified as a substrate for P-glycoprotein (P-gp), a transmembrane efflux pump that plays a significant role in multidrug resistance in cancer and affects the pharmacokinetics of many drugs.[1][7] This interaction suggests that this compound could potentially act as a P-gp inhibitor, although studies indicate the effect may be minimal.[1][7] This property is of interest in drug development as co-administration with P-gp substrates could potentially enhance their bioavailability.

Conclusion

This compound stands out as a promising natural compound with a well-defined distribution in the plant kingdom, particularly within the Apiaceae and Rutaceae families. The methodologies for its isolation are well-established, with modern techniques offering high efficiency and yield. The elucidation of its mechanisms of action, including its anti-inflammatory and anticancer properties through specific signaling pathways, provides a strong rationale for its further investigation as a lead compound in drug discovery and development. This guide serves as a foundational resource for researchers and scientists to navigate the complexities of sourcing, isolating, and understanding the biological activities of this compound.

References

The Biosynthesis of Oxypeucedanin Hydrate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a linear furanocoumarin found in various plant species, particularly within the Apiaceae and Rutaceae families, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of oxypeucedanin hydrate, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. While the initial stages of furanocoumarin biosynthesis are well-characterized, the terminal steps leading to this compound are less defined. This guide synthesizes the current knowledge, proposes a putative pathway for the final enzymatic transformations, and provides detailed experimental protocols and data presentation formats to facilitate further research in this area.

Introduction to Furanocoumarin Biosynthesis

Furanocoumarins are a class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) core.[1] Their biosynthesis originates from the phenylpropanoid pathway, a central route in the production of a wide array of plant natural products.[2] The formation of the furanocoumarin scaffold is a multi-step process involving a series of enzymatic reactions, with cytochrome P450 monooxygenases (P450s) playing a pivotal role in the characteristic ring formations.[3]

The general pathway commences with the synthesis of umbelliferone, a key coumarin intermediate, from L-phenylalanine.[4] Subsequent prenylation and cyclization reactions, catalyzed by prenyltransferases and P450s respectively, lead to the formation of the core furanocoumarin structure, such as psoralen.[3] From these central intermediates, a diverse array of furanocoumarins, including this compound, are generated through further enzymatic modifications.

The Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of related furanocoumarins and the chemical structure of this compound, a putative pathway can be proposed. The pathway can be divided into two main stages: the established synthesis of a plausible furanocoumarin precursor and the proposed subsequent modifications leading to this compound.

Established Biosynthesis of Furanocoumarin Precursors

The initial steps of the pathway, leading to the formation of key furanocoumarin intermediates like marmesin (B225713) and psoralen, are well-documented and are summarized below.

dot digraph "Furanocoumarin_Precursor_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Established biosynthetic pathway of furanocoumarin precursors.

Putative Biosynthetic Steps to this compound

The conversion of a pre-existing furanocoumarin, such as imperatorin (B1671801), to oxypeucedanin and subsequently to this compound is hypothesized to involve two key enzymatic steps: epoxidation and hydration.

  • Epoxidation of a Furanocoumarin Precursor: The formation of the epoxide ring in oxypeucedanin strongly suggests the action of an epoxidase , likely a cytochrome P450 monooxygenase . This enzyme would catalyze the epoxidation of the double bond in the prenyl side chain of a precursor molecule like imperatorin.

  • Hydration of the Epoxide: The subsequent conversion of oxypeucedanin to this compound requires the opening of the epoxide ring through the addition of a water molecule. This reaction is characteristically catalyzed by an epoxide hydrolase .

The proposed final steps are illustrated in the following diagram:

dot digraph "Putative_Oxypeucedanin_Hydrate_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Putative biosynthetic pathway from imperatorin to this compound.

Quantitative Data on Biosynthetic Enzymes

Currently, there is a lack of specific quantitative data for the putative enzymes involved in the final steps of this compound biosynthesis. However, for research purposes, the following table structure is recommended for summarizing key enzymatic parameters once they are determined.

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)Reference
Furanocoumarin EpoxidaseImperatorin
Epoxide HydrolaseOxypeucedanin

Experimental Protocols

To elucidate the putative biosynthetic pathway of this compound, the identification and characterization of the proposed furanocoumarin epoxidase and epoxide hydrolase are essential. The following sections provide detailed methodologies for these key experiments.

Heterologous Expression and Purification of Candidate Enzymes

The identification of candidate genes for the furanocoumarin epoxidase (likely a CYP450) and epoxide hydrolase can be achieved through transcriptomic analysis of plants known to produce this compound. Once candidate genes are identified, they can be heterologously expressed and the recombinant proteins purified for functional characterization.

dot digraph "Heterologous_Expression_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: General workflow for heterologous expression and purification of enzymes.

Methodology:

  • Gene Identification and Cloning: Candidate genes are identified from transcriptome data of this compound-producing plants. The full-length cDNA is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.

Enzyme Assays

4.2.1. Furanocoumarin Epoxidase (CYP450) Assay

This assay is designed to detect the conversion of a furanocoumarin precursor (e.g., imperatorin) to its corresponding epoxide (oxypeucedanin).

Materials:

  • Purified recombinant CYP450 enzyme

  • Purified recombinant CPR (if required)

  • NADPH

  • Imperatorin (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the purified CYP450, and CPR in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH and the substrate (imperatorin dissolved in a suitable solvent like DMSO).

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Analyze the organic phase by HPLC or LC-MS to detect the formation of oxypeucedanin. Quantify the product using a standard curve.

4.2.2. Epoxide Hydrolase Assay

This assay measures the conversion of oxypeucedanin to this compound.

Materials:

  • Purified recombinant epoxide hydrolase enzyme

  • Oxypeucedanin (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the purified epoxide hydrolase in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the substrate (oxypeucedanin dissolved in a suitable solvent).

  • Incubate the reaction for a specific time period.

  • Terminate the reaction by adding a quenching solution (e.g., an equal volume of methanol).

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing area of plant secondary metabolism with significant implications for drug development and biotechnology. While the early stages of furanocoumarin biosynthesis are well-understood, the final epoxidation and hydration steps leading to this compound remain to be definitively characterized. The proposed putative pathway and the detailed experimental protocols provided in this guide offer a roadmap for researchers to identify and characterize the novel enzymes involved. Future research should focus on the isolation and functional analysis of the candidate furanocoumarin epoxidase and epoxide hydrolase from this compound-producing plants. Elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of this valuable bioactive compound.

References

physical and chemical properties of oxypeucedanin hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Oxypeucedanin (B192039) Hydrate (B1144303)

Introduction

Oxypeucedanin hydrate is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is a hydrated derivative of oxypeucedanin, which contains an epoxide ring.[2][3] This natural product has been isolated from several plant species, notably from the roots of Angelica dahurica and Angelica japonica.[4][5] this compound has garnered interest in the scientific community for its diverse biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in research and development.

Table 1: Chemical Identifiers and Formula

IdentifierValue
IUPAC Name 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1]
Synonyms (+)-Aviprin, Prangol, Prangolarin hydrate[4]
CAS Number 2643-85-8[4][6]
Molecular Formula C₁₆H₁₆O₆[4][6]
Molecular Weight 304.3 g/mol [4]
Monoisotopic Mass 304.0947 Da[7]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical Form Solid, white or off-white powder[8][9]
Melting Point 137-138.5 °C[6]
187-188 °C[8]
Boiling Point 544.3 ± 50.0 °C (Predicted)[8]
Density 1.386 ± 0.06 g/cm³ (Predicted)[8]
pKa 13.80 ± 0.20 (Predicted)[8]
XlogP 1.6[7]
Stability ≥ 4 years when stored at -20°C[4]

Table 3: Solubility Data

SolventSolubility
DMSO ~30 mg/mL[4]
Dimethylformamide (DMF) ~30 mg/mL[4]
Ethanol ~5 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2) ~0.33 mg/mL[4]
Acetone Soluble[8][10]
Chloroform Soluble[8][10]
Methanol Soluble[8][10]
Aqueous Buffers Sparingly soluble[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Table 4: Ultraviolet/Visible (UV/Vis) Spectroscopy

PropertyValue
λmax 222, 251, 260, 269, 310 nm[4]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Detailed structural confirmation of this compound is achieved through NMR and MS.[2]

  • ¹H-NMR and ¹³C-NMR: These techniques are used to identify the chemical structure. For furanocoumarins, characteristic signals include a pair of cis-olefinic protons linked to a carbonyl group.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing the exact mass.[1] Techniques such as UPLC-MS/MS are commonly employed for the analysis of furanocoumarins in complex matrices like plant extracts and biological fluids.[11][12]

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activities, primarily anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity this compound has been shown to alleviate symptoms of rheumatoid arthritis.[1] Its mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex.[1][4] By binding to this complex, it competitively inhibits the action of lipopolysaccharide (LPS), thereby suppressing the downstream activation of the NF-κB and MAPK signaling pathways.[1][4] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[4]

Antiproliferative Activity The compound has demonstrated antiproliferative effects against various cancer cell lines, including human MK-1 gastric and HeLa cervical cancer cells, as well as murine B16/F10 melanoma cells.[5] The parent compound, oxypeucedanin, induces G2/M phase cell cycle arrest in human hepatoma cells.[6][13] This is associated with the activation of the p53 tumor suppressor protein and subsequent induction of its downstream targets, MDM2 and p21.[6][13]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 IKK IKK TLR4_MD2->IKK Activates MAPK MAPKs (ERK, p38, JNK) TLR4_MD2->MAPK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocates MAPK->NF_kappa_B_nuc Activates Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NF_kappa_B_nuc->Pro_inflammatory Induces Transcription

Caption: Anti-inflammatory mechanism of this compound.

G *Pathway elucidated for parent compound, Oxypeucedanin cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPD Oxypeucedanin* ATR ATR OPD->ATR Activates p53 p53 OPD->p53 Activates/ Stabilizes Chk1 Chk1 ATR->Chk1 Activates G2M_Arrest G2/M Arrest Chk1->G2M_Arrest Induces MDM2 MDM2 p53->MDM2 Induces p53->MDM2 Degrades p21 p21 p53->p21 Induces CellCycle Cell Cycle Progression p21->CellCycle Inhibits

Caption: Antiproliferative mechanism of Oxypeucedanin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

1. Isolation from Angelica dahurica A facile method for isolating this compound utilizes an ionic liquid (IL) followed by a back-extraction process.[8][10][14]

  • Plant Material: Powdered roots of Angelica dahurica.

  • Extraction:

    • Mix powdered root samples with the ionic liquid [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1 (v/w).[10][15]

    • Soak the mixture for 30 minutes with constant agitation (e.g., 500 rpm).[16]

    • Heat the mixture to 60°C and maintain for 180 minutes with continued agitation to perform the extraction.[10][15]

    • Separate the IL extraction solution from the solid plant residue.

  • Back-Extraction:

    • Mix the IL solution containing the extracted compounds with 0.01 N HCl.[10]

    • Agitate the mixture to transfer the target compounds (this compound and byakangelicin) from the IL phase to the acidic aqueous phase.

    • Separate the aqueous phase. The product, enriched with this compound, can then be collected. Under optimal conditions, extraction yields can reach up to 98%.[10][15]

2. Solubility Determination (Shake-Flask Method) This protocol is based on the WHO recommended "shake-flask" method for determining equilibrium solubility.[17]

  • Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8).[17]

  • Place the vials in a mechanical shaker, maintaining a constant temperature of 37 ± 1 °C.[17]

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[17]

  • After agitation, remove the samples and separate the undissolved solid from the solution by centrifugation or filtration.

  • Immediately dilute the resulting supernatant to prevent precipitation.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Equilibrium is confirmed when the concentration does not change significantly between sequential time points.[17]

3. High-Performance Liquid Chromatography (HPLC) Analysis The following is an example of an HPLC method for the determination of this compound in a biological matrix.

  • Sample Preparation: Deproteinate plasma samples with perchloric acid and centrifuge.[10]

  • HPLC System: A column-switching HPLC system can be employed.[10]

    • Clean-up Column: Symmetry Shield RP 8 (20 x 3.9 mm I.D.).[10]

    • Analytical Column: Symmetry C18 (75 x 4.6 mm I.D.).[10]

  • Mobile Phase: Acetonitrile-water (20:80, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Detection: UV detector set at 260 nm.[10]

  • Quantification: Use a calibration curve prepared with standards of known concentrations.[10]

Experimental Workflow Diagram

G start Powdered Angelica dahurica Root mix_il Mix with [Bmim]Tf₂N (8:1 ratio) start->mix_il soak Soak for 30 min (500 rpm) mix_il->soak extract Extract at 60°C for 180 min soak->extract separate_solid Separate Solid Residue extract->separate_solid il_phase IL Phase with Extracted Compounds separate_solid->il_phase Collect Liquid back_extract Back-extract with 0.01 N HCl il_phase->back_extract separate_phases Separate Phases back_extract->separate_phases aq_phase Aqueous Phase separate_phases->aq_phase Collect Aqueous product Enriched Product: This compound aq_phase->product

Caption: Ionic liquid-based isolation of this compound.

References

The Core Mechanisms of Oxypeucedanin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303) (OXH), a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-inflammatory and anti-cancer properties. Through a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by oxypeucedanin hydrate, presents quantitative data on its biological effects, and details the experimental protocols utilized in its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Introduction

This compound is a furanocoumarin found in various medicinal plants, including those of the Angelica and Peucedanum genera[1][2][3][4]. It is a hydrated derivative of oxypeucedanin. Emerging evidence highlights its significant therapeutic promise, particularly in the realms of inflammation and oncology. This document synthesizes the current understanding of this compound's mechanism of action, with a focus on its molecular targets and the downstream cellular consequences.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key inflammatory signaling pathways, particularly the TLR4-MD2/NF-κB/MAPK axis, which is centrally involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.[5][6]

Direct Inhibition of the TLR4/MD2 Complex

This compound has been shown to directly interact with the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD2). This interaction competitively inhibits the binding of lipopolysaccharide (LPS), a potent inflammatory stimulus, to the TLR4/MD2 complex.[5][6]

  • Binding Affinity: Microscale Thermophoresis (MST) experiments have quantified the binding affinity of this compound to the TLR4/MD2 complex, revealing a dissociation constant (Kd) of 33.7 μM.[5][6]

Downregulation of NF-κB and MAPK Signaling Pathways

By inhibiting the activation of the TLR4/MD2 complex, this compound effectively suppresses the downstream activation of two major inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6]

  • NF-κB Pathway: this compound treatment leads to a reduction in the phosphorylation of IKK, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[6]

  • MAPK Pathway: The phosphorylation of key MAPK proteins, including p38, ERK, and JNK, is significantly inhibited by this compound.[6]

The inhibition of these pathways culminates in the reduced expression of a wide array of pro-inflammatory mediators.

Signaling Pathway Diagram: Inhibition of TLR4-MD2/NF-κB/MAPK by this compound

G cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Inhibits IKK IKK MAPK_pathway MAPK Pathway TLR4_MD2->IKK Activates TLR4_MD2->MAPK_pathway Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB->pro_inflammatory Translocates & Activates p38 p38 ERK ERK JNK JNK nucleus Nucleus

Caption: this compound inhibits the LPS-induced inflammatory cascade.

Anti-Cancer Mechanism of Action

Oxypeucedanin and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The underlying mechanisms involve the modulation of cell cycle progression, induction of apoptosis through p53-dependent pathways, and inhibition of pro-survival signaling.

Cell Cycle Arrest

Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest in human hepatoma cells (SK-Hep-1).[7] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis
  • p53-Dependent Pathway: In human hepatoma cells, oxypeucedanin activates the tumor suppressor protein p53, leading to the increased expression of its downstream targets, MDM2 and the cyclin-dependent kinase inhibitor p21.[7] This signaling cascade is a critical driver of apoptosis.

  • Bax/Bcl-2 Regulation: In human non-small cell lung cancer cells (A549), oxypeucedanin methanolate upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL2, shifting the cellular balance towards apoptosis.[8]

  • Caspase-3/Gasdermin E (GSDME) Pathway: Oxypeucedanin can alleviate cisplatin-induced intestinal inflammatory injury by suppressing the caspase-3/GSDME signaling pathway, which is involved in pyroptosis, a form of programmed cell death.[9] This suggests a role for oxypeucedanin in modulating chemotherapy-induced side effects.

Inhibition of Pro-Survival Pathways
  • PI3K/Akt Pathway: this compound monoacetate has been observed to downregulate the expression of phosphorylated PI3K and Akt in Caco-2 colon cancer cells, thereby inhibiting a key signaling pathway that promotes cell survival and proliferation.[10]

Signaling Pathway Diagram: Pro-Apoptotic Action of Oxypeucedanin

G OPD Oxypeucedanin p53 p53 OPD->p53 Activates Bax Bax OPD->Bax Upregulates Bcl2 Bcl-2 OPD->Bcl2 Downregulates Caspase3 Caspase-3 OPD->Caspase3 Suppresses (in cisplatin (B142131) injury) PI3K PI3K OPD->PI3K Inhibits MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Induces G2M_arrest G2/M Phase Cell Cycle Arrest p21->G2M_arrest Promotes Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Induces Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Oxypeucedanin induces apoptosis via multiple signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for oxypeucedanin and its derivatives across various experimental models.

Table 1: Anti-inflammatory and Binding Affinity Data for this compound

ParameterModel SystemValueReference
Binding Affinity (Kd)TLR4/MD2 Complex33.7 μM[5][6]

Table 2: Anti-proliferative and Cytotoxic Activities of Oxypeucedanin and its Derivatives

CompoundCell LineAssayIC50 / EffectReference
OxypeucedaninSK-Hep-1 (Human Hepatoma)SRB Assay32.4 μM (72h)
Oxypeucedanin MethanolateA549 (Human Lung Cancer)Flow Cytometry29.6% apoptosis at 0.4 mM[8]
This compound MonoacetateCaco-2 (Human Colon Carcinoma)MTT AssayIC50: 36.4 μM (72h), 42.1 μM (48h), 46.3 μM (24h)[10]
(+)-Oxypeucedanin HydrateMK-1 (Human Gastric Cancer)Proliferation AssayEC50: 47.2 µg/ml[1]
(+)-Oxypeucedanin HydrateHeLa (Human Cervical Cancer)Proliferation AssayEC50: 80.3 µg/ml[1]
(+)-Oxypeucedanin HydrateB16/F10 (Murine Melanoma)Proliferation AssayEC50: 42 µg/ml[1]
(+)-Oxypeucedanin HydrateL5178Y (Murine Lymphoma)Proliferation AssayIC50: 41.96 µM (sensitive), 60.58 µM (multidrug-resistant)[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the investigation of this compound's mechanism of action.

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • LPS-Induced Inflammation Model: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels of these cytokines in the cell culture supernatant are quantified using commercially available ELISA kits.

    • iNOS and COX-2 Expression: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_analysis Analysis start Start culture Culture RAW264.7 Macrophages start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect griess Griess Assay (NO measurement) collect->griess elisa ELISA (TNF-α, IL-1β, IL-6) collect->elisa western Western Blot (iNOS, COX-2) collect->western end End

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Model
  • Collagen-Induced Arthritis (CIA) in Rats:

    • Induction: Male Wistar rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster immunization is given on day 7.

    • Treatment: this compound is administered orally at specified doses daily from the day of the first immunization.

    • Assessment: The severity of arthritis is evaluated by measuring paw swelling, arthritis score, and body weight. Histopathological analysis of the joint tissue is performed to assess inflammation and cartilage destruction. Levels of pro-inflammatory cytokines in the synovial tissue are measured by qPCR.

Anti-Cancer Assays
  • Cell Viability and Proliferation Assays (MTT/SRB):

    • Cancer cells are seeded in 96-well plates and treated with various concentrations of oxypeucedanin or its derivatives for 24, 48, and 72 hours.

    • Cell viability is assessed by adding MTT or SRB solution and measuring the absorbance at a specific wavelength.

    • IC50 values are calculated from the dose-response curves.

  • Cell Cycle Analysis:

    • Cells are treated with the compound for 24 hours.

    • Cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI).

    • The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

  • Apoptosis Assays:

    • Annexin V/PI Staining: Cells are treated with the compound, then stained with Annexin V-FITC and PI, and analyzed by flow cytometry to quantify early and late apoptotic cells.

    • Western Blotting: Expression levels of apoptosis-related proteins (e.g., p53, p21, Bax, Bcl-2, cleaved caspase-3) are determined in cell lysates.

Target Engagement and Binding Assays
  • Cellular Thermal Shift Assay (CETSA): This assay is used to confirm the direct binding of this compound to the TLR4/MD2 complex in a cellular context. Cell lysates are treated with this compound, heated at various temperatures, and the amount of soluble TLR4/MD2 remaining is quantified by Western blotting.

  • Microscale Thermophoresis (MST): This technique is employed to determine the binding affinity (Kd) between purified TLR4/MD2 protein and this compound in solution. The movement of fluorescently labeled TLR4/MD2 in a microscopic temperature gradient is measured upon titration with this compound.

Conclusion

This compound exhibits a multi-pronged mechanism of action, targeting key signaling pathways implicated in inflammation and cancer. Its ability to directly inhibit the TLR4/MD2 complex provides a strong rationale for its development as an anti-inflammatory agent. Furthermore, its capacity to induce cell cycle arrest and apoptosis in cancer cells through the modulation of p53, PI3K/Akt, and caspase-mediated pathways underscores its potential as an anti-neoplastic drug. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for future research aimed at translating the preclinical promise of this compound into clinical applications. Further investigation is warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy and safety in advanced disease models.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Activities of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological activities of oxypeucedanin hydrate, with a focus on its anti-inflammatory, anticancer, and antiviral properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a furanocoumarin found in various medicinal plants, including those of the Angelica and Citrus genera.[1][2] Traditionally, plants containing this compound have been used in folk medicine for the treatment of various ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of pharmacological effects at the molecular level. This guide synthesizes the current understanding of this compound's bioactivities, offering a comprehensive resource for the scientific community.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[3][4] A key mechanism underlying this activity is the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex, which subsequently suppresses the downstream NF-κB and MAPK signaling pathways.[3][5] This leads to a reduction in the production of pro-inflammatory mediators.

Experimental Model: Lipopolysaccharide (LPS)-induced RAW264.7 Macrophages

In this model, murine macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. This compound treatment has been shown to reverse the LPS-induced increase in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4]

Experimental Model: Collagen-Induced Arthritis (CIA) in Rats

The therapeutic potential of this compound in a preclinical model of rheumatoid arthritis has been investigated using the CIA rat model.[3] Oral administration of this compound was found to ameliorate the clinical signs of arthritis, including reduced paw swelling and bone erosion.[3] This was accompanied by a decrease in the levels of pro-inflammatory cytokines in the synovial tissue.[3][4]

Anticancer Activity

This compound and its derivatives have shown promising anticancer activities against various cancer cell lines.[6][7][8] The mechanisms of action include the induction of apoptosis and inhibition of cancer cell migration.

Experimental Model: Human Colon Cancer Cells (Caco-2)

In Caco-2 cells, this compound monoacetate has been shown to inhibit cell proliferation and colony formation.[4][6] It induces apoptosis and inhibits cell migration, with evidence suggesting the involvement of the PI3K/Akt signaling pathway.[6]

Antiviral Activity

Furanocoumarins isolated from Angelica dahurica, including this compound, have exhibited antiviral activity against influenza A viruses (H1N1 and H9N2).[9] The proposed mechanism involves the inhibition of viral replication.

Antimicrobial Activity

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Interaction with P-glycoprotein (P-gp)

In vitro studies using LLC-PK1 and LLC-GA5-COL300 cell lines have indicated that this compound is a substrate of P-glycoprotein.[10][11] This suggests a potential for drug-drug interactions, as it may compete with other P-gp substrates for efflux, potentially altering their bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the pharmacological activities of this compound and its related compounds.

Table 1: Anti-inflammatory Activity of this compound

Activity Model System Parameter Value Reference
TLR4/MD2 Complex BindingMicroScale ThermophoresisKd33.7 μM[5]
DPPH Radical ScavengingIn vitro assayIC5046.63 ± 0.011 μg/mL[12]
Carrageenan-induced Paw EdemaRat modelED50126.4 ± 0.011 mg/kg[12]

Table 2: Anticancer Activity of this compound and its Monoacetate Derivative

Compound Cell Line Activity Parameter Value Reference
This compoundMK-1 (gastric cancer)Proliferation InhibitionEC5047.2 μg/mL[8]
HeLa (cervical cancer)Proliferation InhibitionEC5080.3 μg/mL[8]
B16/F10 (melanoma)Proliferation InhibitionEC5042 μg/mL[8]
L5178Y (murine lymphoma)Proliferation InhibitionIC5041.96 μM[8]
L5178Y (multidrug-resistant)Proliferation InhibitionIC5060.58 μM[8]
This compound MonoacetateCaco-2 (colon cancer)Growth InhibitionIC50 (24h)46.3 μM[4][6]
IC50 (48h)42.1 μM[6]
IC50 (72h)36.4 μM[6]

Table 3: Antiviral Activity of Oxypeucedanin

Compound Virus Strain Activity Parameter Value Reference
OxypeucedaninInfluenza A (H1N1)AntiviralEC505.98 ± 0.71 μM[13]
Influenza A (H9N2)AntiviralEC504.52 ± 0.39 μM[13]

Table 4: Antimicrobial Activity of this compound

Organism Type Organism Activity Parameter Value (μg/mL) Reference
Gram-positive BacteriaBacillus cereusAntimicrobialMIC9.76[8]
Staphylococcus aureusAntimicrobialMIC78.12[8]
Streptococcus faecalisAntimicrobialMIC78.12[8]
Gram-negative BacteriaEscherichia coliAntimicrobialMIC39.06[8]
Shigella dysenteriaeAntimicrobialMIC625[8]
Pseudomonas aeruginosaAntimicrobialMIC625[8]
Klebsiella pneumoniaeAntimicrobialMIC39.06[8]
Salmonella typhiAntimicrobialMIC39.06[8]
FungiCandida albicansAntifungalMIC39.06[8]
Microsporum audouiniiAntifungalMIC39.06[8]

Table 5: Interaction of this compound with P-glycoprotein

Activity Model System Parameter Value Reference
P-gp SubstrateLLC-PK1 and LLC-GA5-COL300 cellsCorrected Efflux Ratio3.3 ± 0.7[10][11]

Table 6: Pharmacokinetics of Oxypeucedanin in Rats (Intravenous Administration)

Dose (mg/kg) T1/2z (h) MRT (h) Vz (L/kg) CLz (L/kg/h) Reference
2.50.610.624.985.64[14][15][16]
50.660.807.508.55[14][15][16]
100.640.736.256.58[14][15][16]

Table 7: Pharmacokinetics of Oxypeucedanin in Rats (Oral Administration)

Dose (mg/kg) Tmax (h) MRT (h) T1/2z (h) Absolute Bioavailability (%) Reference
203.385.862.9410.26[16]

Detailed Experimental Protocols

Cell Viability MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol outlines the general steps for assessing the effect of this compound on key signaling proteins.[21][22][23][24][25]

  • Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound.[3][26][27][28][29]

  • Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100-200 μL of the emulsion intradermally at the base of the tail of male Wistar or Lewis rats.

  • Booster Immunization: On day 7 or 14, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment: Once clinical signs of arthritis appear (around day 14-21), begin oral administration of this compound (at desired doses) or vehicle control daily.

  • Clinical Assessment: Monitor body weight, paw volume, and arthritis score regularly.

  • Histological and Biochemical Analysis: At the end of the study, collect synovial tissue and serum for histological examination (H&E staining) and measurement of inflammatory markers (e.g., cytokines via ELISA).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

TLR4_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds & Activates OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Inhibits Binding MAPKKK MAPKKK TLR4_MD2->MAPKKK IKK IKK TLR4_MD2->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates NFkB_nucleus NF-κB (in Nucleus) MAPK->NFkB_nucleus Activates Transcription Factors IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IκBα->NFkB Inhibits NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits OXH_mono Oxypeucedanin Hydrate Monoacetate OXH_mono->PI3K Inhibits OXH_mono->Akt Inhibits Phosphorylation Western_Blot_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Protein Expression Levels analysis->end CIA_Model_Workflow start Start: Healthy Rats immunization1 Day 0: Primary Immunization (Collagen + CFA) start->immunization1 immunization2 Day 7/14: Booster Immunization (Collagen + IFA) immunization1->immunization2 onset Day 14-21: Onset of Arthritis immunization2->onset treatment Treatment Period: Daily Oral Gavage (OXH or Vehicle) onset->treatment monitoring Regular Monitoring: - Body Weight - Paw Volume - Arthritis Score treatment->monitoring endpoint End of Study: Sacrifice monitoring->endpoint analysis Analysis: - Histology (Synovial Tissue) - Cytokine Levels (ELISA) endpoint->analysis end End: Therapeutic Efficacy Data analysis->end

References

Toxicology Profile of Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered interest for its potential pharmacological activities. As with any compound intended for therapeutic consideration, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the currently available toxicological data on oxypeucedanin hydrate. The information presented herein is a synthesis of predictive data, in vitro studies, and limited in vivo information. It is important to note that dedicated, guideline-compliant toxicology studies providing definitive quantitative data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values are not extensively available in the public domain. This guide aims to summarize the existing knowledge to inform future research and development.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one;hydrate--INVALID-LINK--
Molecular Formula C16H18O7--INVALID-LINK--
Molecular Weight 322.31 g/mol --INVALID-LINK--
CAS Number 2643-85-8--INVALID-LINK--
Synonyms (+)-Aviprin, Prangol, Prangolarin hydrate--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.--INVALID-LINK--

Non-Clinical Toxicology

Acute Toxicity
Route of AdministrationSpeciesParameterValueClassificationSource
OralNot Specified (Predicted)Acute Oral Toxicity-Category III--INVALID-LINK--

Category III in this context generally refers to substances with an LD50 between 500 and 5000 mg/kg.

GHS hazard statements associated with this compound include H302: Harmful if swallowed, which corresponds to Acute Toxicity Category 4.[1]

Repeated-Dose Toxicity (Sub-chronic and Chronic)

Dedicated sub-chronic (28-day or 90-day) or chronic toxicity studies conducted according to OECD guidelines (e.g., OECD 407, 408) for this compound were not identified in the public domain. Therefore, No-Observed-Adverse-Effect-Level (NOAEL) values have not been established. The absence of this data represents a significant gap in the toxicological profile of this compound.

Genotoxicity

Predictive data suggests that this compound is not mutagenic in the Ames test and does not induce micronuclei. However, experimental results from guideline-compliant in vitro (e.g., OECD 471, 487) and in vivo (e.g., OECD 474) genotoxicity studies are not available.

AssayResult (Predicted)ProbabilitySource
Ames MutagenesisNegative0.6600--INVALID-LINK--
Micronucleus TestNegative0.5167--INVALID-LINK--
Reproductive and Developmental Toxicity

There is a prediction of potential reproductive toxicity for this compound.[2] However, no dedicated reproductive and developmental toxicity studies in accordance with OECD guidelines (e.g., OECD 414, 416, 421) were found. The teratogenic potential and effects on fertility and embryonic development remain uncharacterized.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The IC50 values vary depending on the cell line and exposure duration.

Cell LineCancer TypeIC50 (µM)Exposure TimeSource
Caco-2Colon Carcinoma46.324 hours--INVALID-LINK--
Caco-2Colon CarcinomaNot specified48 hours--INVALID-LINK--
Caco-2Colon CarcinomaNot specified72 hours--INVALID-LINK--
HL-60Human Leukemia27.5 µg/mLNot specified--INVALID-LINK--
LNCaPProstate Adenocarcinoma>20 µg/mLNot specified--INVALID-LINK--

Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive experimental ADME profile for this compound is not available. The following table summarizes predicted ADME properties.

ParameterPredictionProbabilitySource
Human Intestinal AbsorptionPositive0.9651--INVALID-LINK--
Human Oral BioavailabilityPositive0.5429--INVALID-LINK--
Blood Brain BarrierNegative0.7500--INVALID-LINK--
P-glycoprotein SubstrateYes (experimental)---INVALID-LINK--

Mechanisms of Action and Signaling Pathways

The majority of research on the signaling pathways affected by oxypeucedanin and its hydrate form has been in the context of its anti-cancer properties.

PI3K/Akt Signaling Pathway

This compound monoacetate has been shown to downregulate the expression of pPI3K and pAkt in Caco-2 colon carcinoma cells, suggesting an inhibitory effect on the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival promotes Apoptosis_Pathway Oxypeucedanin Oxypeucedanin Caspase-3 Caspase-3 Oxypeucedanin->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a specified duration (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 value G->H Ames_Test_Workflow A Prepare bacterial tester strains (e.g., Salmonella typhimurium) B Mix bacteria with this compound (with and without S9 metabolic activation) A->B C Pour mixture onto minimal glucose agar (B569324) plates (lacking histidine) B->C D Incubate plates for 48-72 hours C->D E Count the number of revertant colonies D->E F Compare to negative and positive controls to determine mutagenicity E->F Micronucleus_Test_Workflow A Administer this compound to rodents at multiple dose levels B Collect bone marrow or peripheral blood at appropriate time points A->B C Prepare and stain slides B->C D Score the frequency of micronucleated polychromatic erythrocytes C->D E Analyze data for a statistically significant increase in micronuclei D->E

References

The Discovery and History of Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of oxypeucedanin hydrate. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's origins in traditional medicine, its isolation and characterization, and its mechanisms of action, with a focus on its anti-inflammatory and anticancer activities. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to facilitate a deeper understanding and further research into this promising bioactive molecule.

Introduction and Historical Context

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its history is deeply rooted in traditional medicine, as it is a constituent of numerous plants long used for their therapeutic properties, particularly within the Apiaceae (parsley) and Rutaceae (citrus) families. The compound has been isolated from various species of the genus Angelica, which have a rich history in traditional Chinese, Japanese, and Korean medicine for treating ailments such as inflammation, pain, and infections.

While a singular, definitive first report of the isolation of this compound is not readily apparent in the historical literature, its scientific discovery is intrinsically linked to the broader phytochemical investigation of these medicinal plants throughout the 20th century. Early research focused on the isolation and structural elucidation of various coumarins from these botanicals. The identification of oxypeucedanin and its hydrated form was a result of these systematic studies aimed at understanding the chemical basis of the plants' therapeutic effects.

Physicochemical and Spectroscopic Data

The structural characterization of this compound has been accomplished through various spectroscopic and analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₆H₁₆O₆
Molecular Weight 304.29 g/mol
CAS Number 2643-85-8
Appearance Colorless to pale yellow solid
Melting Point 187-188 °C
Solubility Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.
UV/Vis (λmax) 222, 251, 260, 269, 310 nm
¹H NMR (CDCl₃) δ 6.26 (d, J=9.6 Hz, H-3), 7.69 (d, J=9.6 Hz, H-4), 7.61 (s, H-5), 7.18 (s, H-8), 4.63 (d, J=5.2 Hz, H-1'), 3.79 (m, H-2'), 1.35 (s, 3H, CH₃), 1.29 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 161.4 (C-2), 112.8 (C-3), 144.7 (C-4), 148.9 (C-5), 114.6 (C-6), 143.5 (C-7), 98.1 (C-8), 158.3 (C-9), 107.5 (C-10), 72.4 (C-1'), 77.2 (C-2'), 71.9 (C-3'), 25.9 (CH₃), 24.5 (CH₃)

Isolation and Purification

This compound is typically isolated from the roots of various Angelica species, such as Angelica dahurica. The general workflow for its isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Workflow: Isolation and Purification

G plant_material Dried Plant Material (e.g., Angelica dahurica roots) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) crude_extract->partitioning fraction Ethyl Acetate Fraction partitioning->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography fractions Collected Fractions chromatography->fractions tlc TLC Analysis fractions->tlc Fraction Monitoring pure_compound Pure this compound tlc->pure_compound Pooling of Pure Fractions crystallization Crystallization pure_compound->crystallization final_product Crystalline Product crystallization->final_product

Caption: General workflow for the isolation of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to interfere with the binding of lipopolysaccharide (LPS) to the TLR4-MD2 complex, thereby preventing the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds OXH Oxypeucedanin Hydrate OXH->TLR4 Inhibits IKK IKK Activation TLR4->IKK MAPK MAPK Activation (p38, JNK, ERK) TLR4->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->ProInflammatory Induces MAPK->ProInflammatory Induces

Caption: Inhibition of the TLR4/NF-κB/MAPK signaling pathway.

Anticancer Activity

This compound has also been shown to possess significant anticancer properties against various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis. This is, in part, mediated through the p53 signaling pathway. Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest, and MDM2, which is involved in a feedback loop with p53.

G OXH Oxypeucedanin Hydrate p53 p53 Activation OXH->p53 Induces MDM2 MDM2 Upregulation p53->MDM2 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK CDK Inhibition p21->CDK Inhibits G2M G2/M Cell Cycle Arrest CDK->G2M

Caption: p53-mediated anticancer signaling pathway.

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro studies. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values.

Biological ActivityCell Line/AssayIC₅₀ / EC₅₀ Value (μM)Reference
Anticancer SK-Hep-1 (Liver Cancer)32.4[1]
MDA-MB-231 (Breast Cancer)50.8[1]
A549 (Lung Cancer)46.3[1]
SNU638 (Stomach Cancer)50.4[1]
L5178Y (Murine Lymphoma)41.96[2]
MK-1 (Gastric Cancer)47.2 (EC₅₀, µg/ml)[2]
HeLa (Cervical Cancer)80.3 (EC₅₀, µg/ml)[2]
B16/F10 (Murine Melanoma)42.0 (EC₅₀, µg/ml)[2]
CYP3A4 Inhibition in vitro assay26.36[3]

Detailed Experimental Protocol: Anti-inflammatory Assay

This section provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials and Reagents
Cell Culture and Treatment
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour. A vehicle control (DMSO) should be included.

  • Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) should be included.

Nitric Oxide (NO) Measurement (Griess Assay)
  • After the 24-hour incubation, collect 100 μL of the cell culture supernatant from each well.

  • Add 100 μL of Griess reagent to each 100 μL of supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

Conclusion and Future Directions

This compound has emerged from its origins in traditional medicine as a promising natural product with well-defined anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways, such as TLR4/NF-κB/MAPK and p53, provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a foundation for researchers to build upon.

Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Further exploration of its effects on other signaling pathways and its potential synergistic effects with existing drugs could also open up new avenues for its clinical application. The rich history and potent biological activities of this compound make it a compelling candidate for continued drug discovery and development efforts.

References

Oxypeucedanin Hydrate: A Key Player in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring linear furanocoumarin, is a pivotal secondary metabolite in the sophisticated defense arsenal (B13267) of various plant species, particularly within the Apiaceae and Rutaceae families.[1][2] As plants constantly face threats from a myriad of herbivores and pathogenic microorganisms, they have evolved complex defense strategies, including the production of bioactive compounds. Oxypeucedanin hydrate stands out for its broad-spectrum defensive capabilities, acting as a potent deterrent and inhibitor against a range of biological adversaries. This technical guide provides a comprehensive overview of the role of this compound in plant defense, detailing its biosynthesis, mechanism of action, and the intricate signaling pathways it modulates. The guide is intended to be a valuable resource for researchers exploring novel pest control strategies and for professionals in drug development seeking to leverage the pharmacological potential of this versatile molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid and mevalonic acid pathways.[1] The core furanocoumarin structure is derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine.

A simplified overview of the biosynthetic pathway is as follows:

  • Phenylalanine to Umbelliferone: Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. A series of subsequent reactions leads to the formation of umbelliferone, a key intermediate in coumarin (B35378) synthesis.

  • Prenylation of Umbelliferone: Umbelliferone undergoes prenylation, a critical step catalyzed by prenyltransferase enzymes, to form demethylsuberosin.

  • Furan (B31954) Ring Formation: Through a series of enzymatic reactions including hydroxylation and cyclization, the furan ring is formed, leading to the synthesis of psoralen, the parent compound of linear furanocoumarins.

  • Modification to Oxypeucedanin: Psoralen is then further modified through a series of hydroxylation and epoxidation steps to yield oxypeucedanin.

  • Hydration: The final step involves the hydration of the epoxide ring of oxypeucedanin to form this compound.

Biosynthesis_of_Oxypeucedanin_Hydrate Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Psoralen Marmesin->Psoralen Furan ring formation Oxypeucedanin Oxypeucedanin Psoralen->Oxypeucedanin Hydroxylation & Epoxidation Oxypeucedanin_Hydrate This compound Oxypeucedanin->Oxypeucedanin_Hydrate Hydration

Role in Plant Defense: Mechanisms of Action

This compound contributes to plant defense through a variety of mechanisms, primarily acting as an antifeedant and an antimicrobial agent.

1. Defense Against Herbivores:

This compound exhibits significant insecticidal and antifeedant properties. Its presence in plant tissues can deter herbivores from feeding, thereby reducing damage. The proposed mechanisms include:

  • Toxicity: The compound can be directly toxic to insects upon ingestion, leading to mortality.

  • Feeding Deterrence: The bitter taste and potential for gut disruption can act as a powerful feeding deterrent.

  • Enzyme Inhibition: Furanocoumarins are known to inhibit key insect enzymes, such as cytochrome P450 monooxygenases, which are crucial for detoxifying plant secondary metabolites.

2. Defense Against Pathogens:

This compound possesses broad-spectrum antimicrobial activity against a range of plant pathogenic bacteria and fungi.[3] Its modes of action are multifaceted and include:

  • Membrane Disruption: The lipophilic nature of the molecule allows it to intercalate into the cell membranes of pathogens, disrupting their integrity and leading to cell death.

  • Enzyme Inhibition: It can inhibit essential enzymes in pathogens, interfering with their metabolic processes.

  • DNA Intercalation: Furanocoumarins are known to intercalate into DNA, and upon activation by UV light, can form cross-links, inhibiting replication and transcription.

Quantitative Data on Bioactivity

The following tables summarize the reported quantitative data for the bioactivity of oxypeucedanin and this compound.

Table 1: Antimicrobial Activity of this compound

Target OrganismTypeBioassayEndpointValueReference
Bacillus cereusGram-positive BacteriaBroth MicrodilutionMIC9.76 µg/mL[3]
Staphylococcus aureusGram-positive BacteriaBroth MicrodilutionMIC78.12 µg/mL[3]
Streptococcus faecalisGram-positive BacteriaBroth MicrodilutionMIC39.06 µg/mL[3]
Escherichia coliGram-negative BacteriaBroth MicrodilutionMIC625 µg/mL[3]
Shigella dysenteriaeGram-negative BacteriaBroth MicrodilutionMIC39.06 µg/mL[3]
Pseudomonas aeruginosaGram-negative BacteriaBroth MicrodilutionMIC156.25 µg/mL[3]
Klebsiella pneumoniaeGram-negative BacteriaBroth MicrodilutionMIC78.12 µg/mL[3]
Salmonella typhiGram-negative BacteriaBroth MicrodilutionMIC312.5 µg/mL[3]
Candida albicansFungusBroth MicrodilutionMIC39.06 µg/mL[3]
Microsporum audouiniiFungusBroth MicrodilutionMIC39.06 µg/mL[3]

Table 2: Insecticidal Activity of Oxypeucedanin

Target OrganismBioassayEndpointValueReference
Anopheles stephensi (larvae)Larvicidal AssayLC50116.54 ppm[1]
Anopheles stephensi (larvae)Larvicidal AssayLC90346.41 ppm[1]

Table 3: Cytotoxic and Phytotoxic Activity of Oxypeucedanin and its Hydrate

CompoundTarget Organism/Cell LineBioassayEndpointValueReference
This compoundMK-1 (human gastric cancer)MTT AssayEC5047.2 µg/mL[3]
This compoundHeLa (human cervical cancer)MTT AssayEC5080.3 µg/mL[3]
This compoundB16/F10 (murine melanoma)MTT AssayEC5042 µg/mL[3]
OxypeucedaninHL-60 (human leukemia)MTT AssayIC5027.5 µg/mL[1]
OxypeucedaninLactuca sativa (lettuce)Lettuce AssayShoot Length Inhibition-24.37 ± 7.63% of control[1]

Signaling Pathways in Plant Defense

The production and action of this compound are tightly regulated by a complex network of signaling pathways that are activated in response to herbivore and pathogen attacks. Key signaling molecules include jasmonic acid (JA), salicylic (B10762653) acid (SA), and mitogen-activated protein kinases (MAPKs).

Plant_Defense_Signaling cluster_perception Threat Perception cluster_signaling Signal Transduction cluster_response Defense Response cluster_action Mechanism of Action Herbivore Herbivore Attack (e.g., chewing, oviposition) JA Jasmonic Acid (JA) Signaling Herbivore->JA Induces Pathogen Pathogen Infection (e.g., fungal elicitors) SA Salicylic Acid (SA) Signaling Pathogen->SA Induces MAPK MAPK Cascade JA->MAPK SA->MAPK Biosynthesis This compound Biosynthesis MAPK->Biosynthesis Activates Defense_Genes Activation of Defense Genes MAPK->Defense_Genes Activates Deterrence Herbivore Deterrence & Toxicity Biosynthesis->Deterrence Antimicrobial Antimicrobial Activity Biosynthesis->Antimicrobial

Herbivore attack primarily activates the JA signaling pathway, while biotrophic pathogens tend to induce the SA pathway. These pathways can then activate a MAPK cascade, a crucial signaling hub that amplifies the initial signal and triggers downstream defense responses. This includes the upregulation of genes involved in the biosynthesis of defense compounds like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Antimicrobial_Assay_Workflow start Start step1 Prepare serial dilutions of This compound in a 96-well microplate. start->step1 step2 Inoculate each well with a standardized suspension of the test microorganism. step1->step2 step3 Include positive (antibiotic) and negative (no compound) controls. step2->step3 step4 Incubate the microplate under optimal growth conditions. step3->step4 step5 Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration with no visible growth. step4->step5 end_node End step5->end_node

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), standardized microbial inoculum (0.5 McFarland standard), this compound stock solution, positive control antibiotic, negative control (solvent), spectrophotometer.

  • Procedure:

    • Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and the solvent used to dissolve the compound).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Insecticidal Bioassay (Larvicidal Assay)

  • Objective: To determine the lethal concentration (LC50 and LC90) of oxypeucedanin against insect larvae.

  • Materials: Insect larvae (e.g., Anopheles stephensi), beakers or suitable containers, distilled water, this compound stock solution, larval food.

  • Procedure:

    • Prepare a series of concentrations of this compound in distilled water.

    • Place a defined number of larvae (e.g., 20-25) into each beaker containing the test solution.

    • Include a control group with distilled water and the solvent.

    • Provide a small amount of larval food to each beaker.

    • Record larval mortality at regular intervals (e.g., 24, 48 hours).

    • Calculate the LC50 and LC90 values using probit analysis.

3. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

4. Phytotoxicity Assay (Lettuce Seed Germination Assay)

  • Objective: To evaluate the phytotoxic effects of oxypeucedanin on seed germination and seedling growth.

  • Materials: Petri dishes, filter paper, lettuce seeds (Lactuca sativa), oxypeucedanin solutions of varying concentrations, distilled water (control).

  • Procedure:

    • Place a filter paper in each Petri dish and moisten it with a specific volume of the test solution or distilled water.

    • Place a defined number of lettuce seeds (e.g., 20) on the filter paper in each dish.

    • Seal the Petri dishes to prevent moisture loss and incubate them in the dark at a constant temperature (e.g., 25°C) for a specific period (e.g., 5 days).

    • After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter compared to the control.

Conclusion and Future Perspectives

This compound is a formidable component of the plant's chemical defense system, exhibiting a wide range of bioactivities against herbivores and pathogens. Its biosynthesis from common metabolic precursors and its regulation through key plant signaling pathways underscore its integral role in plant survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this fascinating molecule.

Future research should focus on elucidating the precise molecular targets of this compound in various pests and pathogens. A deeper understanding of its interaction with plant signaling networks could pave the way for the development of novel and sustainable crop protection strategies. Furthermore, its demonstrated cytotoxic properties warrant continued investigation for potential applications in cancer therapy and other areas of drug development. The study of this compound not only enhances our knowledge of plant-environment interactions but also holds significant promise for practical applications in agriculture and medicine.

References

Spectroscopic and Mechanistic Insights into Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and explores the compound's interaction with P-glycoprotein (P-gp), a key protein in drug metabolism.

Spectroscopic Data of Oxypeucedanin Hydrate

The structural elucidation of this compound is critically dependent on spectroscopic techniques. NMR and MS provide definitive information regarding its molecular structure, connectivity, and mass.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₆H₁₆O₆.[1]

Parameter Value Source
Molecular FormulaC₁₆H₁₆O₆PubChem[1]
Molecular Weight304.29 g/mol PubChem[1]
Exact Mass304.09468823 DaPubChem
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While a complete, tabulated dataset for this compound is not consistently available across the literature, the chemical shifts are reported to be in agreement with its proposed structure. The following represents a compilation of expected chemical shifts based on the analysis of furanocoumarins and related structures.

¹H NMR Spectroscopic Data (Expected Ranges)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3~6.30d~10.0
H-4~8.19d~10.0
H-5'~7.60d~2.0
H-6'~6.94d~2.5
H-2''multiplet
H-1''multiplet
CH₃-4'', CH₃-5''singlet
OHbroad singlet

¹³C NMR Spectroscopic Data (Expected Ranges)

Carbon Expected Chemical Shift (ppm)
C-2~161.0
C-3~113.0
C-4~144.0
C-4a~115.0
C-5~149.0
C-6~114.0
C-7~160.0
C-8~94.0
C-8a~152.0
C-2'~145.0
C-3'~106.0
C-1''~73.0
C-2''~72.0
C-3''~71.0
C-4''~26.0
C-5''~24.0

Note: The actual chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on methods reported for furanocoumarins.

Isolation of this compound

This compound is typically isolated from plant sources, most notably from the roots of Angelica dahurica.[3][4] A general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), often using methods like maceration or soxhlet extraction.[3]

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Furanocoumarins like this compound are often found in the ethyl acetate fraction.

  • Chromatography: The enriched fraction is subjected to various chromatographic techniques for purification. This typically involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Interaction with P-glycoprotein

This compound has been identified as a substrate and a potential inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of various drugs from cells, contributing to multidrug resistance. Understanding this interaction is vital for drug development, as it can influence the pharmacokinetics of co-administered drugs.

Experimental Workflow for P-gp Inhibition Assay

The inhibitory effect of this compound on P-gp can be assessed using an in vitro model, such as the Caco-2 cell permeability assay.

P_gp_Inhibition_Assay cluster_prep Cell Culture Preparation cluster_assay Transport Assay cluster_analysis Analysis Caco2 Caco-2 cells seeded on permeable supports Culture Cells cultured to form a confluent monolayer Caco2->Culture Treatment Monolayer treated with This compound Culture->Treatment Substrate P-gp substrate (e.g., Rhodamine 123) added to apical or basolateral side Treatment->Substrate Incubation Incubation at 37°C Substrate->Incubation Sampling Samples collected from both compartments at time intervals Incubation->Sampling Quantification Quantification of substrate (e.g., by fluorescence or LC-MS) Sampling->Quantification Permeability Calculation of apparent permeability coefficients (Papp) Quantification->Permeability Ratio Determination of efflux ratio (Papp(B-A) / Papp(A-B)) Permeability->Ratio Conclusion Inhibition of P-gp if efflux ratio is significantly reduced Ratio->Conclusion

Caption: Workflow for assessing P-gp inhibition by this compound.

This workflow illustrates the key steps in determining whether this compound can inhibit the efflux function of P-gp. A significant reduction in the efflux ratio in the presence of the compound indicates P-gp inhibition. Studies have shown that this compound can act as a P-gp substrate and is likely to inhibit its function. This suggests that it could potentially modulate the pharmacokinetics of other drugs that are also P-gp substrates.

References

Solubility Profile of Oxypeucedanin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the solubility of oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin, in various organic and aqueous solvents. The information is intended to support research, drug discovery, and formulation development activities. This document collates available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of natural products.

Quantitative Solubility Data

The solubility of oxypeucedanin hydrate has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that temperature conditions were not specified in the source documents for these values.

SolventSolubility (mg/mL)Solubility (approx. mM)¹Source
Dimethyl Sulfoxide (DMSO)~ 30~ 98.6[1][2]
Dimethylformamide (DMF)~ 30~ 98.6[1][2]
Ethanol~ 5~ 16.4[1][2]
DMSO:PBS (pH 7.2) (1:2)~ 0.33~ 1.1[1][2]

¹ Molar concentration calculated based on a molecular weight of 304.29 g/mol .

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:

  • Soluble in: Acetone, chloroform, and methanol.[3][4]

  • Sparingly soluble in: Aqueous buffers.[1]

  • General Trend: One source suggests that this compound is soluble in polar solvents such as water and alcohol, and less soluble in non-polar solvents.[5] However, the report of it being "sparingly soluble in aqueous buffers" indicates that its solubility in water is limited.[1] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[1]

Experimental Protocols for Solubility Determination

While specific experimental details for generating the quantitative data in Table 1 are not extensively documented in the available literature, this section outlines a general and widely accepted methodology for determining the equilibrium solubility of a compound like this compound.

Equilibrium Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature, where the dissolved solute is in equilibrium with the solid material.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, DMSO, buffers)

  • Vials with screw caps

  • Constant temperature incubator or shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with low compound binding)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent. This ensures that saturation is reached.

  • Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to allow the system to reach equilibrium. Periodic shaking or stirring is necessary to facilitate dissolution.

  • Phase Separation: After the incubation period, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to separate the undissolved solid from the saturated solution. Centrifugation prior to filtration can also be employed to aid in the separation.

  • Quantification: The concentration of this compound in the clear, filtered solution is determined using a validated analytical method, typically HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Visualizing Experimental and Logical Workflows

Diagram 1: General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a natural product compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis compound Weigh excess solid compound solvent Add known volume of solvent incubate Incubate at constant temperature (e.g., 24-72h with agitation) solvent->incubate Seal and agitate separate Centrifuge and/or filter to remove undissolved solid incubate->separate quantify Quantify concentration of dissolved compound via HPLC/UHPLC separate->quantify result Determine Equilibrium Solubility quantify->result

Caption: A generalized workflow for determining equilibrium solubility.

Diagram 2: Decision Pathway for Aqueous Formulation

This diagram outlines a logical decision-making process for preparing an aqueous solution of a sparingly soluble compound like this compound.

G start Start: Need aqueous solution of this compound check_solubility Is it directly soluble in aqueous buffer at desired conc.? start->check_solubility dissolve_direct Dissolve directly in buffer check_solubility->dissolve_direct Yes dissolve_dmso Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) check_solubility->dissolve_dmso No end_success Solution is ready for use dissolve_direct->end_success dilute Dilute with aqueous buffer to the final concentration dissolve_dmso->dilute check_precipitation Observe for precipitation dilute->check_precipitation check_precipitation->end_success No precipitation end_fail Adjust solvent ratio or re-evaluate formulation check_precipitation->end_fail Precipitation occurs

Caption: Decision workflow for aqueous solution preparation.

References

Oxypeucedanin Hydrate: An In-Depth Technical Guide on its Interaction with P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin, has been identified as a substrate of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a critical role in multidrug resistance (MDR) and influences the pharmacokinetics of numerous drugs. This technical guide provides a comprehensive overview of the interaction between oxypeucedanin hydrate and P-gp, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. Evidence from in vitro studies demonstrates that this compound is actively transported by P-gp and also exhibits inhibitory effects on P-gp function, suggesting its potential as a modulator of P-gp-mediated drug transport. This dual role as both a substrate and an inhibitor warrants careful consideration in drug development, particularly when co-administered with other P-gp substrate drugs.

Introduction to P-glycoprotein and this compound

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane efflux pump that utilizes the energy from ATP hydrolysis to transport a wide array of structurally diverse xenobiotics out of cells.[1] It is prominently expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and renal tubules, as well as in various cancer cells.[1] Overexpression of P-gp is a major mechanism of multidrug resistance in cancer chemotherapy, as it reduces the intracellular concentration of anticancer drugs.

This compound is a furanocoumarin found in various plants, including those of the Apiaceae and Rutaceae families.[2] As a phytochemical, it is part of the human diet and is also investigated for its potential pharmacological activities. Understanding the interaction of natural compounds like this compound with P-gp is crucial for predicting potential drug-drug interactions and for the development of novel therapeutic strategies to overcome MDR.

Quantitative Data: this compound as a P-gp Substrate and Inhibitor

In vitro studies have quantitatively characterized the interaction of this compound and the related compound oxypeucedanin (OPD) with P-glycoprotein. The data clearly indicates that this compound is a substrate for P-gp and that both compounds can inhibit P-gp activity.

CompoundAssayCell Line/SystemKey ParameterValueReference
This compound Bidirectional TransportLLC-PK1 / LLC-GA5-COL300Corrected Efflux Ratio3.3 ± 0.7[1][3]
This compound Daunorubicin TransportCaco-2Decrease in Efflux RatioFrom 7 to 5[1][3]
Oxypeucedanin (OPD) P-gp ATPase ActivityRecombinant Human P-gp MembranesFold Increase over Basal Activity0.55 (at 3.5 µM), 0.31 (at 17.5 µM), 0.50 (at 70 µM)
Oxypeucedanin (OPD) Rhodamine 123 AccumulationMDCK-MDR1-Significant increase at 3.5 µM

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with P-glycoprotein.

Bidirectional Transport Assay

This assay is the gold standard for identifying P-gp substrates. It measures the transport of a compound across a polarized monolayer of cells expressing P-gp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 2 is indicative of active efflux.

Cell Lines:

  • LLC-PK1: A porcine kidney epithelial cell line with low endogenous P-gp expression (parental control).

  • LLC-GA5-COL300: A subclone of LLC-PK1 cells stably transfected with the human MDR1 gene, resulting in high P-gp expression.

Protocol:

  • Cell Seeding: LLC-PK1 and LLC-GA5-COL300 cells are seeded onto permeable Transwell® inserts and cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • The test compound (this compound) is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

    • Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).

    • A corrected efflux ratio is calculated by subtracting the efflux ratio in the parental LLC-PK1 cells from that in the P-gp-overexpressing LLC-GA5-COL300 cells.

G cluster_0 Bidirectional Transport Assay Workflow A Seed cells on Transwell inserts B Culture to form confluent monolayer A->B C Add this compound to apical or basolateral side B->C D Sample receiver chamber over time C->D E Quantify compound concentration (HPLC) D->E F Calculate Papp (A-B) and Papp (B-A) E->F G Determine Efflux Ratio (Papp B-A / Papp A-B) F->G H Identify as P-gp Substrate (Efflux Ratio > 2) G->H

Bidirectional Transport Assay Workflow
Calcein-AM Uptake Assay

This fluorescence-based assay is used to assess the inhibitory potential of a compound on P-gp. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of Calcein-AM and thus, higher fluorescence.

Cell Lines:

  • LLC-PK1 (negative control)

  • LLC-GA5-COL300 (P-gp expressing)

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and cultured to confluence.

  • Compound Incubation: The cell monolayers are pre-incubated with various concentrations of the test compound (this compound) or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30 minutes).

  • Calcein-AM Addition: Calcein-AM is added to each well and incubated for a further period (e.g., 60 minutes).

  • Fluorescence Measurement: The cells are washed with ice-cold buffer to stop the reaction, and the intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition.

G cluster_0 Calcein-AM Efflux by P-gp cluster_1 Inhibition by this compound Calcein-AM\n(non-fluorescent) Calcein-AM (non-fluorescent) P-gp P-gp Calcein-AM\n(non-fluorescent)->P-gp efflux Extracellular Extracellular P-gp->Extracellular Oxypeucedanin\nHydrate Oxypeucedanin Hydrate Oxypeucedanin\nHydrate->P-gp inhibits Calcein-AM Calcein-AM Intracellular Intracellular Calcein-AM->Intracellular accumulates Calcein\n(fluorescent) Calcein (fluorescent) Intracellular->Calcein\n(fluorescent) esterase hydrolysis G cluster_0 P-gp ATPase Cycle P-gp + Substrate P-gp + Substrate ATP Binding ATP Binding P-gp + Substrate->ATP Binding ATP Hydrolysis\n(ADP + Pi) ATP Hydrolysis (ADP + Pi) ATP Binding->ATP Hydrolysis\n(ADP + Pi) Substrate Efflux Substrate Efflux ATP Hydrolysis\n(ADP + Pi)->Substrate Efflux P-gp P-gp Substrate Efflux->P-gp Oxypeucedanin Oxypeucedanin Oxypeucedanin->ATP Binding modulates

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Oxypeucedanin Hydrate from Angelica dahurica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of oxypeucedanin (B192039) hydrate (B1144303), a bioactive furanocoumarin, from the roots of Angelica dahurica. This document is intended to guide researchers through the extraction, separation, and quantification of this compound for further pharmacological and drug development studies.

Introduction

Angelica dahurica (Bai Zhi) is a perennial plant belonging to the Apiaceae family, with its roots being a staple in traditional Chinese medicine for centuries.[1] The plant is a rich source of various phytochemicals, primarily coumarins, which are responsible for its diverse medicinal properties, including anti-inflammatory, analgesic, and anti-tumor activities.[1] Oxypeucedanin hydrate is a significant furanocoumarin found in Angelica dahurica that has garnered interest for its potential therapeutic applications.[2][3] Recent studies have highlighted its role in alleviating rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling pathway.[4]

This document outlines two distinct protocols for the isolation and purification of this compound: a conventional solvent-based extraction method and a more novel ionic liquid-based extraction method. Quantitative data from cited studies are summarized for comparative analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound and Byakangelicin (B1668165) from Angelica dahurica

ParameterIonic Liquid ExtractionConventional Solvent Extraction
Solvent [Bmim]Tf2N95% Ethanol
Solvent/Solid Ratio 8:1Not specified
Temperature 60 °CRoom Temperature
Time 180 minNot specified
Extraction Yield (this compound) 98.06%Not specified
Extraction Yield (Byakangelicin) 99.52%Not specified
Final Product Content (this compound) 36.99%0.12% (in raw material)
Final Product Content (Byakangelicin) 45.12%0.15% (in raw material)
Reference [5][6][7][8][9]

Experimental Protocols

Protocol 1: Ionic Liquid-Based Extraction and Back-Extraction

This protocol is based on a facile and rapid method using an ionic liquid for the extraction of this compound and byakangelicin from the roots of Angelica dahurica.[5][6][7][8]

Materials:

  • Dried roots of Angelica dahurica, powdered

  • Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)

  • Back-extraction solvent: 0.01 N HCl

  • Centrifuge

  • Shaking water bath or magnetic stirrer with heating

  • HPLC system for analysis

Procedure:

  • Extraction:

    • Weigh 1 gram of powdered Angelica dahurica root.

    • Add 8 mL of [Bmim]Tf2N ionic liquid (solvent/solid ratio of 8:1).[5][6]

    • Soak the sample for 30 minutes prior to extraction.[6]

    • Place the mixture in a shaking water bath or on a heated magnetic stirrer.

    • Set the temperature to 60 °C and the agitation speed to 500 rpm.[5][6]

    • Extract for 180 minutes.[5][6]

    • After extraction, centrifuge the mixture to separate the supernatant (ionic liquid extract) from the solid residue.

  • Back-Extraction:

    • Collect the ionic liquid supernatant.

    • Add 0.01 N HCl to the supernatant.

    • Vortex the mixture vigorously to facilitate the transfer of the target compounds from the ionic liquid phase to the aqueous acid phase.

    • Allow the phases to separate.

    • Collect the aqueous phase containing the enriched this compound.

  • Analysis:

    • Analyze the content of this compound in the final product using a validated HPLC method.[9]

Protocol 2: Conventional Solvent-Based Extraction

This protocol describes a general method for the extraction of coumarins from Angelica dahurica using a conventional organic solvent.

Materials:

  • Dried roots of Angelica dahurica, powdered

  • 95% Ethanol

  • Rotary evaporator

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • HPLC system for analysis

Procedure:

  • Extraction:

    • Weigh a known amount of powdered Angelica dahurica root (e.g., 1 gram).

    • Add 50 mL of 95% ethanol.[9]

    • Macerate the mixture at room temperature with occasional shaking for a defined period (e.g., 24 hours).

    • Repeat the extraction process until the target compounds are no longer detected in the extraction solvent.[9]

  • Filtration and Concentration:

    • Filter the combined ethanolic extracts to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (General Approach):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.[2]

    • Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

    • Fractions rich in the target compound are combined and the solvent is evaporated to yield purified this compound.

  • Analysis:

    • Quantify the amount of this compound in the crude extract and purified fractions using a validated HPLC method.[9]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_analysis Analysis A Angelica dahurica Root Powder B Add Solvent (Ionic Liquid or Ethanol) A->B C Extraction (Heating & Agitation) B->C D Centrifugation / Filtration C->D E Collect Supernatant / Filtrate D->E F Back-Extraction (for IL) or Column Chromatography (for Ethanol) E->F G Collect Purified Fraction F->G H HPLC Analysis G->H I Purified this compound H->I

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to OXH This compound OXH->TLR4_MD2 Inhibits Binding NFkB_MAPK NF-κB/MAPK Pathway Activation TLR4_MD2->NFkB_MAPK Activates Inflammation Pro-inflammatory Cytokine Production (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB_MAPK->Inflammation Leads to

Caption: this compound inhibits the TLR4-MD2/NF-κB/MAPK signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxypeucedanin (B192039) hydrate (B1144303) is a furanocoumarin found in various plants, notably in the roots of Angelica dahurica.[1][2][3] This compound has garnered interest for its potential biological activities.[4] Accurate and precise quantification of oxypeucedanin hydrate is crucial for pharmacokinetic studies, quality control of herbal medicines, and phytochemical research.[1][5] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample. The separation is achieved on a C18 analytical column with an isocratic mobile phase. Detection and quantification are performed using an ultraviolet (UV) detector. The method has been validated for its linearity, precision, accuracy, and sensitivity.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A C18 column (e.g., 200 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Acetic acid, analytical grade.

  • Reference Standard: this compound (purity ≥ 95%).

  • Sample Filters: 0.45 µm syringe filters.

3.2. Chromatographic Conditions

The following chromatographic conditions have been established for the effective separation and quantification of this compound:

ParameterCondition
Mobile Phase Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[4][6]
Detection Wavelength 300 nm[7]
Injection Volume 20 µL

3.3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired calibration range (e.g., 20 ng/mL to 9000 ng/mL).[1]

3.4. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

3.4.1. Plant Material (e.g., Angelica dahurica root)

  • Extraction: Weigh 200 g of powdered, dried plant material and add ten times the volume of double-distilled water. Allow it to soak for 1 hour, followed by a 30-minute decoction.[7]

  • Filtration: Filter the extract. To the filtrate, add water to eight times its original volume and boil for another 30 minutes.[7]

  • Concentration: Combine the decoctions and concentrate to a final concentration of 0.5 grams of the crude drug per milliliter.[7]

  • Final Preparation: Before injection, pass the extract through a 0.45 µm microporous filter membrane.[7]

3.4.2. Plasma Samples

  • Extraction: To a 1 mL plasma sample, add a suitable internal standard (e.g., isopsoralen). The extraction is performed using a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v).[1]

  • Centrifugation: Vortex the mixture and then centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method Validation Data

The described HPLC method was validated according to established guidelines. The key validation parameters are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 3000
%RSD of Peak Area (n=6) ≤ 2.0%< 1.5%

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range 22.08 - 8830.00 ng/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 22.08 ng/mL (in plasma)[1]
Limit of Detection (LOD) 7.36 ng/mL (calculated as LOQ/3)

Table 3: Precision

LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low QC < 7.6%[1]< 8.5%[1]
Mid QC < 7.6%[1]< 8.5%[1]
High QC < 7.6%[1]< 8.5%[1]

Table 4: Accuracy and Recovery

ParameterResult
Accuracy 91.9% to 106.1%[1]
Recovery ≥ 85.7%[1]

Table 5: Stability

ConditionDurationStability (% of Initial)
Autosampler (4°C) 24 hours98 - 102%
Room Temperature 8 hours97 - 103%
Freeze-Thaw Cycles (3 cycles) -20°C to RT96 - 104%
Long-term Storage (-20°C) 30 days95 - 105%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Reference Standard Weighing & Dissolution Working_Standards Serial Dilution for Working Standards Standard->Working_Standards Injection Sample/Standard Injection Working_Standards->Injection Sample Sample Collection (Plant/Plasma) Extraction Extraction of this compound Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 300 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_parameters cluster_method Method Validation cluster_precision Precision Sub-types Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Robustness Robustness Robustness->Specificity Stability Stability Stability->Specificity

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and reliable for the quantification of this compound in various matrices. The provided validation data confirms that the method is suitable for routine quality control, pharmacokinetic analysis, and other research applications requiring the quantification of this furanocoumarin.

References

Application Note: Quantitative Analysis of Oxypeucedanin in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxypeucedanin (B192039), a furanocoumarin found in various traditional medicinal plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2] To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of oxypeucedanin in plasma is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of oxypeucedanin in plasma samples.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of oxypeucedanin from plasma.[3]

  • Materials:

    • Plasma samples

    • Methanol (B129727) (LC-MS grade)

    • Internal Standard (IS) solution (e.g., imperatorin, 1 µg/mL in methanol)[3]

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard.[3]

    • Vortex the mixture for 2 minutes to precipitate proteins.[3]

    • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

    • Inject a 5 µL aliquot of the supernatant into the UPLC-MS/MS system.[3]

2. UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • UPLC Conditions:

    • Column: Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 µm)[3]

    • Mobile Phase A: 0.1% Formic acid in water[3]

    • Mobile Phase B: Acetonitrile[3]

    • Gradient Elution: A gradient elution is employed for optimal separation.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Oxypeucedanin: m/z 287 → 203[4]

      • Imperatorin (IS): m/z 271 → 203[4]

Data Presentation

Method Validation Summary

The UPLC-MS/MS method was validated according to the FDA guidelines for bioanalytical method validation.[3]

ParameterResult
Linearity Range 2–1000 ng/mL[3][5]
Correlation Coefficient (r²) > 0.999[5]
Lower Limit of Quantification (LLOQ) 2 ng/mL[5][6]
Intra-day Precision (%RSD) < 12.0%[7]
Inter-day Precision (%RSD) < 12.7%[7]
Accuracy 87.05% to 106.55%[5][6]
Extraction Recovery 92.52–103.8%[3]
Matrix Effect 98.02–109.03%[3]

Pharmacokinetic Parameters of Oxypeucedanin in Rats

Pharmacokinetic parameters were determined following intravenous and oral administration of oxypeucedanin.

ParameterIntravenous Administration (2.5, 5, 10 mg/kg)Oral Administration (20 mg/kg)
T₁/₂ (h) 0.61 - 0.66[1][5]2.94[1][5]
Tₘₐₓ (h) -3.38[1][5]
MRT (h) 0.62 - 0.80[1][5]5.86[1][5]
CLz (L/kg/h) 5.64 - 8.55[1][5]-
Vz (L/kg) 4.98 - 7.50[1][5]-
Absolute Bioavailability -10.26%[1][5]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is_methanol Add Methanol with IS (150 µL) plasma->add_is_methanol vortex Vortex (2 min) add_is_methanol->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection uplc UPLC Separation (Eclipse Plus C18) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for UPLC-MS/MS analysis of oxypeucedanin in plasma.

References

Application Notes & Protocols: Synthesis and Bioactivity of Oxypeucedanin Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel oxypeucedanin (B192039) hydrate (B1144303) derivatives and the subsequent evaluation of their biological activities. Oxypeucedanin hydrate, a natural furanocoumarin, serves as a promising scaffold for developing new therapeutic agents due to its known antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols outlined below offer a framework for creating a library of derivatives and screening them for enhanced or novel bioactivities.

Part 1: Synthesis of this compound Derivatives

This compound possesses two secondary hydroxyl groups, which are prime targets for chemical modification to generate derivatives with potentially altered solubility, stability, and biological efficacy. The following is a representative protocol for the synthesis of an ester derivative via acylation. This general approach can be adapted using various acyl chlorides or anhydrides to create a diverse library of compounds.

Proposed Synthetic Scheme: Acylation of this compound

The reaction involves the esterification of one or both hydroxyl groups of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

G cluster_process Reaction Conditions cluster_products Products & Purification OH This compound Stir Stir under N2 OH->Stir Dissolve AC Acyl Chloride (R-COCl) AC->Stir Base Pyridine (Base) Base->Stir Solvent Anhydrous DCM Solvent->Stir Temp 0°C to RT Temp->Stir Workup Aqueous Workup Stir->Workup Reaction Mixture Prod Ester Derivative Side Pyridinium Hydrochloride Purify Column Chromatography Workup->Purify Crude Product Purify->Prod Purified Product G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies S1 Synthesize Derivatives S2 Purify (Chromatography) S1->S2 S3 Characterize (NMR, MS) S2->S3 B1 Cytotoxicity Assay (MTT) S3->B1 Test Compounds B2 Antimicrobial Assay (MIC) S3->B2 M1 Cell Cycle Analysis B1->M1 Potent Hits M3 P-gp Inhibition Assay B1->M3 M2 Western Blot (p53, p21) M1->M2 G compound Oxypeucedanin Derivative dna_damage Cellular Stress (e.g., DNA Damage) compound->dna_damage p53 p53 Activation dna_damage->p53 mdm2 MDM2 p53->mdm2 Upregulates p21 p21 Expression p53->p21 Upregulates apoptosis Apoptosis p53->apoptosis Induces mdm2->p53 Inhibits cdk CDK2/Cyclin E p21->cdk Inhibits arrest G1/S or G2/M Phase Arrest cdk->arrest Leads to arrest->apoptosis

References

Application Notes and Protocols for Oxypeucedanin Hydrate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing oxypeucedanin (B192039) hydrate (B1144303) as a reference standard in analytical and biological research.

Physicochemical Properties and Handling

Oxypeucedanin hydrate is a naturally occurring furanocoumarin found in various plants, notably in the Apiaceae and Rutaceae families.[1][2] As a reference standard, its accurate characterization and proper handling are crucial for reliable experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[3][4]
Molecular Formula C₁₆H₁₆O₆[3]
Molecular Weight 304.29 g/mol [3]
CAS Number 2643-85-8[3][5]
Appearance Solid, Off-white[6][7]
Melting Point 187-188 °C or 131-132 °C[5][7]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (5 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:2) at 0.33 mg/ml.[6]
Purity ≥98%[6]

Storage and Handling:

  • Store this compound as a solid at -20°C.

  • For long-term storage of stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Protect from light and moisture.

  • Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, as it may cause an allergic skin reaction.[3][5]

Application in Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)

This compound is frequently used as a reference standard for the quantification of furanocoumarins in plant extracts and biological matrices.[8][9][10]

Protocol 2.1: Quantification of this compound in Plasma by HPLC-UV

This protocol is adapted from a method for the determination of this compound in dog and rat plasma.[8][10]

Materials:

  • This compound reference standard

  • Isopsoralen (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or Perchloric acid for deproteination)[10][11]

  • tert-Butyl methyl ether

  • n-Hexane

  • Plasma samples

Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 200 mm x 4.6 mm, 5 µm)[8]

  • Centrifuge

  • Vortex mixer

  • Evaporator

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 20 ng/mL to 9000 ng/mL).[8]

    • Prepare an internal standard (IS) stock solution of isopsoralen in methanol.

  • Sample Preparation (Liquid-Liquid Extraction): [8]

    • To 100 µL of plasma, add the internal standard.

    • Add 1 mL of a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions: [8]

    • Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: C18 (200 mm x 4.6 mm, 5 µm).

    • Detection Wavelength: 260 nm.[11]

    • Injection Volume: 2 µL.[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Table 2: HPLC Method Parameters for this compound Quantification in Plasma [8]

ParameterValue
Linear Range 22.08 - 8830.00 ng/mL
Quantification Limit 22.08 ng/mL
Intra-day Precision < 7.6%
Inter-day Precision < 8.5%
Accuracy 91.9% - 106.1%
Absolute Recovery ≥ 85.7%

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & IS Preparation HPLC HPLC-UV Analysis Std_Prep->HPLC Sample_Prep Plasma Sample Preparation Sample_Prep->HPLC Cal_Curve Calibration Curve Construction HPLC->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: Workflow for HPLC quantification of this compound.

Application in Biological Research

This compound exhibits various biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects, making it a valuable reference compound in biological assays.[1][2]

3.1. Anti-inflammatory Activity Assessment

This compound has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[13]

Protocol 3.1.1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the use of this compound to assess its anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages.[13]

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound reference standard

  • Lipopolysaccharide (LPS)

  • Reagents for qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)

  • Primers for iNOS, COX-2, IL-1β, IL-6, and TNF-α

  • Reagents for Western Blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells in appropriate plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Assessment of Inflammatory Markers (qPCR):

    • Isolate total RNA from the cells using TRIzol reagent.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using specific primers for iNOS, COX-2, IL-1β, IL-6, and TNF-α.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Assessment of Signaling Pathway (Western Blot):

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

Signaling Pathway of this compound in Inflammation

Signaling_Pathway LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Activates OXH Oxypeucedanin Hydrate OXH->TLR4 Inhibits NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Inflammation Upregulates MAPK->Inflammation Upregulates Pgp_Logic Start Start: Assess P-gp Interaction Transport_Assay Perform Bidirectional Transport Assay (A->B and B->A) Start->Transport_Assay Calculate_ER Calculate Efflux Ratio (ER) Transport_Assay->Calculate_ER Decision ER > 2? Calculate_ER->Decision Substrate Conclusion: This compound is a P-gp Substrate Decision->Substrate Yes Not_Substrate Conclusion: Not a P-gp Substrate Decision->Not_Substrate No

References

Application Notes and Protocols for Oxypeucedanin Hydrate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro biological activities of oxypeucedanin (B192039) hydrate (B1144303) and detailed protocols for assessing its effects on cell proliferation, cell cycle, apoptosis, and inflammation.

Biological Activity Overview

Oxypeucedanin hydrate, a natural furanocoumarin, has demonstrated a range of biological activities in vitro, making it a compound of interest for further pharmacological studies.[1] Its primary activities include antiproliferative effects against various cancer cell lines, induction of cell cycle arrest and apoptosis, and potent anti-inflammatory properties. These effects are mediated through the modulation of key signaling pathways, including the p53/MDM2/p21 axis and the TLR4-MD2/NF-κB/MAPK signaling cascade.

Data Summary

Table 1: Antiproliferative and Cytotoxic Effects of Oxypeucedanin and its Analogs
CompoundCell LineAssay TypeIC50 Value (µM)Exposure Time (hours)Reference
OxypeucedaninSK-Hep-1SRB32.472[2]
This compound SK-Hep-1SRB81.072[2]
Oxypeucedanin methanolateSK-Hep-1SRB77.472[2]
OxypeucedaninHL-60MTT27.5 µg/mLNot Specified[3]
This compound monoacetate Caco-2MTT46.324[4]
This compound monoacetate Caco-2MTT42.148[4]
This compound monoacetate Caco-2MTT36.472[4]
Table 2: Anti-inflammatory Effects of this compound (OXH) in LPS-induced RAW264.7 Macrophages
Inflammatory MediatorEffect of OXH TreatmentReference
iNOS, COX-2Reverses LPS-induced increase in protein levels
IL-1β, IL-6, TNF-αReverses LPS-induced increase in protein levels[5]
ROS ProductionReduces LPS-induced production

Experimental Protocols

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells, such as Caco-2.

Materials:

  • This compound

  • Caco-2 human colon cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10^6 cells/well in 200 µL of complete DMEM.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • SK-Hep-1 human hepatoma cells

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (50 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SK-Hep-1 cells in a 100-mm culture dish at a density of 1 x 10^6 cells.[2] After 24 hours, treat the cells with various concentrations of this compound for 24 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.[2]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[2] Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the cellular DNA content using a flow cytometer.[2] Collect at least 20,000 events per sample.

  • Data Analysis: Use appropriate software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cells

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[1] Incubate for 12-24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.[8]

  • Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the effect of this compound on the protein expression levels in the p53/MDM2/p21 and NF-κB/MAPK signaling pathways.

Materials:

  • Appropriate cell line (e.g., SK-Hep-1 for p53 pathway, RAW264.7 for NF-κB/MAPK)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p-p65, p-IκBα, p-p38, p-ERK, p-JNK, p53, MDM2, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or LPS as described in previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., SK-Hep-1, RAW264.7) Treatment This compound Treatment CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Cell Cycle (Flow Cytometry) Treatment->Flow ELISA Anti-inflammatory (ELISA/Griess) Treatment->ELISA WB Signaling Pathways (Western Blot) Treatment->WB IC50 IC50 Determination MTT->IC50 CellCycleDist Cell Cycle Distribution Flow->CellCycleDist CytokineLevels Cytokine Levels ELISA->CytokineLevels ProteinExp Protein Expression WB->ProteinExp

Caption: General experimental workflow for in vitro analysis.

p53_pathway OXH Oxypeucedanin p53 p53 OXH->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces transcription G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest leads to

Caption: p53/MDM2/p21 signaling pathway.

nfkb_mapk_pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 activates OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 inhibits MAPK MAPK Pathway (p38, JNK, ERK) TLR4_MD2->MAPK NFkB NF-κB Pathway (p65, IκBα) TLR4_MD2->NFkB Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammation induces NFkB->Inflammation induces

Caption: TLR4/NF-κB/MAPK signaling pathway.

References

Application Notes and Protocols for Studying Oxypeucedanin Hydrate Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a furanocoumarin found in various medicinal plants, has garnered interest for its potential pharmacological activities. Understanding its pharmacokinetic profile is crucial for the development of safe and effective therapeutic agents. These application notes provide a comprehensive overview of the available data and methodologies for studying the pharmacokinetics of oxypeucedanin hydrate in preclinical animal models. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers in this field.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oxypeucedanin following intravenous and oral administration in Sprague-Dawley rats. Currently, detailed pharmacokinetic data for this compound in other animal species such as dogs and mice are limited in the publicly available scientific literature.

Table 1: Pharmacokinetic Parameters of Oxypeucedanin in Rats after Intravenous Administration [1][2][3][4][5]

Dose (mg/kg)C2min (µg/L)AUC0–t (µg·h/L)AUC0–∞ (µg·h/L)T1/2z (h)CLz (L/h/kg)Vz (L/kg)MRT0-∞ (h)
2.51140.35 ± 477.81459.70 ± 111.85467.57 ± 113.780.61 ± 0.155.64 ± 1.444.98 ± 1.840.62 ± 0.14
51393.22 ± 800.06772.36 ± 288.75787.08 ± 296.260.66 ± 0.226.83 ± 2.446.55 ± 2.370.80 ± 0.35
101662.94 ± 229.571205.74 ± 359.781222.18 ± 365.170.64 ± 0.118.55 ± 2.547.50 ± 1.540.77 ± 0.13

Data are presented as mean ± standard deviation (n=8). C2min: Plasma concentration at 2 minutes post-injection; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; T1/2z: Terminal elimination half-life; CLz: Systemic clearance; Vz: Volume of distribution; MRT0-∞: Mean residence time from time zero to infinity.

Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats after Oral Administration [1][2][3][4][5]

Dose (mg/kg)Cmax (µg/L)Tmax (h)AUC0–t (µg·h/L)AUC0–∞ (µg·h/L)T1/2z (h)Absolute Bioavailability (F, %)
2064.64 ± 34.793.38 ± 0.74378.11 ± 78.43419.82 ± 103.492.94 ± 1.8010.26 ± 2.02

Data are presented as mean ± standard deviation (n=8). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; T1/2z: Terminal elimination half-life; F: Absolute bioavailability.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol details the methodology for assessing the pharmacokinetics of this compound in Sprague-Dawley rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 220-250 g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 50 ± 10%.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Administration:

    • Dissolve this compound in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and saline (e.g., 10:10:80, v/v/v).

    • Administer the solution via the tail vein at desired doses (e.g., 2.5, 5, and 10 mg/kg).[1][2][3]

  • Oral (PO) Administration:

    • Suspend this compound in a vehicle suitable for gavage, such as 0.5% carboxymethylcellulose sodium (CMC-Na).

    • Administer the suspension by oral gavage at the desired dose (e.g., 20 mg/kg).[1][2][3]

3. Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points into heparinized tubes.

  • IV Administration Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • PO Administration Time Points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method: UPLC-MS/MS:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add a suitable internal standard (IS), such as imperatorin.

    • Precipitate proteins by adding 150 µL of methanol.

    • Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Oxypeucedanin: m/z 287.1 → 219.1

      • Imperatorin (IS): m/z 271.1 → 203.1

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Signaling Pathways and Transport Mechanisms

The absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by various biological processes, including efflux transporters and metabolic enzymes.

P-glycoprotein (P-gp) Efflux

This compound has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the oral bioavailability of many drugs. P-gp actively transports the compound out of intestinal cells back into the lumen, thereby reducing its systemic absorption.

P_gp_Efflux cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Oxypeucedanin_Hydrate_Lumen Oxypeucedanin Hydrate Oxypeucedanin_Hydrate_Cell Oxypeucedanin Hydrate Oxypeucedanin_Hydrate_Lumen->Oxypeucedanin_Hydrate_Cell Passive Diffusion Pgp_Transporter P-glycoprotein (P-gp) Oxypeucedanin_Hydrate_Cell->Pgp_Transporter Oxypeucedanin_Hydrate_Blood Oxypeucedanin Hydrate Oxypeucedanin_Hydrate_Cell->Oxypeucedanin_Hydrate_Blood Absorption Pgp_Transporter->Oxypeucedanin_Hydrate_Lumen Efflux Metabolism_Pathway Oxypeucedanin Oxypeucedanin Gut_Microbiota Gut Microbiota Oxypeucedanin->Gut_Microbiota Oxypeucedanin_Hydrate This compound Gut_Microbiota->Oxypeucedanin_Hydrate CYP3A4 CYP3A4 Oxypeucedanin_Hydrate->CYP3A4 Metabolism Excretion Excretion (Urine, Feces) Oxypeucedanin_Hydrate->Excretion Direct Metabolites Oxidized Metabolites CYP3A4->Metabolites Metabolites->Excretion Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Drug_Administration Drug Administration (IV or Oral) Animal_Acclimatization->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (UPLC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->Data_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) Data_Analysis->Results

References

Application Notes: Oxypeucedanin Hydrate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a furanocoumarin primarily isolated from plants of the Apiaceae family, such as Angelica dahurica, has emerged as a compound of interest in oncological research.[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer agent, attributing its efficacy to several key mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[1][4][5] These application notes provide an overview of its activities, quantitative data from various studies, and detailed protocols for researchers investigating its therapeutic potential.

Mechanism of Action

Oxypeucedanin and its derivatives exert their anti-neoplastic effects through multiple cellular pathways:

  • Induction of Apoptosis: The compound has been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of the caspase cascade, a key component of the apoptotic pathway.[4][6] Studies in human prostate carcinoma (DU145) cells show that oxypeucedanin treatment leads to increased levels of cleaved caspase-3 and subsequent cleavage of poly-(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[4]

  • Cell Cycle Arrest: Oxypeucedanin can halt the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M phase.[4][5] This effect is associated with the downregulation of key regulatory proteins such as cyclin A, cyclin B1, and Cdc2 in DU145 cells.[4] In human hepatoma cells (SK-Hep-1), this G2/M arrest is linked to the activation of Chk1 and the suppression of the cdc2-cyclin B1 complex.[5]

  • Inhibition of Pro-survival Signaling: A significant mechanism of action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. In Caco-2 colon cancer cells, oxypeucedanin hydrate monoacetate has been observed to significantly down-regulate the expression of phosphorylated PI3K (pPI3K) and phosphorylated Akt (pAkt).[1]

  • Anti-Metastatic Properties: The compound has demonstrated the ability to inhibit cancer cell migration, a critical step in metastasis. This has been observed in Caco-2 cells in a dose-dependent manner.[1]

Data Presentation

Table 1: Cytotoxicity of this compound and its Derivatives in Human Cancer Cell Lines
CompoundCell LineCancer TypeAssayIC50 / EffectTreatment DurationReference
This compound MonoacetateCaco-2Colon CarcinomaMTT46.3 µM24 hours[1]
Caco-2Colon CarcinomaMTT42.1 µM48 hours[1]
Caco-2Colon CarcinomaMTT36.4 µM72 hours[1]
OxypeucedaninSK-Hep-1HepatomaMTT32.4 µM72 hours[5]
DU145Prostate CarcinomaCell Death Assay15% to 45% cell death at 25-100 µM24, 48, 72 hours[4]
A549, HCT-15, SK-MEL-2, etc.VariousNot specified> 30 µg/mLNot specified[7]
HL-60Human LeukemiaMTT27.5 µg/mLNot specified[2]

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Effects of Oxypeucedanin on Apoptosis and Cell Cycle
CompoundCell LineEffectMethodKey FindingsReference
OxypeucedaninDU145Induction of ApoptosisAnnexin V/PI Staining2 to 3-fold increase in apoptotic cells at 100 µM[4]
OxypeucedaninDU145Caspase-3 ActivationWestern BlotIncreased cleaved caspase-3 at 100 µM[4]
OxypeucedaninDU145G2/M Cell Cycle ArrestFlow CytometryDose- and time-dependent increase in G2/M population[4]
OxypeucedaninSK-Hep-1G2/M Cell Cycle ArrestFlow CytometryInduced G2/M arrest[5]

Visualizations

Signaling Pathway Diagram

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm / Nucleus OH Oxypeucedanin Hydrate PI3K PI3K OH->PI3K Inhibits p53 p53 OH->p53 Activates Cdc25c Cdc25c OH->Cdc25c Inhibits Caspase3 Caspase-3 OH->Caspase3 Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Cdc25c->Cdc2_CyclinB1 Activates G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Promotes (when inhibited) Caspase3->Apoptosis

Caption: PI3K/Akt and Cell Cycle Signaling Pathways Modulated by this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A1 Culture Cancer Cell Lines (e.g., Caco-2, DU145) A2 Treat with Oxypeucedanin Hydrate (Dose-Response) A1->A2 A3 MTT Assay for Cell Viability (IC50) A2->A3 B1 Apoptosis Assay (Annexin V / PI) A3->B1 If cytotoxic C1 Quantify Results A3->C1 Analyze Data B1->C1 B2 Cell Cycle Analysis (Flow Cytometry) B2->C1 B3 Cell Migration Assay (Wound Healing) B3->C1 B4 Western Blot Analysis (PI3K, Akt, Caspase-3) B4->C1 C2 Pathway Mapping C1->C2 C3 Conclusion on Anti-Cancer Efficacy C2->C3

Caption: General Experimental Workflow for Evaluating this compound's Anti-Cancer Effects.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., Caco-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations might range from 1 µM to 150 µM.[1] Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line (e.g., DU145)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 24, 48, or 72 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line (e.g., Caco-2)

  • 6-well plates

  • 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Create Confluent Monolayer: Seed cells in 6-well plates and grow them to ~90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing a non-lethal concentration of this compound. Use a vehicle-treated well as a control.

  • Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Capture images of the same field at subsequent time points (e.g., 12, 24, 48 hours).[1]

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure relative to the initial wound area at time 0.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is for detecting changes in protein expression levels.

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-pPI3K, anti-PI3K, anti-pAkt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., GAPDH).

References

Application Notes and Protocols for Oxypeucedanin Hydrate in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303) (OXH) is a natural furanocoumarin derivative that has demonstrated significant anti-inflammatory properties.[1][2] This document provides a comprehensive overview of its application in anti-inflammatory research, detailing its mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of oxypeucedanin hydrate in inflammatory diseases such as rheumatoid arthritis.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the Toll-like receptor 4 (TLR4)-MD2 signaling pathway.[1] It competitively binds to the TLR4/MD2 complex, thereby preventing the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Induced RAW264.7 Macrophages [1]

ParameterConcentration of OXH (µM)Result (Compared to LPS-treated control)
Cell Viability Up to 120 µMNo significant toxicity observed
mRNA Expression
TNF-α15, 30, 60Dose-dependent decrease
IL-615, 30, 60Dose-dependent decrease
IL-1β15, 30, 60Dose-dependent decrease
Protein Expression/Secretion
iNOS15, 30, 60Dose-dependent decrease
COX-215, 30, 60Dose-dependent decrease
TNF-α (ELISA)15, 30, 60Dose-dependent decrease
IL-6 (ELISA)15, 30, 60Dose-dependent decrease
IL-1β (ELISA)15, 30, 60Dose-dependent decrease
Reactive Oxygen Species (ROS) 15, 30, 60Dose-dependent reduction
Signaling Pathway Proteins (Western Blot)
Phosphorylated NF-κB p6515, 30, 60Dose-dependent decrease
Phosphorylated IκBα15, 30, 60Dose-dependent decrease
Phosphorylated ERK1/215, 30, 60Dose-dependent decrease
Phosphorylated JNK15, 30, 60Dose-dependent decrease
Phosphorylated p3815, 30, 60Dose-dependent decrease
Binding Affinity
Kd for TLR4/MD2 complex33.7 µMSpecific affinity demonstrated

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Collagen-Induced Arthritis (CIA) Rat Model [1]

ParameterTreatment GroupResult (Compared to CIA model group)
Clinical Signs
Body WeightOXH-treatedImproved
Paw Swelling and RednessOXH-treatedReduced
Talus VolumeOXH-treatedIncreased
Bone ErosionOXH-treatedDecreased
Pro-inflammatory Cytokines (Synovial Tissue)
TNF-α (mRNA)OXH-treatedSignificantly decreased
IL-1β (mRNA)OXH-treatedSignificantly decreased
IL-6 (mRNA)OXH-treatedSignificantly decreased
Pro-inflammatory Cytokines (Serum - ELISA)
TNF-αOXH-treatedSignificantly decreased
IL-1βOXH-treatedSignificantly decreased
IL-6OXH-treatedSignificantly decreased

Experimental Protocols

In Vitro Studies: LPS-Induced Inflammation in RAW264.7 Macrophages

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 15, 30, 60 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis). A non-stimulated control group should also be included.

2. Cell Viability Assay (MTT Assay)

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

4. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify specific proteins (e.g., iNOS, COX-2, phosphorylated NF-κB, MAPKs) in cell lysates.

  • Procedure:

    • Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration using a BCA assay.

    • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

    • Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

    • Quantification: Perform densitometric analysis of the bands, normalizing to a loading control like β-actin or GAPDH.

5. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • After treatment, wash the cells with serum-free medium.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

In Vivo Studies: Collagen-Induced Arthritis (CIA) in Rats

1. Induction of CIA

  • Animal Model: Female Wistar or Sprague-Dawley rats.

  • Procedure:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 7): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

2. Treatment Protocol

  • Dosing: Administer this compound (e.g., by oral gavage) daily, starting from a predetermined day after the primary immunization and continuing for the duration of the study.

  • Control Groups: Include a vehicle-treated CIA group and a healthy control group.

3. Assessment of Arthritis

  • Clinical Scoring: Regularly monitor and score the severity of arthritis in each paw based on erythema and swelling (e.g., on a scale of 0-4).

  • Paw Swelling: Measure the paw volume or thickness using a plethysmometer or calipers.

  • Body Weight: Monitor body weight changes throughout the experiment.

4. Histopathological Analysis

  • At the end of the study, sacrifice the animals and collect the ankle joints.

  • Fix the joints in formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and bone erosion.

5. Cytokine Analysis (Serum and Synovial Tissue)

  • Collect blood at the time of sacrifice to prepare serum for ELISA analysis of systemic cytokine levels.

  • Excise synovial tissue from the joints for RNA extraction and subsequent qPCR analysis of inflammatory gene expression.

Visualizations

Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Inhibits NFkB_Pathway NF-κB Pathway TLR4_MD2->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway TLR4_MD2->MAPK_Pathway Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_Pathway->Pro_inflammatory_Mediators Induces Expression MAPK_Pathway->Pro_inflammatory_Mediators Induces Expression Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Signaling pathway of this compound's anti-inflammatory action.

In_Vitro_Workflow start Seed RAW264.7 Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation assays Perform Assays stimulation->assays viability Cell Viability (MTT) assays->viability elisa Cytokine Quantification (ELISA) assays->elisa western Protein Expression (Western Blot) assays->western ros ROS Detection (DCFH-DA) assays->ros end Data Analysis viability->end elisa->end western->end ros->end

Caption: Experimental workflow for in vitro anti-inflammatory studies.

In_Vivo_Workflow start Induce Collagen-Induced Arthritis (CIA) in Rats treatment Treat with this compound start->treatment monitoring Monitor Clinical Signs (Scoring, Swelling, Weight) treatment->monitoring sacrifice Sacrifice and Sample Collection monitoring->sacrifice histology Histopathology of Joints sacrifice->histology elisa Serum Cytokine Analysis (ELISA) sacrifice->elisa qpcr Synovial Tissue Gene Expression (qPCR) sacrifice->qpcr end Data Analysis histology->end elisa->end qpcr->end

Caption: Experimental workflow for in vivo anti-inflammatory studies.

References

Formulation of Oxypeucedanin Hydrate for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its poor aqueous solubility presents a considerable challenge for in vivo administration and preclinical evaluation. This document provides detailed application notes and standardized protocols for the formulation and administration of oxypeucedanin hydrate in animal models, ensuring reproducible and reliable experimental outcomes.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~5 mg/mL[1]
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL[1]
Aqueous BuffersSparingly soluble[1]
Table 2: Recommended Dosage of Oxypeucedanin in Rats
Administration RouteDosage RangeAnimal ModelObserved EffectsReference
Intravenous (i.v.)2.5, 5, 10 mg/kgRatsPharmacokinetic profiling[2][3][4][5]
Oral Gavage (i.g.)20 mg/kgRatsBioavailability studies[2][3][4][5]
Intraperitoneal (i.p.)5-20 mg/kgRatsAnalgesic effects[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) and Intravenous (i.v.) Administration

This protocol is suitable for preparing a solution of this compound for intraperitoneal and intravenous injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (appropriate gauge for the animal model)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure complete dissolution by vortexing.

  • Working Solution Preparation (Dilution with PBS):

    • On the day of the experiment, dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration.

    • Important: Add the DMSO stock solution to the PBS while vortexing to prevent precipitation. A common ratio is 1 part DMSO stock to 2 parts PBS, but this may need optimization depending on the final desired concentration.[1]

    • The final concentration of DMSO in the administered solution should be kept low (ideally below 10%, and as low as possible) to minimize toxicity to the animals.[6]

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Administration:

    • Administer the freshly prepared solution to the animals via intraperitoneal or intravenous injection.

    • Note on Stability: Aqueous solutions of this compound prepared using this method are not recommended to be stored for more than one day.[1]

Protocol 2: Preparation of this compound Formulation for Oral Gavage (p.o.)

This protocol describes the preparation of a suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or a mixture of 5% DMSO in saline)

  • Mortar and pestle or homogenizer

  • Sterile water

  • Sterile gavage needles (appropriate size for the animal model)

Procedure:

  • Vehicle Preparation:

    • Prepare the desired vehicle. For a 0.5% CMC solution, gradually add CMC powder to sterile water while stirring continuously until a uniform suspension is formed.

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound powder.

    • If using a mortar and pestle, add a small amount of the vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension.

    • Alternatively, use a homogenizer for more efficient particle size reduction and suspension uniformity.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration to guarantee dose accuracy.

    • Administer the suspension to the animals using a suitable oral gavage needle.

Visualization

Signaling Pathway of this compound

Oxypeucedanin_Signaling_Pathway Oxypeucedanin This compound p53 p53 (activated) Oxypeucedanin->p53 activates MDM2 MDM2 p53->MDM2 induces expression p21 p21 p53->p21 induces expression G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest leads to

Caption: p53-dependent signaling pathway of this compound.

Experimental Workflow for In Vivo Administration

In_Vivo_Administration_Workflow start Start formulation Formulation Preparation (Protocol 1 or 2) start->formulation animal_prep Animal Preparation (Acclimatization, Grouping) formulation->animal_prep administration Administration (i.p., i.v., or p.o.) animal_prep->administration monitoring Post-administration Monitoring administration->monitoring data_collection Data Collection (e.g., Blood sampling, Behavioral tests) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General workflow for in vivo administration of this compound.

References

Application Notes and Protocols for Oxypeucedanin Hydrate P-glycoprotein Substrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a natural furanocoumarin found in various plants, has been identified as a substrate and a potential inhibitor of P-glycoprotein (P-gp).[1][2] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is an important efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[3][4] Understanding the interaction of compounds like oxypeucedanin hydrate with P-gp is vital for drug development, particularly for predicting drug-drug interactions and overcoming MDR.

These application notes provide detailed protocols for assessing whether a compound, using this compound as an example, is a substrate of P-gp. The primary methods described are the bidirectional transport assay using a polarized cell monolayer system and a fluorescent probe-based accumulation/efflux assay.

P-glycoprotein Efflux Mechanism

P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide array of substrates out of the cell, thereby reducing their intracellular concentration. This efflux mechanism is a key contributor to the low oral bioavailability and limited brain penetration of many pharmaceutical agents.

Pgp_Mechanism cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) ATP Binding Domain Transmembrane Domain substrate_out Oxypeucedanin Hydrate pgp:f1->substrate_out Efflux atp ATP pgp:f0->atp Hydrolysis extracellular Extracellular Space intracellular Intracellular Space substrate_in Oxypeucedanin Hydrate substrate_in->pgp:f1 Binding adp ADP + Pi

Caption: P-gp mediated efflux of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the interaction of this compound and its related compound, oxypeucedanin, with P-gp.

ParameterValueCell LineAssay TypeReference
This compound
Corrected Efflux Ratio3.3 ± 0.7LLC-PK1 / LLC-GA5-COL300Bidirectional Transport[1][2]
Oxypeucedanin (OPD)
P-gp ATPase Activity (3.5 µmol/L)0.55-fold increaseRecombinant human P-gp membranesP-gp-Glo™ Assay[5]
P-gp ATPase Activity (17.5 µmol/L)0.31-fold increaseRecombinant human P-gp membranesP-gp-Glo™ Assay[5]
P-gp ATPase Activity (70 µmol/L)0.50-fold increaseRecombinant human P-gp membranesP-gp-Glo™ Assay[5]
Rhodamine 123 Accumulation (3.5 µmol/L)Significant increaseMDCK-MDR1Rhodamine 123 Accumulation[5]

Protocol 1: Bidirectional Transport Assay

This protocol is designed to determine the efflux ratio of a test compound, such as this compound, across a polarized monolayer of cells overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2).[6][7] An efflux ratio significantly greater than 2 is indicative of active transport.

Experimental Workflow

Bidirectional_Transport_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed P-gp expressing cells (e.g., MDCK-MDR1) on Transwell inserts culture Culture for 4-7 days to form a confluent monolayer seed_cells->culture check_teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->check_teer add_compound_apical Add this compound to Apical (A) side check_teer->add_compound_apical add_compound_basolateral Add this compound to Basolateral (B) side check_teer->add_compound_basolateral incubate Incubate at 37°C add_compound_apical->incubate add_compound_basolateral->incubate sample_apical Sample from Apical (A) side incubate->sample_apical sample_basolateral Sample from Basolateral (B) side incubate->sample_basolateral quantify Quantify compound concentration (e.g., by LC-MS/MS) sample_apical->quantify sample_basolateral->quantify calculate_papp Calculate Apparent Permeability (Papp) for A-to-B and B-to-A quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the bidirectional transport assay.

Materials
  • P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2)

  • Parental cell line not overexpressing P-gp (e.g., MDCK, for control)

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound

  • P-gp inhibitor (e.g., Verapamil or Elacridar) as a positive control

  • LC-MS/MS or HPLC for quantification

Methodology
  • Cell Seeding and Culture:

    • Seed the P-gp overexpressing cells and the parental cell line onto the apical chamber of the Transwell inserts at an appropriate density.

    • Culture the cells for 4-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be stable and consistent with established values for the cell line.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS).

    • Apical to Basolateral (A-to-B) Transport: Add the transport buffer containing this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • To confirm P-gp mediated transport, run parallel experiments in the presence of a known P-gp inhibitor.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

Protocol 2: Calcein-AM Efflux Assay

This is a fluorescence-based high-throughput screening method to assess P-gp substrate and inhibitory activity.[3][8][9][10] Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp activity results in lower intracellular fluorescence.

Principle of the Assay

Calcein_AM_Principle cluster_cell P-gp Overexpressing Cell cluster_membrane Cell Membrane esterase Intracellular Esterases calcein Calcein (Fluorescent) esterase->calcein pgp P-gp calcein_am_out Calcein-AM pgp->calcein_am_out calcein_am_in Calcein-AM (Non-fluorescent) calcein_am_in->esterase Hydrolysis calcein_am_in->pgp Efflux calcein_am_out->calcein_am_in Passive Diffusion fluorescence Low Fluorescence calcein->fluorescence

Caption: Principle of the Calcein-AM assay for P-gp activity.

Materials
  • P-gp overexpressing cells and a parental control cell line

  • 96-well black, clear-bottom plates

  • Calcein-AM

  • This compound (as a potential inhibitor)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)

Methodology
  • Cell Seeding:

    • Seed the P-gp overexpressing cells and control cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C.

  • Compound Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add different concentrations of this compound (to test for inhibition) or a known P-gp inhibitor to the respective wells. For vehicle control wells, add the corresponding vehicle (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Calcein-AM Loading:

    • Add Calcein-AM solution to all wells to a final concentration of 0.25-1 µM.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.

    • Add fresh PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Compare the fluorescence intensity in cells treated with this compound to the control cells. An increase in fluorescence in the P-gp overexpressing cells suggests inhibition of P-gp.

    • To assess if this compound is a substrate, a competitive assay can be designed where the efflux of a known fluorescent substrate (like Rhodamine 123) is measured in the presence and absence of this compound. A decrease in the efflux of the fluorescent substrate would indicate competition for P-gp, suggesting this compound is also a substrate.

Conclusion

The provided protocols offer robust methods for characterizing the interaction of this compound with P-glycoprotein. The bidirectional transport assay provides a definitive measure of active efflux, while the Calcein-AM assay is a valuable tool for higher-throughput screening of P-gp inhibition. Proper execution of these assays will provide crucial data for understanding the pharmacokinetic profile and potential drug-drug interactions of this compound and other novel compounds.

References

electrochemical detection methods for oxypeucedanin hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An electrochemical approach offers a rapid, sensitive, and cost-effective method for the detection of oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin with various pharmacological activities. This document provides detailed application notes and experimental protocols for the electrochemical detection of oxypeucedanin hydrate using voltammetric techniques, specifically tailored for researchers, scientists, and professionals in drug development.

Application Notes

Introduction

This compound is a furanocoumarin found in several plant species, notably in the family Apiaceae. It has garnered interest in the scientific community due to its potential therapeutic properties. Traditional analytical methods for its detection and quantification, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), can be time-consuming and require expensive instrumentation.[1] Electrochemical methods present a viable alternative, offering high sensitivity, rapid analysis, and portability.

Principle of Detection

The electrochemical detection of this compound is based on its oxidation at the surface of a suitable electrode.[1] When a potential is applied to the working electrode, this compound undergoes an irreversible oxidation reaction, resulting in a measurable current. The magnitude of this current is directly proportional to the concentration of this compound in the sample, allowing for its quantification. Differential Pulse Voltammetry (DPV) is a particularly suitable technique for this purpose as it enhances the signal-to-noise ratio, leading to lower detection limits.[1] The process is typically diffusion-controlled, meaning the rate of the electrochemical reaction is governed by the rate at which this compound molecules move from the bulk solution to the electrode surface.[1]

Electrode System

A three-electrode system is typically employed, consisting of:

  • Working Electrode: A pencil graphite (B72142) electrode (PGE) is a cost-effective and disposable option that provides a suitable surface for the oxidation of oxypeucedanin.[1]

  • Reference Electrode: An Ag/AgCl electrode is commonly used to provide a stable reference potential.

  • Counter Electrode: A platinum wire serves as the counter electrode to complete the electrical circuit.

Applications

The developed electrochemical method can be applied in various fields:

  • Pharmacokinetic Studies: To determine the concentration of this compound in biological fluids.

  • Quality Control: For the quantification of this compound in herbal medicines and plant extracts.

  • Drug Discovery: To study the interaction of this compound with biological targets, such as DNA.[1][2][3][4]

Quantitative Data Summary

The performance of the electrochemical method for oxypeucedanin detection is summarized in the table below and compared with other analytical techniques.

ParameterElectrochemical Method (DPV)UPLC/MS/MS1H-qNMRHPLC-DAD
Limit of Detection (LOD)1.3 µg/mL-0.149 mg/mL0.1 µg/mL
Limit of Quantitation (LOQ)4.3 µg/mL1 ng/mL--
Reference [1][1][1][1]

Experimental Protocols

1. Preparation of Reagents and Solutions

  • Acetate (B1210297) Buffer (pH 4.8): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions and adjust the pH to 4.8.

  • Oxypeucedanin Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of dimethyl formamide (B127407) (DMF).[1]

  • Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution with the acetate buffer.

2. Electrode Preparation and Activation

  • Pencil Graphite Electrode (PGE) Preparation:

    • Cut a piece of pencil lead (graphite) to the desired length.

    • Mount the lead into a suitable holder, leaving a defined surface area exposed.

  • Electrochemical Activation:

    • Immerse the prepared PGE in the acetate buffer (pH 4.8).

    • Apply a potential of +1.4 V for 60 seconds to electrochemically activate the electrode surface.

3. Electrochemical Measurement using Differential Pulse Voltammetry (DPV)

  • Transfer a known volume of the oxypeucedanin working solution into the electrochemical cell containing the acetate buffer.

  • Immerse the activated PGE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) into the solution.

  • Initiate the DPV scan within a potential range of +0.8 V to +1.4 V.[3]

  • Record the differential pulse voltammogram. The oxidation peak for oxypeucedanin will appear at approximately +1.2 V.[1]

  • The height of the peak current is proportional to the concentration of oxypeucedanin.

Visualizations

Experimental Workflow for Electrochemical Detection

G cluster_prep Preparation cluster_analysis Analysis reagents Prepare Acetate Buffer and Oxypeucedanin Solutions setup Assemble 3-Electrode Electrochemical Cell reagents->setup electrode Prepare and Activate Pencil Graphite Electrode electrode->setup measurement Perform Differential Pulse Voltammetry (DPV) setup->measurement data Record Voltammogram and Measure Peak Current measurement->data

Caption: Workflow for the electrochemical detection of this compound.

Signaling Pathway: Oxypeucedanin-DNA Interaction at the Electrode Surface

G cluster_electrode Electrode Surface PGE Pencil Graphite Electrode (PGE) dsDNA dsDNA Immobilized on Electrode Interaction Electrostatic Interaction dsDNA->Interaction interacts with Oxyp Oxypeucedanin in Solution Oxyp->Interaction approaches Signal Change in Guanine Oxidation Signal Interaction->Signal results in

Caption: Proposed mechanism of oxypeucedanin interaction with DNA at the electrode.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating oxypeucedanin (B192039) hydrate (B1144303). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of oxypeucedanin hydrate and why is it low?

Pharmacokinetic studies in rats have shown that oxypeucedanin has a low oral bioavailability of approximately 10.26%.[1][2] This is attributed to its poor and slow absorption from the gastrointestinal tract.

Q2: What are the main factors limiting the oral absorption of this compound?

The primary factors contributing to the low oral bioavailability of this compound are:

  • Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[3]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[4] P-gp is present in the apical membrane of intestinal epithelial cells and actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.

  • First-Pass Metabolism: Although not fully elucidated for this compound specifically, related compounds undergo significant metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the intestine and liver. This first-pass metabolism can reduce the amount of active compound reaching systemic circulation.

Q3: What are some promising formulation strategies to improve the oral bioavailability of this compound?

While specific formulation studies on this compound are limited, several strategies have proven effective for other poorly soluble compounds and are applicable here:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, which can enhance its dissolution rate and absorption.

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.

  • Co-administration with P-gp and CYP3A4 Inhibitors: Co-formulating or co-administering this compound with inhibitors of P-gp and/or CYP3A4, such as ritonavir, could decrease its efflux and first-pass metabolism, thereby increasing its systemic exposure.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Bioavailability

Problem: You are observing low and highly variable plasma concentrations of this compound in your animal studies following oral administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor dissolution in the GI tract 1. Particle Size Reduction: Consider micronization or nanosizing of the raw this compound powder to increase its surface area. 2. Formulation Approaches: Develop a formulation to enhance dissolution, such as a solid dispersion or a lipid-based system like a nanoemulsion or SEDDS.
P-glycoprotein (P-gp) mediated efflux 1. Co-administration with a P-gp inhibitor: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil, ritonavir) to confirm the role of P-gp in limiting absorption. 2. Formulate with excipients that inhibit P-gp: Some pharmaceutical excipients have P-gp inhibitory activity and can be incorporated into the formulation.
First-pass metabolism 1. Co-administration with a CYP3A4 inhibitor: To assess the impact of first-pass metabolism, co-administer a potent CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) and monitor for changes in plasma exposure.
Variability in animal physiology 1. Standardize experimental conditions: Ensure consistent fasting times, dosing volumes, and sampling schedules across all animals. 2. Use a sufficient number of animals: A larger sample size can help to account for inter-individual variability.
Issue 2: Difficulty in Preparing Aqueous Solutions for In Vitro Assays

Problem: this compound precipitates when preparing aqueous solutions for cell-based assays (e.g., Caco-2 permeability).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low aqueous solubility 1. Use a co-solvent: Prepare a stock solution in an organic solvent such as DMSO or ethanol.[3] The final concentration of the organic solvent in the assay medium should be kept low (typically <1%) to avoid cellular toxicity. 2. Determine the kinetic solubility: Before starting the assay, determine the maximum concentration of this compound that can be tolerated in the final assay buffer without precipitation.
pH-dependent solubility 1. Assess solubility at different pH values: Determine the solubility of this compound in buffers with different pH values relevant to your experimental conditions.

Quantitative Data

Table 1: Solubility of (+)-Oxypeucedanin Hydrate

SolventSolubility
DMSO~30 mg/mL
Dimethyl formamide (B127407) (DMF)~30 mg/mL
Ethanol~5 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL
(Data sourced from Cayman Chemical product information sheet)[3]

Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats after a Single Oral Administration (20 mg/kg)

ParameterValue (Mean ± SD)
Tmax (h)3.38 ± 0.74
Cmax (ng/mL)135.3 ± 29.8
AUC(0-t) (ng·h/mL)889.7 ± 175.4
AUC(0-inf) (ng·h/mL)943.6 ± 187.2
t1/2 (h)2.94 ± 1.23
Absolute Bioavailability (%)10.26 ± 2.02
(Data from Zheng et al., 2022)[1][2]

Table 3: Case Study: Pharmacokinetic Parameters of Tectorigenin (B1682738) and its Solid Dispersion in Rats

This table serves as an example of how a solid dispersion formulation can improve the oral bioavailability of a poorly soluble isoflavone, similar in nature to furanocoumarins.

FormulationTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Relative Bioavailability (%)
Tectorigenin (TG)4.3 ± 2.151.2 ± 18.7487.6 ± 153.2100
TG Solid Dispersion0.5 ± 0.2672.4 ± 165.32345.1 ± 589.7480.9
(Data from a study on tectorigenin solid dispersions)[5]

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion (Illustrative)

This protocol is based on a successful method for another poorly soluble natural product and can be adapted for this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • PEG 4000

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound, PVP K30, and PEG 4000 in methanol. A suggested starting ratio is 1:8:1 (w/w/w) of drug:PVP:PEG.

  • Once a clear solution is obtained, evaporate the methanol using a rotary evaporator at 40-50°C.

  • A thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and gently ground into a fine powder.

  • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the amorphous state of the drug.

  • Evaluate the dissolution profile of the solid dispersion compared to the pure drug in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium)

  • Intravenous formulation of this compound (for bioavailability calculation)

  • Blood collection tubes (with anticoagulant, e.g., heparin)

  • Centrifuge

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before dosing.

  • Administer the this compound formulation orally via gavage at a specific dose (e.g., 20 mg/kg).

  • For absolute bioavailability determination, administer an intravenous dose (e.g., 5 mg/kg) to a separate group of rats.

  • Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.[6]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Factors limiting the oral absorption of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulation Strategy (e.g., Solid Dispersion) Characterization Physicochemical Characterization (DSC, XRD, Dissolution) Formulation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 Optimized Formulation Pgp_Inhibition P-gp Inhibition Assay (e.g., Calcein AM) Caco2->Pgp_Inhibition PK_Study Pharmacokinetic Study in Rats (Oral Administration) Pgp_Inhibition->PK_Study Mechanistic Insights Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) PK_Study->Data_Analysis

References

challenges in oxypeucedanin hydrate extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in oxypeucedanin (B192039) hydrate (B1144303) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation of oxypeucedanin hydrate from complex matrices.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

Question 1: My initial crude extract has a very low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can stem from several factors related to the raw material and extraction methodology.[1]

Potential Causes:

  • Inadequate Grinding of Plant Material: Insufficient surface area of the raw material can lead to poor solvent penetration and incomplete extraction.

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.

  • Suboptimal Extraction Parameters: Factors like temperature, time, and the solvent-to-solid ratio significantly impact extraction efficiency.[2][3]

  • Degradation of the Target Compound: this compound may be sensitive to heat, pH, or oxidation during the extraction process.[1][3]

Troubleshooting Steps:

  • Optimize Particle Size: Ensure the plant material is ground to a fine and consistent powder to maximize the surface area available for solvent interaction.[1]

  • Solvent Selection and Optimization:

    • Test a range of solvents with varying polarities. Ethyl acetate (B1210297) has been noted as a good solvent for extracting oxypeucedanin.[4]

    • Consider using co-solvents to enhance extraction efficiency.[1]

    • Ionic liquids, such as [Bmim]Tf2N, have demonstrated high extraction yields for this compound.[2][3][5]

  • Optimize Extraction Conditions:

    • Temperature: Extraction efficiency generally improves with an increase in temperature up to a certain point (e.g., 60°C), after which degradation may occur.[3] It's crucial to assess the heat stability of this compound.[1][3]

    • Time: Increasing the extraction time can lead to higher yields, but prolonged exposure to high temperatures can cause degradation. An optimal time needs to be determined empirically; for instance, 180 minutes has been shown to be effective in some ionic liquid-based extractions.[2][3]

    • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency, but an excessively high ratio can be wasteful. A common starting point is 1:10 or 1:20 (w/v) of plant material to solvent, with optimization leading to ratios like 8:1 in specific protocols.[1][2][3]

  • Minimize Degradation:

    • If the compound is heat-sensitive, consider using extraction methods that operate at lower temperatures, such as maceration.[1]

    • For compounds sensitive to oxidation, perform extractions under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Maintain a stable pH throughout the extraction and partitioning process to prevent hydrolysis or rearrangement.[1]

Question 2: I am observing the formation of a persistent emulsion during liquid-liquid extraction. How can I resolve this?

Answer:

Emulsion formation is a common issue in liquid-liquid extraction, especially with complex biological samples that contain surfactants like phospholipids (B1166683) and proteins.[6]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact between the two phases for extraction.[6]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[6]

  • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase, which may help to dissolve the emulsifying agents.[6]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes break the emulsion.

Question 3: My purified product contains significant impurities. What purification strategies can I employ?

Answer:

Complex matrices from natural products often lead to co-extraction of various compounds. A multi-step purification strategy is often necessary.

Recommended Purification Techniques:

  • Back-Extraction: This is a form of liquid-liquid extraction used to move the target compound from an organic solvent to an aqueous solution, often by adjusting the pH. For instance, 0.01 N HCl has been used to back-extract this compound from an ionic liquid solution.[2][3][5]

  • Column Chromatography (CC): This is a widely used technique for separating compounds.

    • Silica Gel CC: Effective for separating compounds based on polarity.[4]

    • Sephadex® LH-20: Useful for purifying various natural products, including coumarins.[4]

    • Octadecyl Silica Gel (ODS) CC: A form of reversed-phase chromatography.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[4]

  • Preparative Thin-Layer Chromatography (PTLC): Useful for small-scale purification.[4]

  • Recrystallization: A final purification step to obtain highly pure crystalline compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for extracting this compound?

A1: A variety of solvents have been used, and the choice depends on the specific extraction technique. Common solvents include:

  • Conventional Solvents: Ethanol, methanol, chloroform, ethyl acetate, and n-hexane.[4][7] Ethyl acetate is often a good starting point for furanocoumarins.[4]

  • Ionic Liquids (ILs): [Bmim]Tf2N has shown excellent performance for extracting this compound.[2][3][5] ILs are considered "designer" solvents as their properties can be tuned.[3]

Q2: What are the optimal conditions for ionic liquid-based extraction of this compound?

A2: Based on studies using [Bmim]Tf2N for extraction from Angelica dahurica, the optimized conditions are:

  • Solvent/Solid Ratio: 8:1[2][3]

  • Temperature: 60°C[2][3]

  • Time: 180 minutes[2][3] Under these conditions, extraction yields for this compound have been reported to be as high as 98.06%.[2][3]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.[8][9][10] A typical setup would involve:

  • Column: A C18 column is frequently used.[8]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water, sometimes with the addition of an acid like acetic acid, is common. An example mobile phase is acetonitrile-methanol-water-acetic acid (20:15:65:2, v/v/v/v).[8]

  • Detection: UV detection is typically used, with wavelengths around 260 nm being suitable.[10]

Q4: Is this compound sensitive to degradation?

A4: Yes, like many natural products, this compound can be sensitive to heat.[3] Increasing extraction temperatures beyond an optimum (e.g., above 60-90°C) can lead to thermal degradation and reduced yields.[3][11] It is also advisable to protect extracts from light and air to prevent oxidative degradation.[1]

Data Presentation

Table 1: Optimized Parameters for Ionic Liquid-Based Extraction of this compound from Angelica dahurica

ParameterOptimized ValueReference
Ionic Liquid[Bmim]Tf2N[2][3]
Solvent/Solid Ratio8:1[2][3]
Temperature60°C[2][3]
Time180 minutes[2][3]
Resulting Yield 98.06% [2][3]

Table 2: Effect of Temperature on the Extraction Yield of this compound

Temperature (°C)Extraction Yield (%)Reference
20Substantially lower than 60°C[3]
40Increasing[3]
50Increasing[3]
6092.67%[3]
70Decreasing (potential degradation)[3]
(Note: These yields were obtained with a 10:1 solvent/solid ratio and 120 min extraction time before full optimization)

Experimental Protocols

Protocol 1: Ionic Liquid-Based Extraction and Back-Extraction of this compound

This protocol is based on the methodology described for extraction from Angelica dahurica.[2][3]

  • Preparation of Plant Material: Grind the dried roots of the plant material to a fine powder.

  • Extraction:

    • Mix the ground plant material with the ionic liquid [Bmim]Tf2N at a solvent-to-solid ratio of 8:1 (v/w).

    • Soak the mixture for 30 minutes with agitation (e.g., 500 rpm).[3]

    • Heat the mixture to 60°C and maintain for 180 minutes with continuous agitation.[2][3]

    • Separate the ionic liquid extract from the solid residue by centrifugation.

  • Back-Extraction (Recovery):

    • Transfer the ionic liquid extract to a separatory funnel.

    • Add a 0.01 N HCl solution to the separatory funnel.

    • Mix thoroughly to allow the this compound to partition into the acidic aqueous phase.

    • Allow the layers to separate and collect the aqueous phase containing the target compound.

  • Analysis: Quantify the this compound content in the final product using a validated HPLC method.

Visualizations

Extraction_Troubleshooting_Workflow start Start: Low Oxypeucedanin Hydrate Yield check_material 1. Check Raw Material Preparation start->check_material grinding_ok Is grinding adequate (fine, consistent powder)? check_material->grinding_ok optimize_grinding Action: Optimize grinding (e.g., finer mesh) grinding_ok->optimize_grinding No check_solvent 2. Evaluate Solvent System grinding_ok->check_solvent Yes optimize_grinding->check_material solvent_ok Is solvent optimal (e.g., polarity)? check_solvent->solvent_ok test_solvents Action: Test different solvents/ co-solvents (e.g., EtOAc, ILs) solvent_ok->test_solvents No check_params 3. Review Extraction Parameters solvent_ok->check_params Yes test_solvents->check_solvent params_ok Are Temp, Time, Ratio optimized? check_params->params_ok optimize_params Action: Systematically optimize parameters (e.g., RSM) params_ok->optimize_params No check_degradation 4. Assess Compound Degradation params_ok->check_degradation Yes optimize_params->check_params degradation_ok Is degradation minimized? check_degradation->degradation_ok minimize_degradation Action: Use lower temp, inert atmosphere, control pH degradation_ok->minimize_degradation No end End: Improved Yield degradation_ok->end Yes minimize_degradation->check_degradation

Caption: Troubleshooting decision tree for addressing low extraction yields.

Purification_Strategy cluster_initial Initial Cleanup cluster_chromatography Chromatographic Purification cluster_final Final Polishing crude_extract Crude Extract lle Liquid-Liquid Extraction/Partitioning crude_extract->lle back_extraction Back-Extraction (e.g., with acid) lle->back_extraction column_chrom Column Chromatography (Silica, ODS, Sephadex) back_extraction->column_chrom hsccc HSCCC column_chrom->hsccc Alternative/ Further Step recrystallization Recrystallization column_chrom->recrystallization hsccc->recrystallization pure_compound Pure Oxypeucedanin Hydrate recrystallization->pure_compound

Caption: General purification workflow for isolating this compound.

References

Technical Support Center: Optimizing HPLC Separation of Furanocoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furanocoumarin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing High-Performance Liquid Chromatography (HPLC) for the separation of furanocoumarin isomers. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving baseline separation of furanocoumarin isomers?

A1: The successful separation of structurally similar furanocoumarin isomers is highly dependent on the careful optimization of several chromatographic parameters. The most critical factors are:

  • Stationary Phase Chemistry: The choice of HPLC column is paramount. While C18 columns are widely used, other stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity for these aromatic compounds, which is often necessary to resolve closely eluting isomers.[1]

  • Mobile Phase Composition: The type and ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase directly impact resolution.[2] Acetonitrile often provides better selectivity for furanocoumarin isomers compared to methanol (B129727). The addition of a small amount of acid, such as 0.1% formic or acetic acid, is also crucial to control the ionization of residual silanol (B1196071) groups on the column, thereby improving peak shape.[2]

  • Gradient Elution: A shallow gradient around the elution time of the target isomers can significantly enhance resolution between critical pairs that may co-elute under isocratic conditions.[2]

  • Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Adjusting the column temperature can alter selectivity and improve separation efficiency.

Q2: Which HPLC column is recommended for separating challenging furanocoumarin isomer pairs like psoralen (B192213) and angelicin?

A2: Standard C18 columns are a good starting point, but for challenging linear and angular isomers like psoralen and angelicin, columns with alternative selectivities are often required. Phenyl-hexyl and PFP (Pentafluorophenyl) columns have proven effective.[1][3] A Phenyl-Hexyl phase provides π-π interactions which can enhance selectivity between aromatic isomers. A PFP phase offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be particularly useful for separating positional isomers.[1]

Q3: My furanocoumarin peaks are tailing significantly. What is the likely cause and how can I fix it?

A3: Peak tailing for furanocoumarins is a common problem, often caused by secondary interactions with the stationary phase.[2]

  • Cause: Residual silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on the furanocoumarin molecules, leading to tailing.[2]

  • Solution: The most effective solution is to suppress the ionization of these silanol groups. This is achieved by acidifying the mobile phase. Adding 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase will typically sharpen the peaks and eliminate tailing.[2] Using a modern, well end-capped column also minimizes the number of available free silanols.

Q4: What is the optimal UV detection wavelength for furanocoumarin analysis?

A4: Furanocoumarins generally exhibit strong UV absorbance at several wavelengths. The most commonly used and effective wavelengths for detection are around 254 nm and 310 nm .[4][5][6] Using a Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows you to monitor multiple wavelengths simultaneously and to generate UV spectra for each peak, which aids in peak identification and purity assessment.[4] For instance, bergapten (B1666803) and other similar furanocoumarins show a maximum absorption at 310 nm.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Poor resolution or complete co-elution of furanocoumarin isomers.

Q: My isomers of interest (e.g., bergapten and isopimpinellin) are eluting as a single peak or are poorly resolved. How can I improve the separation?

A: Co-elution is the most common and challenging issue in furanocoumarin isomer analysis. A systematic approach is required to improve column selectivity (α) and efficiency (N).

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, make it shallower. A reduction in the rate of organic solvent increase per minute around the elution time of your isomers will increase the separation window. For example, if your isomers elute at 40% acetonitrile, try a segment that goes from 35% to 45% over 10-15 minutes.[2]

  • Switch the Organic Modifier: Acetonitrile and methanol interact differently with both the analyte and the stationary phase, offering different selectivities. If you are using methanol, switching to acetonitrile (or vice-versa) can significantly alter the elution order and resolve co-eluting peaks.[2]

  • Adjust the Column Temperature: Varying the column temperature between 25°C and 40°C can influence selectivity. Sometimes a lower temperature increases resolution, while other times a higher temperature will improve efficiency and peak shape.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is likely not suitable for the separation. For positional isomers, consider switching from a standard C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to introduce different separation mechanisms (e.g., π-π interactions).[1][3][7]

G start Problem: Poor Isomer Resolution grad Is the gradient optimized? start->grad shallow_grad Make gradient shallower around elution zone grad->shallow_grad No solvent Change Organic Modifier (ACN <-> MeOH) grad->solvent Yes shallow_grad->solvent temp Adjust Column Temperature (25-40°C) solvent->temp column Try a different stationary phase (e.g., Phenyl-Hexyl, PFP) temp->column end Resolution Achieved column->end

Caption: Troubleshooting flowchart for poor isomer resolution.

Problem: Low signal intensity or missing peaks.

Q: The peak for my furanocoumarin of interest is very small or not visible at all. What should I check?

A: This issue can stem from sample degradation, incorrect detector settings, or insufficient sample concentration.

Step-by-Step Troubleshooting:

  • Verify Detection Wavelength: Ensure your UV detector is set to an appropriate wavelength where the analyte has strong absorbance, typically 254 nm or 310 nm.[2] If you have a DAD, check the entire spectrum for the lambda max (λmax).

  • Check Sample Stability: Furanocoumarins can be sensitive to light and high temperatures.[2] Ensure samples are protected from light and stored in a cool, dark place. It is advisable to prepare fresh solutions for analysis.

  • Increase Sample Concentration: The analyte concentration in your sample may be below the method's limit of detection (LOD). Consider concentrating your sample extract using techniques like solid-phase extraction (SPE) or by injecting a larger volume, provided this does not cause column overload.[2]

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting parameters for the separation of common furanocoumarin isomers. These should be used as a foundation for method development.

Table 1: Recommended HPLC Columns and Conditions for Furanocoumarin Isomer Separation

Isomer PairRecommended ColumnMobile Phase AMobile Phase BTypical GradientFlow Rate (mL/min)Detection (nm)Reference
Psoralen & AngelicinPhenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)WaterMethanolGradient elution1.0246[3]
Psoralen & BergaptenC18 (e.g., 150 x 4.6 mm, 10 µm)WaterAcetonitrile30:70 (v/v) Isocratic1.0254[8]
Bergapten & Isopimpinellin (B191614)Pentafluorophenyl (PFP) (e.g., 250 x 4.6 mm, 5 µm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidShallow Gradient1.0310[1]
General FuranocoumarinsC18 (e.g., Inertsil ODS-2, 150 x 4.6 mm, 5 µm)Water + 1% Acetic AcidAcetonitrileComplex Gradient1.0254, 310[9][10]

Experimental Protocols

Protocol 1: General HPLC-DAD Analysis of Furanocoumarin Isomers

This protocol provides a robust starting point for the separation and quantification of furanocoumarin isomers from plant extracts.

1. Scope: This method is intended for the separation of common furanocoumarin isomers such as psoralen, angelicin, bergapten, and isopimpinellin in extracted samples.

2. Apparatus and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Analytical column: Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • Analytical standards of target furanocoumarins.

  • Syringe filters (0.22 or 0.45 µm, PTFE or nylon).

3. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Cosmosil 5C18-AR-II, 250 x 4.6 mm, 5 µm)[4][11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 100% B over 30 minutes[4][11]
Flow Rate 1.0 mL/min[4][11]
Column Temp. 30 - 40°C[9][12]
Detection DAD at 254 nm and 310 nm[4][5]
Injection Vol. 10 - 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve furanocoumarin standards in methanol or acetonitrile to prepare stock solutions (e.g., 1 mg/mL). Store in the dark at 4°C.

  • Working Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 0.5 - 100 µg/mL).

  • Sample Extraction: Perform extraction from the sample matrix (e.g., powdered plant material) using a suitable solvent like methanol or ethanol, often with the aid of ultrasonication.[2]

  • Filtration: Prior to injection, filter all standards and sample solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[4]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material or Sample extract Solvent Extraction (e.g., Methanol) sample->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Injection filter->hplc sep Chromatographic Separation hplc->sep detect DAD Detection sep->detect chrom Chromatogram Generation detect->chrom quant Quantification (vs. Standards) chrom->quant

Caption: General experimental workflow for HPLC analysis of furanocoumarins.

References

Technical Support Center: Oxypeucedanin Hydrate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of oxypeucedanin (B192039) hydrate (B1144303) is crucial for experimental design, formulation development, and regulatory compliance. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is oxypeucedanin hydrate and why is its stability important?

This compound is a natural furanocoumarin found in various plants.[1] Its stability is a critical parameter as degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and inaccurate experimental results. Understanding its stability profile is essential for developing stable formulations and ensuring the safety and efficacy of any potential therapeutic applications.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by hydrolytic (acidic and basic conditions), oxidative, photolytic (exposure to light), and thermal (exposure to heat) stress. The presence of an epoxide ring and a lactone functional group in its structure makes it susceptible to certain degradation pathways.

Q3: How can I visually identify if my sample of this compound has degraded?

While visual inspection is not a definitive method, signs of degradation can include a change in color (e.g., yellowing or browning of a previously white or off-white solid) or a change in the physical state of the sample. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is necessary for accurate assessment.

Q4: What are the likely degradation products of this compound?

Based on its chemical structure, the primary degradation pathways are expected to involve the hydrolysis of the epoxide ring and the opening of the lactone ring.

  • Hydrolysis of the Epoxide Ring: Under acidic or basic conditions, the epoxide ring is susceptible to opening, which would result in the formation of a diol.[2][3][4][5]

  • Hydrolysis of the Lactone Ring: The coumarin (B35378) lactone ring can be opened under basic conditions to form a salt of a carboxylic acid. This reaction is often reversible upon acidification.

Q5: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in my chromatogram when analyzing this compound. Sample degradation.1. Prepare fresh solutions of this compound for analysis. 2. Ensure the solvent used for sample preparation is neutral and free of contaminants. 3. Analyze the sample promptly after preparation. 4. If degradation is suspected, perform a forced degradation study to identify the degradation products and confirm their retention times.
Loss of assay purity of my this compound standard over time. Improper storage conditions.1. Review your storage conditions. Ensure the standard is protected from light, heat, and moisture. 2. Store the standard in a desiccator at a low temperature. 3. Aliquot the standard to avoid repeated freeze-thaw cycles if stored frozen.
Inconsistent results in bioactivity assays. Degradation of this compound in the assay medium.1. Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Consider preparing fresh stock solutions for each experiment. 3. If instability is confirmed, you may need to adjust the assay protocol, for example, by reducing incubation times or protecting the samples from light.

Quantitative Data on Stability

Table 1: Representative Forced Degradation Data for Furanocoumarins

Stress ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products
Acidic Hydrolysis (0.1 M HCl)8 hours80°C15-25%Epoxide ring-opened products (diols)
Basic Hydrolysis (0.1 M NaOH)4 hours60°C20-30%Lactone ring-opened products, epoxide ring-opened products
Oxidative Degradation (3% H₂O₂)24 hoursRoom Temp10-20%Oxidized furan (B31954) ring products
Thermal Degradation 48 hours105°C5-15%Various decomposition products
Photodegradation (UV light)24 hoursRoom Temp30-50%Dimerization products, photo-oxidation products

Note: The degradation percentages are indicative and can vary significantly based on the specific furanocoumarin, the exact experimental conditions, and the analytical method used.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at 105°C for 48 hours.

    • After cooling, dissolve the solid in methanol to obtain a concentration of 0.1 mg/mL.

  • Photodegradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.[8][9][10][11]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Gradient Program 0-5 min: 30% Acetonitrile5-20 min: 30% to 70% Acetonitrile20-25 min: 70% Acetonitrile25-30 min: 70% to 30% Acetonitrile30-35 min: 30% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Note: This is a starting point, and the method may need to be optimized for specific applications and equipment.

Visualizations

DegradationPathways Oxypeucedanin_Hydrate This compound Acid_Base_Hydrolysis Acid/Base Hydrolysis Oxypeucedanin_Hydrate->Acid_Base_Hydrolysis Oxidation Oxidation Oxypeucedanin_Hydrate->Oxidation Photodegradation Photodegradation Oxypeucedanin_Hydrate->Photodegradation Thermal_Degradation Thermal Degradation Oxypeucedanin_Hydrate->Thermal_Degradation Diol_Product Diol Product (Epoxide Ring Opening) Acid_Base_Hydrolysis->Diol_Product Carboxylic_Acid_Salt Carboxylic Acid Salt (Lactone Ring Opening) Acid_Base_Hydrolysis->Carboxylic_Acid_Salt Base-catalyzed Oxidized_Products Oxidized Furan Ring Products Oxidation->Oxidized_Products Dimers_Photo_oxidized_Products Dimers & Photo-oxidized Products Photodegradation->Dimers_Photo_oxidized_Products Decomposition_Products Various Decomposition Products Thermal_Degradation->Decomposition_Products

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization Start This compound (Stock Solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study.

References

troubleshooting oxypeucedanin hydrate crystallization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of oxypeucedanin (B192039) hydrate (B1144303).

Troubleshooting Crystallization Issues

Crystallization of oxypeucedanin hydrate can present several challenges. This guide provides a systematic approach to troubleshoot common issues encountered during the experimental process.

Problem 1: Oiling Out or Formation of an Immiscible Liquid

Description: Instead of forming solid crystals, the compound separates from the solution as an oil or a distinct liquid phase. This is a common issue when the solute's melting point is lower than the temperature of the saturated solution.

Possible Causes & Solutions:

Cause Solution
High Solute Concentration The initial concentration of this compound might be too high. Try diluting the solution with more of the primary solvent.
Rapid Cooling Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice. A slower, more controlled cooling rate is recommended.[1][2]
Inappropriate Solvent System The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. For this compound, which is soluble in ethanol (B145695) and sparingly soluble in water, an ethanol-water mixture can be effective.[3][4] Using a solvent pair where the compound is less soluble can also be beneficial.
Presence of Impurities Impurities can interfere with crystal lattice formation.[5][6][7] Ensure the starting material is of high purity. If necessary, purify the crude product using column chromatography before crystallization.

Troubleshooting Workflow: Oiling Out

G start Oiling Out Observed check_concentration Is concentration too high? start->check_concentration dilute Dilute with more solvent check_concentration->dilute Yes check_cooling Is cooling too rapid? check_concentration->check_cooling No end Crystals Formed dilute->end slow_cooling Decrease cooling rate check_cooling->slow_cooling Yes check_solvent Is solvent system appropriate? check_cooling->check_solvent No slow_cooling->end change_solvent Try a different solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane) check_solvent->change_solvent Yes check_purity Is the sample pure? check_solvent->check_purity No change_solvent->end purify Purify sample (e.g., chromatography) check_purity->purify Yes check_purity->end No, attempt seeding purify->end

Caption: Troubleshooting workflow for oiling out during crystallization.

Problem 2: No Crystal Formation

Description: The solution remains clear even after cooling, and no crystals precipitate.

Possible Causes & Solutions:

Cause Solution
Solution is Undersaturated There may be too much solvent for the amount of this compound. Gently heat the solution to evaporate some of the solvent to achieve supersaturation.
Lack of Nucleation Sites Crystal growth requires nucleation sites. Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of this compound.
Inappropriate Solvent The compound might be too soluble in the chosen solvent even at low temperatures.[8] Consider using a solvent in which the compound has lower solubility or use an anti-solvent precipitation method.
Slow Crystallization Kinetics Some compounds require a longer time to crystallize. Allow the solution to stand undisturbed for an extended period, even several days, in a cool, vibration-free environment.
Problem 3: Formation of Amorphous Precipitate or Fine Powder

Description: Instead of well-defined crystals, a fine powder or an amorphous solid crashes out of the solution.

Possible Causes & Solutions:

Cause Solution
Too Rapid Crystallization This often occurs when the solution is highly supersaturated, leading to rapid precipitation rather than ordered crystal growth.[9] To slow down crystallization, redissolve the precipitate by heating and add a small amount of additional solvent. Then, allow it to cool more slowly.
High Level of Impurities Impurities can disrupt the crystal lattice, leading to the formation of an amorphous solid.[5][6] Purify the sample before attempting crystallization.
Solvent Choice The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to promote the growth of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing this compound?

A1: Based on its solubility profile, a mixed solvent system is often effective. This compound is soluble in ethanol (approximately 5 mg/mL) and sparingly soluble in water.[10] Therefore, an ethanol-water mixture is a good starting point. Dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Another common solvent pair for furanocoumarins is ethyl acetate-hexane.[3]

Q2: What is the ideal cooling rate for this compound crystallization?

A2: A slow and controlled cooling rate is generally preferred for growing larger, higher-purity crystals.[1][2][11] Rapid cooling often leads to the formation of smaller crystals or an amorphous precipitate.[9] A typical approach is to allow the hot, saturated solution to cool to room temperature undisturbed over several hours, followed by further cooling in a refrigerator or ice bath to maximize the yield.

Q3: How can I improve the yield of my crystallization?

A3: To improve the yield, ensure that you are starting with a saturated solution. After the initial crystal formation at room temperature, cooling the solution in an ice bath will further decrease the solubility of the compound and promote more significant precipitation. However, be aware that cooling too rapidly can sometimes lead to the precipitation of impurities.

Q4: My crystals are very small and needle-like. How can I grow larger crystals?

A4: The formation of small, needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals, you can try the following:

  • Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help.

  • Reduce Supersaturation: Add a small amount of extra solvent to the hot solution before cooling.

  • Solvent System Modification: The choice of solvent can significantly impact crystal morphology. Experiment with different solvent ratios or alternative solvent systems.

Q5: What should I do if my compound forms an oil even with slow cooling?

A5: If "oiling out" persists despite slow cooling, it may be due to high solubility in the chosen solvent at the temperature of precipitation.[12] Try using a less polar solvent system or a higher proportion of the anti-solvent. Seeding the solution with a crystal of this compound at a temperature just above the oiling point can sometimes encourage direct crystallization.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization from Ethanol-Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water solution.

  • Drying: Dry the crystals under vacuum.

General Crystallization Workflow

G start Start with Crude this compound dissolve Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve add_antisolvent Add hot anti-solvent (e.g., Water) until turbidity appears dissolve->add_antisolvent clarify Add a few drops of hot solvent to clarify add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in an ice bath cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold solvent mixture filter->wash dry Dry crystals under vacuum wash->dry end Pure this compound Crystals dry->end

Caption: A general workflow for the crystallization of this compound.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for this compound and general crystallization parameters.

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol~ 5 mg/mL[10]
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[10]
Dimethylformamide (DMF)~ 30 mg/mL[10]
DMSO:PBS (pH 7.2) (1:2)~ 0.33 mg/mL[10]

Table 2: General Parameters for Slow Cooling Crystallization

ParameterRecommended Range/ValueRationale
Cooling Rate 0.1-1°C/minutePromotes the formation of larger, more perfect crystals.[1][2][11]
Solution Saturation Slightly supersaturated at room temperatureA balance to ensure good yield without crashing out as an amorphous solid.
Purity of Starting Material >95%Higher purity reduces the likelihood of crystallization issues.[5][6]

References

increasing extraction yield of oxypeucedanin hydrate from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the extraction yield of oxypeucedanin (B192039) hydrate (B1144303) from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of oxypeucedanin hydrate, offering potential causes and solutions to enhance your experimental outcomes.

Problem Potential Cause Troubleshooting Step
Low Yield of Crude Extract 1. Inefficient Extraction Method: Traditional maceration or Soxhlet extraction may not be exhaustive. 2. Inappropriate Solvent Selection: The solvent may have low solubility for this compound. 3. Insufficient Extraction Time: The duration may not be adequate for complete leaching of the compound. 4. Improper Plant Material Preparation: Large particle size can limit solvent penetration.1. Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1][2] 2. Use polar solvents. Methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) have been shown to be effective for extracting furanocoumarins.[1][2] Ionic liquids, specifically [Bmim]Tf2N, have demonstrated outstanding performance.[3][4][5][6] 3. Increase the extraction time. For ionic liquid extraction, 180 minutes has been shown to be optimal.[3][5][6][7] 4. Grind the plant material to a fine powder to increase the surface area available for solvent interaction.
Low Purity of this compound in the Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds. 2. Inadequate Purification Techniques: Simple extraction is often not sufficient to isolate a pure compound.1. Employ a sequential extraction approach using solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract. 2. Utilize chromatographic techniques such as column chromatography (Silica gel, Sephadex® LH-20) or preparative High-Performance Liquid Chromatography (HPLC) for purification.[2]
Degradation of Target Compound 1. Thermal Degradation: this compound may be sensitive to high temperatures used in some extraction methods. 2. Enzymatic Degradation: The presence of active enzymes in fresh plant material can degrade the target compound.1. Use non-thermal extraction methods or ensure strict temperature control. For conventional heating, an optimal temperature of 60°C has been reported to maximize yield without significant degradation.[5][6] For heat-sensitive compounds, pressurized liquid extraction temperatures should be kept between 35 and 60°C.[8] 2. Use dried plant material or deactivate enzymes by briefly blanching fresh material before extraction.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Lack of Protocol Standardization: Inconsistent application of extraction parameters will lead to variable results.1. Source plant material from a consistent supplier and, if possible, from the same harvest. 2. Standardize all extraction parameters, including particle size, solvent-to-solid ratio, extraction time, and temperature, and document them meticulously.
Difficulty in Solvent Removal 1. High-Boiling-Point Solvent: Solvents like DMSO or ionic liquids are difficult to remove using standard evaporation techniques.1. Use a rotary evaporator for efficient removal of volatile organic solvents under reduced pressure. 2. For ionic liquids, employ a back-extraction method. A 0.01 N HCl solution has been shown to be effective for recovering this compound from a [Bmim]Tf2N solution.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While traditional polar solvents like methanol and ethanol are effective, studies have shown that ionic liquids, particularly [Bmim]Tf2N, demonstrate superior extraction performance for this compound from Angelica dahurica.[3][4][5][6] Ethyl acetate is also noted as a good solvent for creating partitions rich in oxypeucedanin.[2]

Q2: How can I optimize the solvent-to-solid ratio for my extraction?

A2: The optimal solvent-to-solid ratio depends on the extraction method and solvent used. For ionic liquid extraction, a ratio of 8:1 (solvent:solid) was found to be optimal.[3][5][6][7] Generally, increasing the ratio can enhance extraction efficiency up to a certain point, beyond which it may lead to unnecessary solvent waste. It is recommended to perform a small-scale optimization study, testing ratios from 4:1 to 12:1.[5]

Q3: What is the ideal temperature for extracting this compound?

A3: Temperature plays a crucial role in extraction efficiency. For ionic liquid-based extraction, the yield of this compound significantly improves as the temperature increases from 20°C to 60°C, with 60°C being the optimal temperature.[5][6] Temperatures above this may risk thermal degradation of the compound.[5]

Q4: Are modern extraction techniques like UAE or MAE suitable for this compound?

A4: Yes, modern techniques can significantly improve extraction efficiency. Ultrasound-Assisted Extraction (UAE) has been reported to yield the highest quantity of oxypeucedanin from Peucedanum ferulacea root compared to Soxhlet and maceration.[1][2] These methods can reduce extraction time and solvent consumption. However, temperature control is critical to prevent degradation.

Q5: How can I accurately quantify the yield of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for the quantification of this compound.[1][2] A column-switching HPLC method with UV detection at 260 nm has also been developed for its determination in biological samples.[9]

Data Presentation

Table 1: Impact of Extraction Parameters on this compound Yield (Ionic Liquid Extraction)
ParameterConditionThis compound Yield (%)Reference
Solvent/Solid Ratio 4:1~65[5]
6:1~75[5]
8:1~80[5]
10:1~81[5]
Temperature (°C) 20~50[5]
40~75[5]
50~85[5]
6092.67[5][6]
70~90[5]
Time (minutes) 30~70[5]
60~80[5]
120~90[5]
18094.64[5]
240~92[5]
Table 2: Optimized Conditions for High-Yield Extraction
Extraction MethodPlant MaterialSolventSolvent/Solid RatioTemperatureTimeYield (%)Reference
Ionic Liquid Extraction Angelica dahurica roots[Bmim]Tf2N8:160°C180 min98.06[3][5][6][7]
Ultrasound-Assisted Extraction (UAE) Peucedanum ostruthium leaves80% Ethanol20 mL/g61°C35.5 min-[10][11]

Note: Yield for UAE was not specified for the individual compound in the cited study.

Experimental Protocols

Protocol 1: Ionic Liquid-Based Extraction of this compound from Angelica dahurica

This protocol is based on the optimized conditions reported for achieving high-yield extraction.[3][5][6]

1. Sample Preparation:

  • Dry the roots of Angelica dahurica at room temperature in a dark, well-ventilated area.

  • Grind the dried roots into a fine powder.

2. Extraction:

  • Place a known amount of the powdered plant material into an extraction vessel.

  • Add the ionic liquid [Bmim]Tf2N at a solvent-to-solid ratio of 8:1 (v/w).

  • Place the vessel in a water bath shaker set to 60°C.

  • Agitate the mixture at 500 rpm for 180 minutes.

3. Separation:

  • After extraction, centrifuge the mixture to separate the ionic liquid supernatant from the plant residue.

4. Back-Extraction (Recovery from IL):

  • Take the ionic liquid supernatant containing the extracted compounds.

  • Add 0.01 N HCl solution to the supernatant.

  • Vortex the mixture thoroughly to transfer the this compound from the ionic liquid to the acidic aqueous phase.

  • Separate the aqueous phase.

5. Quantification:

  • Analyze the concentration of this compound in the aqueous phase using HPLC-UV at 260 nm.[9]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general guideline for UAE of furanocoumarins.

1. Sample Preparation:

  • Dry and grind the plant material to a fine powder.

2. Extraction:

  • Place 10 g of the powdered material into a 250 mL flask.

  • Add 200 mL of 80% ethanol (for a 20:1 solvent-to-solid ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for approximately 30-40 minutes at a controlled temperature of around 60°C.[10][11]

3. Filtration and Concentration:

  • Filter the extract to remove solid plant material.

  • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

4. Purification and Quantification:

  • Further purify the crude extract using column chromatography if necessary.

  • Quantify the this compound content using HPLC.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_separation Phase 3: Separation & Recovery cluster_analysis Phase 4: Analysis & Purification plant_material Plant Material (e.g., Angelica dahurica roots) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding add_solvent Add Solvent grinding->add_solvent extraction_step Extraction (e.g., Ionic Liquid, UAE) optimize Optimize Parameters (Temp, Time, Ratio) extraction_step->optimize add_solvent->extraction_step separation Solid-Liquid Separation (Centrifugation/Filtration) optimize->separation recovery Solvent Removal / Back-Extraction separation->recovery crude_extract Crude Extract recovery->crude_extract purification Purification (Column Chromatography) crude_extract->purification quantification Quantification (HPLC) purification->quantification final_product Pure this compound quantification->final_product

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic start Start: Low Extraction Yield check_params Review Extraction Parameters? start->check_params params_ok Parameters Optimal check_params->params_ok Yes params_not_ok Sub-optimal Parameters check_params->params_not_ok No check_method Evaluate Extraction Method? method_ok Method Efficient check_method->method_ok Yes method_not_ok Inefficient Method (e.g., Maceration) check_method->method_not_ok No check_material Assess Plant Material? material_ok Material Quality Good check_material->material_ok Yes material_not_ok Poor Quality / Improper Prep check_material->material_not_ok No params_ok->check_method adjust_params Adjust Solvent, Temp, Time, Ratio params_not_ok->adjust_params adjust_params->check_params Re-evaluate method_ok->check_material switch_method Switch to UAE, MAE, or IL-based method_not_ok->switch_method switch_method->check_method Re-evaluate end_node Yield Optimized / Further Investigation material_ok->end_node improve_material Improve Grinding / Source New Material material_not_ok->improve_material improve_material->check_material Re-evaluate

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of oxypeucedanin (B192039) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of oxypeucedanin hydrate?

A1: this compound is sparingly soluble in aqueous buffers. For practical laboratory use, it is often first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with an aqueous buffer. The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day due to potential stability issues.[1]

Q2: In which organic solvents is this compound soluble?

A2: this compound shows good solubility in several organic solvents. The approximate solubilities are presented in the table below.

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)30[1]
Dimethylformamide (DMF)30[1]
Ethanol5[1]

Q3: What are the main strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound?

A3: For compounds with low aqueous solubility, several formulation strategies can be employed. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (like DMSO, ethanol) to increase solubility.

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size, which can be achieved through techniques like nanosuspension.

  • Solid Dispersions: Dispersing the drug in an inert hydrophilic carrier at the solid state to improve wettability and dissolution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host molecule to form a more soluble inclusion complex.

Q4: Are there any specific stability concerns for furanocoumarins like this compound?

A4: Yes, furanocoumarins as a class of compounds can be susceptible to degradation. Key concerns include:

  • Photosensitivity: Furanocoumarins can be phototoxic and may degrade upon exposure to UV light.[2] Formulations should be protected from light.

  • Hydrolysis: The ester linkages in some furanocoumarins can be prone to hydrolysis, especially at non-neutral pH.

  • Temperature: High temperatures during processing or storage can lead to degradation. For example, storage of grapefruit juice at 100°C led to the loss of certain furanocoumarins.

Troubleshooting Guides

Issue 1: Difficulty in preparing an aqueous stock solution for in vitro assays.

Problem: this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer.

Possible Causes & Troubleshooting Steps:

  • Cause: The concentration of the DMSO stock solution is too high, leading to precipitation upon dilution.

    • Solution: Prepare a more dilute DMSO stock solution before adding it to the aqueous buffer.

  • Cause: The final concentration of the organic solvent in the aqueous solution is too low to maintain solubility.

    • Solution: Ensure the final concentration of DMSO in your aqueous solution is sufficient. A 1:2 ratio of DMSO to PBS has been shown to achieve a solubility of approximately 0.33 mg/mL.[1] However, for cell-based assays, it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Cause: The pH of the aqueous buffer is not optimal for this compound solubility.

    • Solution: While this compound is a neutral compound, slight pH adjustments might influence its solubility. Empirically test a range of physiologically relevant pH values (e.g., 6.8 to 7.4) for your buffer.

Issue 2: Low bioavailability in preclinical animal studies.

Problem: Oral administration of a simple suspension of this compound results in low and variable plasma concentrations.

Possible Causes & Advanced Formulation Strategies:

  • Cause: Poor dissolution of the compound in the gastrointestinal tract is limiting its absorption.

    • Strategy 1: Nanosuspension: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.

    • Strategy 2: Solid Dispersion: Dispersing this compound in a hydrophilic polymer can enhance its wettability and dissolution.

    • Strategy 3: Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can improve its solubility.

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for key experiments adapted for this compound, based on successful studies with other poorly soluble furanocoumarins and phenolic compounds.

Method 1: Preparation of an this compound Nanosuspension

This protocol is adapted from a method used for preparing nanosuspensions of other poorly soluble drugs.

Objective: To prepare a nanosuspension of this compound to increase its dissolution rate.

Materials:

Protocol:

  • Organic Phase Preparation: Dissolve a known amount of this compound in a suitable organic solvent in which it is highly soluble (e.g., acetone or methanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., HPMC) and a surfactant (e.g., Poloxamer 188 or Tween 80).

  • Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed stirring. The rapid mixing will cause the precipitation of this compound as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanosuspension using a rotary evaporator.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

    • Morphology: Observe the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to the unprocessed this compound powder using a USP dissolution apparatus.

Experimental Workflow for Nanosuspension Preparation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase a Dissolve Oxypeucedanin Hydrate in Acetone c Add Organic Phase to Aqueous Phase under High-Speed Stirring a->c b Dissolve HPMC and Poloxamer 188 in Water b->c d Solvent Evaporation (Rotary Evaporator) c->d e This compound Nanosuspension d->e

Caption: Workflow for preparing an this compound nanosuspension.

Method 2: Preparation of an this compound Solid Dispersion

This protocol is based on the solvent evaporation method used for other furanocoumarins and flavonoids.[3]

Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., ethanol)

Protocol:

  • Solution Preparation: Dissolve both this compound and the hydrophilic carrier in a common organic solvent (e.g., ethanol) at various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator until a solid mass is formed.

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass and sieve it to obtain a uniform particle size.

  • Characterization:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the solid dispersion.

    • Solubility Studies: Determine the apparent solubility of the solid dispersion in water and compare it to the pure drug.

    • Dissolution Studies: Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure drug. A study on 8-methoxypsoralen, another furanocoumarin, showed that a solid dispersion in PEG 6000 achieved a dissolution rate of at least 80% within 25 minutes.[3]

Experimental Workflow for Solid Dispersion Preparation

G a Dissolve Oxypeucedanin Hydrate and Carrier (e.g., PVP K30) in Ethanol b Solvent Evaporation (Rotary Evaporator) a->b c Drying in Vacuum Oven b->c d Pulverization and Sieving c->d e This compound Solid Dispersion Powder d->e

Caption: Workflow for preparing an this compound solid dispersion.

Method 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for complexing phenolic compounds with cyclodextrins.

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Ethanol

  • Purified water

Protocol:

  • Drug Solution: Dissolve this compound in a minimal amount of ethanol.

  • Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution with continuous stirring. The molar ratio of drug to cyclodextrin can be varied (e.g., 1:1, 1:2).

  • Stirring/Sonication: Stir the mixture for 24-48 hours at room temperature or sonicate to facilitate complex formation.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Complex Formation Confirmation: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.

    • Phase Solubility Studies: Determine the stability constant and complexation efficiency by measuring the increase in this compound solubility in the presence of increasing concentrations of the cyclodextrin.

    • Dissolution Enhancement: Compare the dissolution profile of the complex with that of the pure drug.

Experimental Workflow for Cyclodextrin Inclusion Complex Preparation

G cluster_drug Drug Solution cluster_cd Cyclodextrin Solution a Dissolve Oxypeucedanin Hydrate in Ethanol c Mix Solutions and Stir for 24-48h a->c b Dissolve HP-β-CD in Water b->c d Lyophilization (Freeze-Drying) c->d e This compound- Cyclodextrin Complex d->e

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Signaling Pathway Diagram

Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest in human hepatoma cells through the ATR/Chk1 and p53-mediated signaling pathways.

G oxypeucedanin Oxypeucedanin atr ATR oxypeucedanin->atr activates p53 p53 oxypeucedanin->p53 stabilizes chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (Ser345) chk1->p_chk1 cdc25c Cdc25c p_chk1->cdc25c phosphorylates (inactivates) p_cdc25c p-Cdc25c (inactive) cdc25c->p_cdc25c cdc2_cyclinB1 Cdc2/Cyclin B1 Complex p_cdc25c->cdc2_cyclinB1 fails to activate g2m_arrest G2/M Phase Cell Cycle Arrest cdc2_cyclinB1->g2m_arrest leads to p_p53 p-p53 (Ser15) p53->p_p53 mdm2 MDM2 p_p53->mdm2 induces p21 p21 p_p53->p21 induces gadd45a GADD45a p_p53->gadd45a induces mdm2->p53 ubiquitinates (degradation) p21->cdc2_cyclinB1 inhibits

References

Technical Support Center: Quantification of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects during the quantification of oxypeucedanin (B192039) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of oxypeucedanin hydrate?

A1: The "matrix" encompasses all components within a sample excluding the analyte of interest (this compound). In biological or plant-based samples, this includes a complex mixture of endogenous substances like lipids, proteins, salts, and pigments. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: What are the primary causes of matrix effects in the analysis of furanocoumarins like this compound?

A2: The primary causes of matrix effects in furanocoumarin analysis include:

  • High concentrations of co-eluting endogenous compounds: In plant extracts, pigments like chlorophyll, as well as lipids and sugars, can interfere with ionization. In plasma samples, phospholipids (B1166683) are a major source of interference.[2]

  • Ionization competition: Co-eluting compounds can compete with this compound for ionization, leading to a suppressed signal.

  • Changes in physical properties of the ESI droplets: High concentrations of matrix components can alter the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, which affects solvent evaporation and ion formation.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-column infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation in the constant analyte signal indicates the presence of matrix effects.

  • Post-extraction spike: This quantitative method compares the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Problem Potential Cause Recommended Actions & Troubleshooting Steps
Poor Reproducibility of Results Inconsistent matrix effects between samples or variable recovery during sample preparation.1. Incorporate an Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS will co-elute with this compound and experience similar matrix effects, leading to a more consistent analyte-to-IS ratio. If a SIL-IS is not available, a structural analog can be used. 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can improve consistency.
Low Signal Intensity / Poor Sensitivity Severe ion suppression due to co-eluting matrix components.1. Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) at removing matrix components. 2. Improve Chromatographic Separation: Modify the LC method to better separate the this compound peak from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase. 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Peak Tailing or Splitting Column overload, column contamination, or mismatched injection solvent.1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. 2. Use a Guard Column: This will protect the analytical column from contaminants. 3. Match Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
High Background Noise Contaminated mobile phase, LC system, or carryover from previous injections.1. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases. 2. Implement a Column Wash Method: After each analytical batch, wash the column with a strong solvent to remove any retained compounds. 3. Check for Leaks: Ensure all fittings in the LC system are secure.

Experimental Protocols

Protocol 1: UPLC-MS/MS for this compound Quantification

This protocol provides a general framework for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (Choose one of the following):

  • a) Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • b) Liquid-Liquid Extraction (for plasma/serum or plant extracts):

    • To 200 µL of sample, add the internal standard and 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • c) Solid-Phase Extraction (for plasma/serum or plant extracts):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the pre-treated sample (e.g., diluted plasma or plant extract).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the furanocoumarins.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: (Precursor ion > Product ion) - Specific m/z values should be optimized in the laboratory. A common precursor ion for oxypeucedanin is m/z 287.

    • Internal Standard: (Precursor ion > Product ion) - To be determined based on the chosen IS.

3. Data Analysis:

  • Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Data Presentation

The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects for a range of furanocoumarins in an essential oil matrix. While not specific to this compound in a biological matrix, this data illustrates the potential impact of the sample matrix and the effectiveness of dilution as a mitigation strategy. A matrix effect value of <130% is generally considered insignificant.[3]

Table 1: Matrix Effect for Furanocoumarins in Orange Essential Oil Matrix [3]

CompoundMatrix Effect (%) at 10 ng/mLMatrix Effect (%) at 100 ng/mLMatrix Effect (%) at 1000 ng/mL
Psoralen118108105
Angelicin115107104
Xanthotoxin125112108
Bergapten128115110
Isopimpinellin122110107
Imperatorin119109106
Phellopterin121111108
This compound 124113109
Byakangelicin126114111
Byakangelicol123112109
8-Geranyloxypsoralen117108105
Isoimperatorin120110107
Heraclenin122111108
Oxypeucedanin125114110
Bergamottin129116112
Epoxybergamottin127115111

Data is illustrative and sourced from a study on essential oils. Matrix effects can vary significantly depending on the sample matrix.

The following table provides a qualitative comparison of common sample preparation techniques.

Table 2: Qualitative Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Limited cleanup, high potential for matrix effects.
Liquid-Liquid Extraction (LLE) Good for removing highly polar and non-polar interferences.Can be labor-intensive, may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Highly selective, effective at removing a wide range of interferences, can be automated.More time-consuming and may require method development to optimize recovery.

Visualizations

Experimental_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological or Plant Sample IS_add Add Internal Standard Sample->IS_add PPT Protein Precipitation IS_add->PPT e.g., Acetonitrile LLE Liquid-Liquid Extraction IS_add->LLE e.g., Ethyl Acetate SPE Solid-Phase Extraction IS_add->SPE e.g., C18 Cartridge Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon UPLC_MSMS UPLC-MS/MS Analysis Evap_Recon->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing Troubleshooting_Logic Troubleshooting Logic for Matrix Effects Start Inaccurate or Irreproducible Results Assess_ME Assess Matrix Effects (Post-column infusion or Post-extraction spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., switch to SPE) ME_Present->Optimize_SP Yes Revalidate Re-validate Method ME_Present->Revalidate No Optimize_Chroma Optimize Chromatography (e.g., change gradient) Optimize_SP->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Use_IS->Revalidate

References

Technical Support Center: Refining Protocols for Oxypeucedanin Hydrate In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their in vitro cytotoxicity assay protocols for oxypeucedanin (B192039) hydrate (B1144303).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Q1: What is the optimal solvent and final concentration of dimethyl sulfoxide (B87167) (DMSO) for dissolving oxypeucedanin hydrate in cell culture assays?

A1: this compound is soluble in DMSO.[1][2] For in vitro assays, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines and is recommended for long-term exposure studies.[3][4][5] Many robust cell lines can tolerate up to 0.5% DMSO for 24-72 hours without significant toxic effects.[3][6][7] However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[3][4]

Q2: I am observing low or no cytotoxicity with this compound, even at high concentrations. What could be the issue?

A2: Several factors could contribute to a lack of cytotoxic effect:

  • Compound Solubility and Precipitation: Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture medium. Visually inspect your treatment wells for any signs of precipitation. Consider preparing intermediate dilutions in a serum-free medium before adding to the final culture.

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent.[8] Consider extending the incubation period (e.g., 24, 48, and 72 hours) to determine if a longer exposure is required to induce a response.

  • Cell Line Resistance: The sensitivity of cancer cells to this compound can vary significantly between different cell lines.[9][10] Your chosen cell line may be inherently resistant to this compound. It is advisable to test a panel of cell lines to identify a sensitive model.

  • Assay Choice: The mechanism of cell death induced by this compound may not be optimally detected by your chosen assay. For instance, if the compound primarily induces apoptosis, a metabolic assay like MTT might not be as sensitive as a direct measure of apoptosis like Annexin V staining.

Q3: My MTT assay results show an unexpected increase in signal at higher concentrations of this compound, suggesting increased cell viability. Is this a real effect?

A3: This is likely an artifact. Natural compounds, particularly those with phenolic structures like furanocoumarins, can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[11][12] This leads to a false-positive signal.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate this compound at the same concentrations used in your experiment in culture medium without cells. Add the MTT reagent and measure the absorbance. If you observe a color change, this confirms direct reduction of MTT by the compound.

  • Use an Alternative Assay: Switch to a non-tetrazolium-based assay to measure cell viability. Suitable alternatives include:

    • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells.

    • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as an indicator of viable cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue.

Q4: I am observing high background fluorescence in my Annexin V/PI flow cytometry assay, even in the unstained control. What could be the cause?

A4: Furanocoumarins are known to exhibit autofluorescence, which can interfere with flow cytometry-based assays.[13]

Troubleshooting Steps:

  • Run an Unstained Compound-Treated Control: Treat your cells with this compound and run them on the flow cytometer without any fluorescent stains. This will allow you to determine the intrinsic fluorescence of the compound-treated cells in your channels of interest.

  • Use Brighter Fluorochromes: If the autofluorescence is significant, consider using Annexin V and viability dyes conjugated to brighter fluorochromes (e.g., those in the red or far-red spectrum) to improve the signal-to-noise ratio.

  • Compensation Adjustments: Careful compensation is critical. Use single-stained controls for both Annexin V and the viability dye to properly set your compensation matrix and correct for spectral overlap.

  • Alternative Viability Dyes: Some viability dyes are less prone to spectral overlap with common fluorochromes. Consider alternatives to Propidium Iodide (PI) if necessary.

Q5: My vehicle control (DMSO-treated cells) shows a slight increase in apoptosis compared to the untreated control in the Annexin V assay. Should I be concerned?

A5: While low concentrations of DMSO are generally well-tolerated, some sensitive cell lines may exhibit a mild apoptotic response to the solvent itself.[3][14]

Best Practices:

  • Consistent Vehicle Concentration: Ensure that the final concentration of DMSO is the same across all wells treated with different concentrations of this compound.

  • Data Normalization: When analyzing your data, subtract the percentage of apoptotic cells in the vehicle control from the values obtained for your this compound-treated samples. This will allow you to determine the net effect of the compound.

  • Optimize DMSO Concentration: If the vehicle control shows significant toxicity, it is essential to re-evaluate and lower the final DMSO concentration used in your experiments.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of oxypeucedanin, this compound, and its monoacetate derivative against various cancer cell lines.

Table 1: IC50 Values of Oxypeucedanin

Cell LineCancer TypeIC50 (µM)AssayReference
SK-Hep-1Liver32.4SRB[9]
MDA-MB-231Breast50.8SRB[9]
SNU638Stomach50.4SRB[9]
A549Lung46.3SRB[9]
T47DBreast95.5SRB[9]
HL-60Leukemia~96 (27.5 µg/mL)MTT[15]

Table 2: EC50/IC50 Values of this compound

Cell LineCancer TypeEC50/IC50AssayReference
MK-1Gastric~155 µM (47.2 µg/mL)Not Specified[10]
HeLaCervical~264 µM (80.3 µg/mL)Not Specified[10]
B16/F10 (murine)Melanoma~138 µM (42 µg/mL)Not Specified[10]
L5178Y (murine)Lymphoma41.96 µMNot Specified[10]
L5178Y (MDR)Lymphoma60.58 µMNot Specified[10]

Table 3: IC50 Values of this compound Monoacetate

Cell LineCancer TypeIncubation TimeIC50 (µM)AssayReference
Caco-2Colon24 hours46.3MTT[8]
Caco-2Colon48 hours42.1MTT[8]
Caco-2Colon72 hours36.4MTT[8]

Experimental Protocols & Workflows

Below are detailed methodologies for key in vitro cytotoxicity assays, adapted for use with this compound.

Experimental Workflow for In Vitro Cytotoxicity Testing of this compound

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare Oxypeucedanin Hydrate Stock (in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Seed Cells in Microplate prep_cells->treat_cells incubation Incubate (e.g., 24, 48, 72h) treat_cells->incubation vehicle_control Include Vehicle Control (DMSO only) vehicle_control->incubation untreated_control Untreated Control untreated_control->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Option 1 ldh LDH Assay (Membrane Integrity) incubation->ldh Option 2 annexin Annexin V/PI Assay (Apoptosis) incubation->annexin Option 3 caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase Option 4 read_plate Measure Signal (Absorbance/Fluorescence/ Luminescence) mtt->read_plate ldh->read_plate annexin->read_plate Flow Cytometry caspase->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability ic50 Determine IC50 Value calc_viability->ic50

General workflow for assessing this compound cytotoxicity.
MTT Cell Viability Assay

Principle: Measures the metabolic activity of cells by the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (ideally ≤ 0.1%).

    • Include wells for vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).

    • Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium with MTT and DMSO, no cells).

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.

LDH Cytotoxicity Assay

Principle: Measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate percent cytotoxicity using the formula: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.

Annexin V/PI Apoptosis Assay

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-fluorochrome conjugate and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3/7 Activity Assay

Principle: Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat as described previously.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay Reaction: Add the caspase-glo 3/7 reagent directly to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Signaling Pathways

Oxypeucedanin and its derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the activation of caspase-3.

This compound-Induced Apoptotic Signaling

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound This compound pi3k PI3K compound->pi3k Inhibits mapk MAPK (p38, JNK, ERK) compound->mapk Activates akt Akt pi3k->akt caspase9 Caspase-9 (Initiator) akt->caspase9 Inhibits mapk->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway of this compound.

This compound appears to induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway and activating the pro-apoptotic MAPK signaling cascade.[8][16] This dual action likely converges on the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases like caspase-3, leading to the dismantling of the cell.[17]

References

Technical Support Center: Oxypeucedanin Hydrate Batch-to-Batch Variability in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxypeucedanin (B192039) hydrate (B1144303) from plant extracts. Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is oxypeucedanin hydrate and from which plant sources is it commonly extracted?

A1: this compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is structurally a derivative of psoralen. It is most prominently found in plants of the Apiaceae family, particularly in the roots of Angelica species such as Angelica dahurica.[2][3][4] It is also found in the Rutaceae family, including some Citrus species.[3][5][6]

Q2: What are the primary causes of batch-to-batch variability in this compound content in plant extracts?

A2: Batch-to-batch variability of this compound in plant extracts is a multifactorial issue stemming from the natural complexity of botanical materials and the intricacies of processing. Key contributing factors include:

  • Genetic and Environmental Factors: The genetic makeup of the plant, geographical location, climate, soil conditions, and time of harvest can significantly influence the concentration of secondary metabolites like this compound. For instance, the content of this compound in Angelica dahurica has been shown to vary between samples harvested in Korea and China.[5]

  • Plant Part Used: The concentration of this compound can differ significantly between the roots, leaves, stems, and fruits of the same plant.[3][5] Consistent use of the specified plant part is crucial.

  • Post-Harvest Processing: Drying methods and storage conditions can impact the stability and final concentration of this compound. Different drying temperatures have been shown to affect its measured content.[5]

  • Extraction Methodology: The choice of solvent, extraction temperature, time, and solvent-to-solid ratio are critical parameters that affect extraction efficiency and can introduce variability if not strictly controlled.[2][4][7]

  • Analytical Method Precision: Variations in analytical instrumentation, sample preparation, and data processing can contribute to apparent differences between batches.[8]

Q3: How can I quantify the amount of this compound in my plant extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[9] Typically, HPLC is coupled with Ultraviolet (UV) or Diode Array Detection (DAD).[3] For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[3][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Detectable this compound in Extract
Possible Cause Troubleshooting Step
Incorrect Plant Material Verify the botanical identity of your plant material. Microscopic evaluation can help confirm the plant species and the part of the plant used.[11]
Inefficient Extraction Optimize your extraction protocol. Key parameters to consider are solvent polarity, temperature, and time. For this compound, methanol (B129727) or ethanol (B145695) are often effective solvents.[3][5] Ionic liquids have also been shown to be highly efficient.[2][4][7] Ensure your solvent-to-solid ratio is adequate to achieve good extraction yields.[4]
Degradation of this compound This compound may be sensitive to high temperatures and light. Protect your samples from excessive heat and light during extraction and storage. Store extracts at low temperatures (e.g., 4°C) in the dark.[8]
Analytical Method Not Sensitive Enough If using HPLC-UV, ensure the detection wavelength is appropriate for this compound. If concentrations are very low, consider using a more sensitive method like LC-MS/MS.[3][10]
Issue 2: High Variability in this compound Concentration Between Batches
Possible Cause Troubleshooting Step
Inconsistent Raw Material Source your plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin and harvesting time. If possible, use a single large batch of raw material for your entire study.
Variable Extraction Conditions Strictly standardize your extraction protocol. Use a detailed Standard Operating Procedure (SOP) that specifies all parameters, including solvent type and grade, solvent-to-solid ratio, extraction time, temperature, and agitation speed.[4][7]
Inconsistent Sample Preparation Ensure your sample preparation for analysis is consistent. This includes the method of dissolving the dried extract and the final concentration of the analytical sample. Use a validated and reproducible method.[8]
Analytical Instrument Fluctuation Perform regular calibration and performance verification of your analytical instruments (e.g., HPLC). Use an internal standard in your analytical runs to correct for variations in instrument response.[9]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound extraction and quantification.

Table 1: Influence of Extraction Parameters on this compound Yield from Angelica dahurica

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Temperature 20 °C< 92.6760 °C92.67[4]
Solvent/Solid Ratio 2:1Lower8:1Higher[4]
Time 30 minLower180 min98.06[2][4]

Table 2: Reported Concentration Ranges of this compound in Angelica dahurica Radix

Analytical MethodConcentration Range (mg/g)Reference
HPLC-DAD1.24 - 4.98[5]
RRLC0.066 - 1.45[5]
HPLC-UV0.81 µg/mL (in extract)[5]
HPLC-UV22.30 µg/g[5]
SFC15.4 - 29.3[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Angelica dahurica Roots

This protocol is a generalized procedure based on common laboratory practices.

  • Material Preparation:

    • Obtain dried roots of Angelica dahurica.

    • Grind the roots into a coarse powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of methanol (or 70% ethanol).

    • Use a magnetic stirrer to agitate the mixture at a constant speed at room temperature for 24 hours. Alternatively, use sonication for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Storage:

    • Store the dried extract in a desiccator in the dark at 4°C.

Protocol 2: Quantification of this compound using HPLC-UV
  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations that will bracket the expected concentration in your sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve it in methanol to a known volume (e.g., 10 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

    • Column Temperature: 25-30°C.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the standard curve.

Visualizations

experimental_workflow cluster_material Plant Material cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis raw_material Raw Plant Material (e.g., Angelica dahurica roots) extraction Solvent Extraction (e.g., Methanol) raw_material->extraction Grind filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation hplc HPLC-UV/DAD Analysis evaporation->hplc Dissolve in Solvent quantification Quantification hplc->quantification

Caption: Experimental workflow for extraction and quantification of this compound.

variability_factors cluster_plant Plant-Related Factors cluster_processing Processing Factors cluster_analysis Analytical Factors center_node Batch-to-Batch Variability of this compound genetics Genetics genetics->center_node environment Environment & Geography environment->center_node harvest Harvest Time harvest->center_node plant_part Plant Part Used plant_part->center_node drying Drying Method drying->center_node storage Storage Conditions storage->center_node extraction Extraction Protocol extraction->center_node sample_prep Sample Preparation sample_prep->center_node instrument Instrument Performance instrument->center_node

Caption: Key factors contributing to batch-to-batch variability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oxypeucedanin and Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two related furanocoumarins, oxypeucedanin (B192039) and its hydrated form, oxypeucedanin hydrate (B1144303). This document summarizes key quantitative data, outlines experimental methodologies for cited studies, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Overview of Compounds

Oxypeucedanin is a linear furanocoumarin characterized by an epoxide ring, commonly isolated from plants of the Apiaceae and Rutaceae families.[1][2][3] Oxypeucedanin hydrate is a derivative of oxypeucedanin where the epoxide ring has been opened to form a diol. Both compounds have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antimicrobial activities of oxypeucedanin and this compound. It is important to note that direct comparative studies evaluating both compounds under identical experimental conditions are limited. Therefore, the data presented is a compilation from various independent studies.

Table 1: Cytotoxic Activity (IC50/EC50 Values)
CompoundCell LineAssayIC50/EC50 (µM)Reference
Oxypeucedanin HL-60 (Human promyelocytic leukemia)MTT27.5 µg/mL (~96 µM)[1]
DU145 (Human prostate carcinoma)Not Specified>20 µg/mL (>70 µM)[1]
SK-Hep-1 (Human hepatoma)MTT32.4[4]
MRC5 (Normal human lung fibroblast)MTT>100[4]
PC-3 (Human prostate cancer)MTT>300[5]
This compound MK-1 (Human gastric cancer)Not Specified47.2 µg/mL (~155 µM)[6][7]
HeLa (Human cervical cancer)Not Specified80.3 µg/mL (~264 µM)[6][7]
B16/F10 (Murine melanoma)Not Specified42 µg/mL (~138 µM)[6][7]
L5178Y (Murine lymphoma - sensitive)Not Specified41.96[6][7]
L5178Y (Murine lymphoma - multidrug resistant)Not Specified60.58[6][7]
PC-3 (Human prostate cancer)MTT>300[5]
This compound Monoacetate Caco-2 (Human colon carcinoma)MTT36.4 (72h), 42.1 (48h), 46.3 (24h)[8]
Table 2: Anti-inflammatory Activity
CompoundCell LineMethodKey FindingsReference
Oxypeucedanin RAW 264.7 (Murine macrophage)NO production assayNo significant anti-inflammatory activity[1]
This compound RAW 264.7 (Murine macrophage)LPS-induced inflammationReverses changes in iNOS, COX-2, IL-1β, IL-6, and TNF-α levels; Reduces ROS production; Suppresses NF-κB/MAPK pathway activation.[9][10]
Table 3: Antimicrobial Activity (MIC Values)
CompoundOrganismMIC (µg/mL)Reference
Oxypeucedanin Bacillus cereus2000[11]
This compound Bacillus cereus9.76 - 78.12[6][7]
Staphylococcus aureus9.76 - 78.12[6][7]
Staphylococcus faecalis9.76 - 78.12[6][7]
Escherichia coli39.06 - 625[6][7]
Shigella dysenteriae39.06 - 625[6][7]
Pseudomonas aeruginosa39.06 - 625[6][7]
Klebsiella pneumoniae39.06 - 625[6][7]
Salmonella typhi39.06 - 625[6][7]
Candida albicans39.06[6][7]
Microsporum audouinii39.06[6][7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The general protocol is as follows:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oxypeucedanin or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene and Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be analyzed by quantitative real-time PCR (qRT-PCR) for mRNA levels and Western blotting for protein levels.

Signaling Pathways

This compound: Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)-MD2 complex, thereby inhibiting the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9][10]

G cluster_downstream Downstream Signaling cluster_NFkB_activation LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Inhibits IKK IKK TLR4_MD2->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4_MD2->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates IKK->IkB_p NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates AP1 AP-1 MAPK_pathway->AP1 Activates Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_genes Induces Transcription AP1->Inflammatory_genes Induces Transcription IkB_p->NFkB Releases

Caption: this compound inhibits the LPS-induced inflammatory response.

Oxypeucedanin: MAPK Signaling Pathway Modulation

Oxypeucedanin has been observed to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in mouse neuroblastoma Neuro-2A cells. Specifically, it was found to elevate the protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms.[1]

G cluster_mapk MAPK Signaling Pathway Oxypeucedanin Oxypeucedanin Erk2 Erk2 Oxypeucedanin->Erk2 Increases protein level p38 p38 MAPK Oxypeucedanin->p38 Increases protein level p_Erk2 p-Erk2 Erk2->p_Erk2 Phosphorylation p_p38 p-p38 MAPK p38->p_p38 Phosphorylation Downstream_targets Downstream Targets p_Erk2->Downstream_targets p_p38->Downstream_targets

Caption: Oxypeucedanin modulates the MAPK signaling pathway.

Conclusion

Both oxypeucedanin and its hydrated derivative, this compound, exhibit a range of interesting biological activities. Based on the available data, this compound appears to demonstrate more potent anti-inflammatory and antimicrobial properties compared to oxypeucedanin. In terms of cytotoxic activity, the efficacy of both compounds varies significantly depending on the cancer cell line, with neither showing strong cytotoxicity against prostate cancer cells in one study.

The distinct biological profiles of these two closely related furanocoumarins highlight the significant impact of the hydration of the epoxide ring on their pharmacological effects. Further direct comparative studies are warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational overview to aid researchers in designing future investigations into these promising natural products.

References

A Comparative Guide to the Anti-proliferative Effects of Oxypeucedanin Hydrate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxypeucedanin (B192039) and its hydrated form, oxypeucedanin hydrate (B1144303), are naturally occurring furanocoumarins found predominantly in plants of the Apiaceae family, such as Angelica dahurica. These compounds have garnered significant interest in oncological research due to their potential anti-proliferative activities against various cancer cell lines. This guide provides an objective comparison of the in vitro anti-proliferative effects of oxypeucedanin hydrate and its related compounds against other furanocoumarins and standard chemotherapeutic agents. The information is intended for researchers, scientists, and professionals in drug development, supported by experimental data and detailed protocols.

Data Presentation: Comparative Anti-proliferative Activity

The following table summarizes the cytotoxic effects of oxypeucedanin derivatives and comparator compounds on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

CompoundCancer Cell LineAssayIC50 / ED50 (µM)Time (hours)Citation
This compound SK-Hep-1 (Liver)SRB81.072[1]
This compound Monoacetate Caco-2 (Colon)MTT46.324[2]
Caco-2 (Colon)MTT42.148[2]
Caco-2 (Colon)MTT36.472[2]
Oxypeucedanin SK-Hep-1 (Liver)SRB32.472[1][3]
DU145 (Prostate)MTT~50-100 (Significant Inhibition)24-72[4]
HL-60 (Leukemia)MTT27.5 µg/mL (~96 µM)Not Specified[5]
HCT15 (Colon)Not Specified3.4 µg/mL (~11.9 µM)Not Specified[5]
Imperatorin (B1671801) HT-29 (Colon)MTT78.0Not Specified[2]
Bergapten Saos-2 (Osteosarcoma)Not Specified40.0596[6]
HeLa (Cervical)Not Specified43.5Not Specified[6]
HT-29 (Colon)Not Specified332.496[6]
Doxorubicin (B1662922) (Adriamycin) HL-60 (Leukemia)MTT2.8 µg/mL (~4.8 µM)Not Specified[5]
Cisplatin HCT15 (Colon)Not Specified2.2 µg/mL (~7.3 µM)Not Specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound's anti-proliferative effects.

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., Caco-2, SK-Hep-1) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate and treat with the compound as described above.

  • After the incubation period, add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Culture and treat cells with the test compound for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The resulting histogram indicates the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescence microscopy technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Grow cells on coverslips in a 6-well plate and treat with the compound.

  • After treatment, wash the cells with PBS.

  • Stain the cells with a mixture of Acridine Orange (AO) and Ethidium Bromide (EB) (typically 100 µg/mL each).

  • Immediately visualize the cells under a fluorescence microscope.

  • Viable cells appear uniformly green; early apoptotic cells show bright green nuclei with condensed chromatin; late apoptotic cells display orange-stained nuclei; necrotic cells have uniformly orange-red nuclei.

Western Blotting

Western blotting is used to detect specific protein expression levels, providing insights into the molecular mechanisms of action.

  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Akt, p-Akt, Cyclin B1) overnight at 4°C.

  • Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathways affected by oxypeucedanin and the general workflow for its in vitro evaluation.

cluster_0 Oxypeucedanin Action on PI3K/Akt Pathway OP Oxypeucedanin PI3K PI3K OP->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway inhibited by oxypeucedanin.

cluster_1 Oxypeucedanin Action on p53-Mediated Cell Cycle Arrest OPD Oxypeucedanin p53 p53 Activation OPD->p53 p21 p21 Expression p53->p21 Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB1 Inhibits G2M G2/M Phase Progression Cdc2_CyclinB1->G2M Promotes Arrest G2/M Arrest

Caption: p53 pathway leading to G2/M arrest by oxypeucedanin.

cluster_2 Experimental Workflow for In Vitro Anti-Proliferative Assays A 1. Cell Culture (Seeding & Adherence) B 2. Compound Treatment (Dose & Time Variation) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Apoptosis Assay (e.g., AO/EB, Annexin V) B->D E 5. Cell Cycle Analysis (Flow Cytometry) B->E F 6. Protein Analysis (Western Blot) B->F G 7. Data Analysis (IC50, Statistical Tests) C->G D->G E->G F->G

Caption: General workflow for testing anti-proliferative effects.

Conclusion

The in vitro evidence strongly suggests that this compound and its related furanocoumarins possess significant anti-proliferative properties. This compound monoacetate has demonstrated potent, time- and dose-dependent cytotoxicity against colon cancer cells.[2] Its parent compound, oxypeucedanin, effectively inhibits the growth of liver and prostate cancer cells.[1][4] The mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1][4][7] Key signaling pathways, including the pro-survival PI3K/Akt pathway and the p53 tumor suppressor pathway, are critically modulated by these compounds.[1][2]

When compared to other natural furanocoumarins like imperatorin and bergapten, oxypeucedanin exhibits comparable or, in some cases, more potent activity. However, compared to conventional chemotherapeutic agents such as doxorubicin and cisplatin, natural furanocoumarins generally show higher IC50 values, indicating lower potency.[5] Despite this, their distinct mechanisms of action and potential for synergistic effects with existing drugs, as seen with gemcitabine, highlight their promise as lead compounds for the development of novel anticancer therapies.[1][3] Further research is warranted to explore their efficacy and safety in preclinical and clinical settings.

References

A Comparative Guide to Analytical Methods for Oxypeucedanin Hydrate Determination

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of oxypeucedanin (B192039) hydrate (B1144303), a furanocoumarin with potential pharmacological activities, is essential for research, drug development, and quality control.[1][2] This guide provides a comparative analysis of various analytical methods for the determination of oxypeucedanin hydrate, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with different detectors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable analytical technique for their specific requirements.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most prominently reported technique for the quantification of this compound.[3] The choice of detector, such as Ultraviolet (UV) or Mass Spectrometry (MS), significantly influences the method's sensitivity and selectivity. While HPLC-UV is a robust and widely accessible method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and is ideal for complex biological matrices where trace-level detection is necessary.[4][5]

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the validation parameters of different analytical methods for the determination of this compound, compiled from various studies.

ParameterHPLC-UV[6][7]Column-Switching HPLC-UV[7][8]HPLC-MS/MS[9]
Linearity Range 22.08 - 8830.00 ng/mL19.6 - 980 ng/mL0.2 - 600 ng/mL (in vivo)
Correlation Coefficient (r²) Not explicitly stated, but linearity was established> 0.997Not explicitly stated, but linearity was established
Limit of Quantification (LOQ) 22.08 ng/mLNot explicitly stated0.2 ng/mL (in vivo)
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) 91.9% - 106.1%< 4.4% (as error)Within acceptance criteria
Precision (RSD%) Intra-day: < 7.6%, Inter-day: < 8.5%Intra-day: < 12.0%, Inter-day: < 12.7%Within acceptance criteria
Matrix Dog PlasmaRat PlasmaRat Plasma

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method was developed for the determination and pharmacokinetic study of this compound in dog plasma.[6]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (200 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid in a ratio of 20:15:65:2 (v/v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Not explicitly stated in the provided abstract.

  • Sample Preparation (Plasma): The plasma samples, along with an internal standard (isopsoralen), were extracted using a mixture of tert-butyl methyl ether and n-hexane (4:1, v/v).[6]

Column-Switching High-Performance Liquid Chromatography with UV Detection

This method was developed for the simultaneous determination of byak-angelicin and this compound in rat plasma.[7][8]

  • Instrumentation: A column-switching HPLC system with a UV detector.[7][8]

  • Columns:

    • Clean-up column: Symmetry Shield RP 8 (20 x 3.9 mm I.D.).[7][8]

    • Analytical column: Symmetry C18 (75 x 4.6 mm I.D.).[7][8]

  • Mobile Phase: Acetonitrile-water (20:80).[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 40°C.[7][8]

  • Detection Wavelength: 260 nm.[7][8]

  • Sample Preparation (Plasma): Plasma samples were deproteinized with perchloric acid. The supernatant after centrifugation was directly injected into the column-switching HPLC system.[7][8]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method was established for the quantitative analysis of oxypeucedanin enantiomers in rat plasma.[9]

  • Instrumentation: High-Performance Liquid Chromatography combined with a mass spectrometry detector (HPLC-MS/MS).[9]

  • Column: Chiralpak IC (a cellulose (B213188) tris(3,5-dichlorophenyl carbamate) stationary phase column).[9]

  • Mobile Phase: Acetonitrile-water (60:40, v/v).[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Detection: Mass spectrometry.

  • Sample Preparation: The specifics of the sample preparation are not detailed in the abstract but would typically involve protein precipitation or liquid-liquid extraction for plasma samples.

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different methods provide comparable and reliable results. A generalized workflow for this process is illustrated below.

Cross-Validation Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison A_dev Method A Development A_val Method A Validation (ICH Guidelines) A_dev->A_val sample_prep Prepare Standard & QC Samples A_val->sample_prep B_dev Method B Development B_val Method B Validation (ICH Guidelines) B_dev->B_val B_val->sample_prep analyze_A Analyze Samples with Method A sample_prep->analyze_A analyze_B Analyze Samples with Method B sample_prep->analyze_B stat_analysis Statistical Analysis of Results (e.g., Bland-Altman plot) analyze_A->stat_analysis analyze_B->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion

Caption: Workflow for cross-validation of two analytical methods.

References

In Vivo Anticancer Efficacy of Oxypeucedanin Hydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo anticancer efficacy of oxypeucedanin (B192039) hydrate (B1144303) and its parent compound, oxypeucedanin, against other natural furanocoumarins and standard chemotherapeutic agents. The information is supported by experimental data from various preclinical studies.

While direct in vivo validation of the anticancer efficacy of oxypeucedanin hydrate is limited in publicly available literature, studies on its parent compound, oxypeucedanin, and other structurally related furanocoumarins provide valuable insights. This guide synthesizes the available data to offer a comparative perspective against established cancer therapies.

Comparative Efficacy of Furanocoumarins and Chemotherapeutic Agents

The following tables summarize the in vivo anticancer activities of oxypeucedanin, other furanocoumarins (imperatorin and psoralen), and standard chemotherapeutic drugs (doxorubicin and docetaxel) in various cancer models.

Table 1: In Vivo Anticancer Efficacy of Furanocoumarins

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionKey Findings
Oxypeucedanin CT26 Colon CancerMice15 mg/kg, intraperitoneal (i.p.)Did not inhibit tumor growth aloneDid not interfere with the antitumor efficacy of cisplatin.[1]
Oxypeucedanin Not specifiedMouse model0.5 mg/kgReduced tumor volume and weightShowed antitumor activity.[2]
Imperatorin (B1671801) HepG2 Human HepatomaNude mice50 and 100 mg/kg31.93% and 63.18% respectivelySuppressed tumor growth effectively with no significant host toxicity.[3][4][5]
Psoralen Breast CancerXenograft modelNot specifiedSignificant reduction in tumor volumeInduced cell cycle arrest by modulating the Wnt/β-catenin pathway.[6]

Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionKey Findings
Doxorubicin (B1662922) MH134 Hepatocellular CarcinomaC3H/He miceNot specifiedSignificant tumor growth suppression when combined with flavopiridol (B1662207)Combination therapy increased apoptosis and decreased tumor cell proliferation.[7]
Docetaxel DU145 Human Prostate CancerNude mice5 and 10 mg/kg, subcutaneous (s.c.), once/weekSignificant inhibitory activityMore effective in a cell implantation model versus a solid tumor model.[8]
Docetaxel PC3 Human Prostate CancerCastrated male SCID mice10, 25, and 50 mg/kg, intraperitoneal (i.p.), weeklyDose-dependent tumor growth inhibitionLuCaP23.1 AI and PC3 tumors were sensitive to treatment.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.

Oxypeucedanin in CT26 Tumor-Bearing Mouse Model[1]
  • Animal Model: Mice were subcutaneously inoculated with CT26 tumor cells.

  • Drug Administration: Once tumors reached a certain size, mice received an intraperitoneal (i.p.) injection of oxypeucedanin at a dose of 15 mg/kg.

  • Efficacy Assessment: Tumor growth rate was monitored.

Imperatorin in HepG2 Xenograft Model[3][4]
  • Animal Model: Nude mice bearing HepG2 cells.

  • Drug Administration: Imperatorin was administered at dosages of 50 and 100 mg/kg for 14 days.

  • Efficacy Assessment: Tumor growth was measured, and host toxicity was evaluated by monitoring body weight.

Docetaxel in DU145 Prostate Cancer Xenograft Model[8]
  • Animal Model: Nude mice with xenografts of the human prostate cancer cell line DU145.

  • Drug Administration: Docetaxel was administered subcutaneously (s.c.) once a week at doses ranging from 0.1 to 10 mg/kg.

  • Efficacy Assessment: Tumor size and body weight were monitored.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Protocol cluster_analysis Efficacy Assessment Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Palpable tumor formation Drug Administration Drug Administration Tumor Growth Monitoring->Drug Administration Randomization Control Group Control Group Tumor Growth Monitoring->Control Group Randomization Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Control Group->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Tumor volume/weight

Caption: A generalized workflow for in vivo anticancer drug efficacy studies.

signaling_pathway cluster_oxypeucedanin Oxypeucedanin cluster_imperatorin Imperatorin cluster_psoralen Psoralen OPD Oxypeucedanin G2M G2/M Phase Arrest OPD->G2M Apoptosis_OPD Apoptosis OPD->Apoptosis_OPD IM Imperatorin DeathReceptor Death Receptor Pathway IM->DeathReceptor Mitochondrial Mitochondrial Pathway IM->Mitochondrial Apoptosis_IM Apoptosis DeathReceptor->Apoptosis_IM Mitochondrial->Apoptosis_IM Psoralen Psoralen Wnt Wnt/β-catenin Pathway Psoralen->Wnt CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest

Caption: Postulated signaling pathways for the anticancer effects of furanocoumarins.

References

A Comparative Analysis of Ionic Liquids and Organic Solvents for the Extraction of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of the extraction efficiency of a promising green solvent, the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N), against a conventional organic solvent, ethanol (B145695), for the isolation of oxypeucedanin (B192039) hydrate (B1144303) from the roots of Angelica dahurica.

Oxypeucedanin hydrate is a furanocoumarin that has garnered interest for its potential therapeutic properties. Traditional extraction methods often rely on volatile and flammable organic solvents. In contrast, ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure, thermal stability, and tunable solvency. This comparison is based on experimental data to provide an objective assessment of the performance of these two solvent systems.

Quantitative Comparison of Extraction Efficiency

The following table summarizes the key quantitative data from comparative studies on the extraction of this compound using an ionic liquid and a conventional organic solvent.

ParameterIonic Liquid ([Bmim]Tf2N)Organic Solvent (95% Ethanol)
Extraction Method AgitationMaceration with repeated extraction
Solvent-to-Solid Ratio 8:150:1 (for initial extraction)
Extraction Temperature 60 °CRoom Temperature
Extraction Time 180 minutesNot specified (repeated until complete extraction)
Extraction Yield 98.06% 0.12% (of raw material) [1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the results.

Ionic Liquid-Based Extraction Protocol

The extraction of this compound using the ionic liquid [Bmim]Tf2N was performed as follows:

  • Powdered samples of Angelica dahurica root (one gram) were mixed with the ionic liquid [Bmim]Tf2N.

  • The mixture was subjected to agitation at 500 rpm.

  • The extraction was carried out under optimized conditions: a solvent-to-solid ratio of 8:1, a temperature of 60 °C, and an extraction time of 180 minutes.[2][3]

  • Prior to extraction, the powdered samples were soaked in the ionic liquid for 30 minutes.[3]

  • Following extraction, a back-extraction method using 0.01 N HCl was employed to recover the target components from the ionic liquid solution.[2]

Organic Solvent-Based Extraction Protocol

The quantitative evaluation of this compound using 95% ethanol was conducted to determine the total amount present in the raw plant material:

  • One-gram samples of powdered Angelica dahurica root were extracted with 50 mL of 95% ethanol at room temperature.[1]

  • The extraction process was repeated until this compound was no longer detectable in the extraction solution.[1]

  • The collected ethanol extraction solutions were then concentrated under reduced pressure for analysis by High-Performance Liquid Chromatography (HPLC).[1]

Experimental Workflow

The following diagram illustrates the comparative experimental workflow for the extraction of this compound using both ionic liquid and organic solvent methods.

G cluster_0 Ionic Liquid Extraction cluster_1 Organic Solvent Extraction IL_start Start: Powdered Angelica dahurica Root IL_soak Soaking with [Bmim]Tf2N (30 min) IL_start->IL_soak IL_extract Extraction (8:1 ratio, 60°C, 180 min, 500 rpm) IL_soak->IL_extract IL_back_extract Back-extraction with 0.01 N HCl IL_extract->IL_back_extract IL_analysis HPLC Analysis IL_back_extract->IL_analysis IL_end Result: 98.06% Yield IL_analysis->IL_end OS_start Start: Powdered Angelica dahurica Root OS_extract Repeated Maceration with 95% Ethanol (Room Temp) OS_start->OS_extract OS_concentrate Concentration of Extract OS_extract->OS_concentrate OS_analysis HPLC Analysis OS_concentrate->OS_analysis OS_end Result: 0.12% of Raw Material OS_analysis->OS_end

References

A Comparative Analysis of Oxypeucedanin Hydrate and Other Furanocoumarins from Peucedanum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of oxypeucedanin (B192039) hydrate (B1144303) against other prominent furanocoumarins isolated from Peucedanum species, supported by experimental data from peer-reviewed studies. The aim is to offer a clear perspective on their relative potency in cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of oxypeucedanin hydrate and other selected furanocoumarins from Peucedanum and related genera. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Cytotoxic Activity of Peucedanum Furanocoumarins
CompoundCell LineIC50 (µM)Reference
OxypeucedaninL1210 (murine leukemia)27.5 µg/mL (~96 µM)[1]
This compoundPC-3 (prostate cancer)> 300 µM[2]
ImperatorinA2780S (ovarian cancer)1100 µM[3]
Isoimperatorin (B1672244)A2780S (ovarian cancer)1100 µM[3]
OstholeA2780S (ovarian cancer)380 µM[3]
Table 2: Anti-inflammatory Activity of Peucedanum Furanocoumarins
CompoundAssayCell LineIC50 (µM)Reference
OxypeucedaninNO ProductionRAW 264.757 µM[4]
OxypeucedaninNO ProductionRAW 264.716.8 µg/mL (~58.7 µM)[4]
Oxypeucedanin MethanolateNO ProductionRat Hepatocytes122 µM[5]
PhellopterinNO ProductionRat Hepatocytes~50 µM[5]
ImperatorinNO ProductionRat Hepatocytes>100 µM (less potent)[5]
IsoimperatorinNO ProductionRat Hepatocytes>100 µM (less potent)[5]
Table 3: Antimicrobial Activity of Peucedanum Furanocoumarins
CompoundMicroorganismMIC (µg/mL)Reference
This compoundBacillus cereus9.76[6]
This compoundStaphylococcus aureus39.06[6]
This compoundEscherichia coli39.06[6]
This compoundCandida albicans39.06[6]
ImperatorinStaphylococcus aureus>100[7]
IsoimperatorinStaphylococcus aureus100[7]
PeucedaninVarious bacteria1200 - 4800[3]
Table 4: Neuroprotective and Related Activities
CompoundActivityModelKey FindingsReference
This compoundAcetylcholinesterase InhibitionTLC bioautographic assayMinimum inhibitory quantity: 0.6 µg[8]
ImperatorinAcetylcholinesterase InhibitionTLC bioautographic assayMinimum inhibitory quantity: 0.1 µg[8]
OxypeucedaninNeuroprotectionDoxorubicin-induced apoptosis in PC12 cells40% decrease in caspase-3 activity at 80 µg/mL[9][10]
IsoimperatorinNeuroprotectionDoxorubicin-induced apoptosis in PC12 cells25% decrease in caspase-3 activity at 80 µg/mL[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may have been adapted by the specific studies referenced.

Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test furanocoumarins and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[11]

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate (1 × 10⁵ cells/well) and incubate for 24 hours.[2]

  • Pre-treatment and Stimulation: Pre-treat the cells with different concentrations of the furanocoumarins for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours.[2]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[2]

  • Griess Reaction: Mix the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[2]

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. The nitrite (B80452) concentration is calculated from a sodium nitrite standard curve.[11]

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., equivalent to a 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Neuroprotection Assay (Glutamate-Induced Toxicity)
  • Cell Seeding: Plate neuronal cells (e.g., HT-22 or primary cortical neurons) in multi-well plates and allow them to adhere.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[14]

  • Glutamate (B1630785) Challenge: Induce neurotoxicity by adding glutamate (e.g., 5 mM for HT-22 cells) and co-incubating with the test compounds for 12-24 hours.[14]

  • Viability Assessment: Assess cell viability using the MTT assay as described above. An increase in viability compared to the glutamate-only treated cells indicates a neuroprotective effect.[15]

Signaling Pathways and Mechanisms of Action

The biological activities of Peucedanum furanocoumarins are mediated through the modulation of various signaling pathways.

Anti-inflammatory Signaling Pathway

Several coumarins from Peucedanum praeruptorum have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[16]

G Anti-inflammatory Action of Peucedanum Furanocoumarins LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor Leads to degradation of NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Activates transcription of Inflammatory_Mediators Inflammatory Mediators (NO, Cytokines) Proinflammatory_Genes->Inflammatory_Mediators Leads to production of Furanocoumarins Peucedanum Furanocoumarins Furanocoumarins->NFkB_Inhibitor Inhibits degradation Furanocoumarins->NFkB Inhibits translocation

Caption: NF-κB signaling pathway inhibition by Peucedanum furanocoumarins.

Neuroprotective Signaling Pathway Against Doxorubicin-Induced Apoptosis

Oxypeucedanin and isoimperatorin have demonstrated neuroprotective effects against doxorubicin (B1662922) (DOX)-induced toxicity in PC12 cells. Their mechanism involves the mitigation of oxidative stress and the modulation of key apoptotic proteins.

G Neuroprotective Action Against Doxorubicin Toxicity DOX Doxorubicin (DOX) ROS ↑ Reactive Oxygen Species (ROS) DOX->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax expression MMP->Bax Bcl2 ↓ Bcl-2 expression MMP->Bcl2 Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis / Neuronal Cell Death Caspase3->Apoptosis Furanocoumarins Oxypeucedanin & Isoimperatorin Furanocoumarins->ROS Inhibits Furanocoumarins->MMP Prevents collapse Furanocoumarins->Bax Downregulates Furanocoumarins->Bcl2 Upregulates Furanocoumarins->Caspase3 Inhibits

Caption: Apoptotic pathway modulation by oxypeucedanin and isoimperatorin.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Oxypeucedanin Hydrate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationships (SAR) of oxypeucedanin (B192039) hydrate (B1144303) and its synthetic analogs reveals critical insights for the future design of more potent and selective therapeutic agents. This guide synthesizes experimental data on the cytotoxic, anti-inflammatory, and antimicrobial activities of these furanocoumarin compounds, providing a valuable resource for researchers, scientists, and drug development professionals.

Oxypeucedanin, a naturally occurring linear furanocoumarin found in various plants of the Apiaceae and Rutaceae families, and its hydrated form, oxypeucedanin hydrate, have demonstrated a wide range of biological activities.[1][2] These include potent antiproliferative, cytotoxic, anti-influenza, and antiallergic effects.[1][2] Understanding how modifications to the core structure of this compound impact its biological efficacy is paramount for the development of novel drug candidates.

Comparative Analysis of Biological Activities

The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the furanocoumarin scaffold. The following tables summarize the available quantitative data, highlighting key structural modifications and their impact on cytotoxicity, anti-inflammatory, and antimicrobial properties.

Cytotoxic Activity

The cytotoxicity of oxypeucedanin and its derivatives has been evaluated against various cancer cell lines. The data suggests that the presence and nature of the side chain at position 5 of the psoralen (B192213) ring are crucial for activity.

CompoundStructureCell LineIC50 (µg/mL)Reference
Oxypeucedanin5-epoxy-isopentenyloxypsoralenHL-6027.5[1]
This compound5-(2,3-dihydroxy-3-methylbutoxy)psoralenNot Specified>20[1]
Pangelin (hydrated derivative)Not SpecifiedHL-60More potent than Oxypeucedanin[1]
This compound AcetonideNot SpecifiedHL-60More potent than Oxypeucedanin[1]

Note: Specific IC50 values for Pangelin and this compound Acetonide were not provided in the source material, only a qualitative comparison.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the inhibition of key inflammatory mediators.

CompoundAssayTarget/MediatorActivityReference
This compoundLPS-induced RAW 264.7 macrophagesiNOS, COX-2, IL-1β, IL-6, TNF-αInhibition of productionNot Specified
This compoundLPS-induced RAW 264.7 macrophagesROSReduction of productionNot Specified
Antimicrobial Activity

While comprehensive SAR studies on the antimicrobial effects of a series of this compound analogs are limited, the parent compound has shown activity against various pathogens.

CompoundOrganismMIC (µg/mL)Reference
OxypeucedaninCandida albicans>100[3]
OxypeucedaninAspergillus niger>100[3]
OxypeucedaninEscherichia coli>100[3]
OxypeucedaninPseudomonas aeruginosa>100[3]
OxypeucedaninStaphylococcus aureus>100[3]
OxypeucedaninBacillus subtilis>100[3]

Structure-Activity Relationship Insights

Based on the available data for coumarins and furanocoumarins, several key structural features influencing biological activity can be highlighted:

  • The Furanocoumarin Core: The planar psoralen ring system is essential for intercalation into DNA, a mechanism contributing to the cytotoxicity of many furanocoumarins.

  • Substitution at C5: The nature of the substituent at the 5-position of the psoralen ring significantly impacts cytotoxicity. The epoxide ring in oxypeucedanin appears to be important for its activity, and modifications to this side chain, such as hydration to form this compound or conversion to the acetonide, can modulate this activity.

  • Hydroxylation: The presence of hydroxyl groups can influence the anti-inflammatory and cytotoxic properties of coumarins. For instance, 6,7-dihydroxy-substituted coumarins have shown tumor cell-specific cytotoxicity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of oxypeucedanin were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells (e.g., HL-60) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., oxypeucedanin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance of the resulting colored product is measured at approximately 540 nm.

  • Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells.

Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method.[3]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known anti-inflammatory signaling pathway of this compound and a general workflow for its extraction and isolation.

anti_inflammatory_pathway cluster_cell Macrophage cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4/MD2 complex LPS->TLR4_MD2 NFkB NF-κB TLR4_MD2->NFkB MAPK MAPK TLR4_MD2->MAPK ROS ROS TLR4_MD2->ROS OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Inhibition OXH->ROS Reduction Inflammatory_Mediators iNOS, COX-2, IL-1β, IL-6, TNF-α NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators extraction_workflow Plant_Material Plant Material (e.g., Angelica dahurica roots) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolated_Compound Pure Oxypeucedanin/ This compound Purification->Isolated_Compound

References

Unveiling the Inhibitory Mechanisms of Oxypeucedanin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effects of oxypeucedanin (B192039) hydrate (B1144303) on key enzymes implicated in drug metabolism and neurodegenerative diseases. Through a detailed comparison with established inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating the therapeutic potential of this natural furanocoumarin.

Cytochrome P450 3A4 (CYP3A4) Inhibition

Cytochrome P450 3A4 is a critical enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions. Oxypeucedanin hydrate has demonstrated inhibitory activity against this enzyme.

Comparative Inhibitory Activity on CYP3A4
CompoundIC50 Value (µM)Comments
This compound 26.36[1]A furanocoumarin with potential for drug interactions.
Ketoconazole (B1673606)0.011 - 1.69[2][3][4][5]A potent and well-characterized inhibitor, often used as a positive control. The IC50 can vary depending on the substrate used.
6′,7′-dihydroxybergamottin8.50[1]Another furanocoumarin found in grapefruit juice, known for its inhibitory effects on CYP3A4.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

This protocol outlines a typical method for assessing CYP3A4 inhibition using human liver microsomes and nifedipine (B1678770) as a substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound and other test compounds

  • Ketoconazole (positive control)

  • Nifedipine (CYP3A4 substrate)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for HPLC analysis

  • HPLC system with UV or MS detection

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test compounds, positive control, and substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine HLMs, phosphate buffer, and the test compound or control at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system and the substrate (nifedipine).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the formation of the nifedipine metabolite (oxidized nifedipine) using a validated HPLC method.

  • Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare Assay Plate reagents->plate add_components Add Enzyme, Inhibitor, and Buffer to Wells plate->add_components preincubate Pre-incubate add_components->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate (e.g., Spectrophotometer) stop_reaction->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Data and Determine IC50 calculate->plot

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an efflux transporter that plays a significant role in multidrug resistance in cancer and affects the absorption and distribution of many drugs. This compound has been identified as a substrate and a weak inhibitor of P-gp.

Comparative Inhibitory Activity on P-gp
CompoundEffect on P-gpComments
This compound Substrate and weak inhibitor; decreases daunorubicin (B1662515) transport in Caco-2 cells.[1]A specific IC50 value for inhibition is not well-established. It may also reverse P-gp-mediated drug transport by affecting P-gp expression and ATPase activity.[6][7][8]
VerapamilPotent inhibitor.[9][10][11]A well-known P-gp inhibitor used as a positive control in P-gp inhibition assays. Its reported IC50 values vary widely depending on the experimental conditions.[12]
Cyclosporin APotent inhibitor.[10]An immunosuppressant drug that also potently inhibits P-gp.
Experimental Protocol: P-gp Inhibition Assay using Caco-2 Cells

This protocol describes a method to assess P-gp inhibition by measuring the transport of a fluorescent substrate, such as daunorubicin or rhodamine 123, across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Verapamil (positive control)

  • Daunorubicin or Rhodamine 123 (P-gp substrate)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B) Transport: Add the transport buffer containing the P-gp substrate and the test inhibitor (at various concentrations) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the transport buffer containing the P-gp substrate and the test inhibitor to the basolateral chamber. Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Sampling: At the end of the incubation, collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).

  • Analysis: Measure the concentration of the P-gp substrate in the collected samples using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is a measure of P-gp activity. A decrease in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. While there is no direct IC50 value for this compound, its non-hydrated form, oxypeucedanin, has shown inhibitory activity.

Comparative Inhibitory Activity on AChE
CompoundIC50 ValueComments
Oxypeucedanin ~96 µM (converted from 27.5 µg/mL)[13]The inhibitory potential of the hydrated form needs further investigation.
Donepezil (B133215)6.7 nM - 32 nM[14][15][16]A potent and selective AChE inhibitor widely used in the treatment of Alzheimer's disease.
Galantamine~5.1 µM[17]A natural alkaloid and a reversible, competitive AChE inhibitor.
Khellactone (B107364) coumarin (B35378) (PJ13) from Peucedanum japonicum9.28 µM[18]A compound structurally related to this compound, demonstrating the potential of this class of molecules as AChE inhibitors.

Note: The IC50 value for oxypeucedanin was converted from µg/mL to µM using its molecular weight (286.28 g/mol ).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound and other test compounds

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, test compounds, and positive control in phosphate buffer.

  • Assay Mixture: In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the AChE solution to the wells (except for the blank).

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis by AChE) with DTNB.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Role of Acetylcholinesterase in the Cholinergic Synapse

cholinergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline_uptake Choline Uptake ach_synthesis Acetylcholine (ACh) Synthesis choline_uptake->ach_synthesis chat Choline Acetyltransferase (ChAT) ach_vesicle ACh Packaging into Vesicles ach_synthesis->ach_vesicle vesicle_fusion Vesicle Fusion and ACh Release ach_vesicle->vesicle_fusion action_potential Action Potential ca_influx Ca2+ Influx action_potential->ca_influx ca_influx->vesicle_fusion ach_in_cleft ACh vesicle_fusion->ach_in_cleft ach_hydrolysis ACh Hydrolysis ach_in_cleft->ach_hydrolysis ach_receptor Acetylcholine Receptor (e.g., Nicotinic, Muscarinic) ach_in_cleft->ach_receptor ache Acetylcholinesterase (AChE) ache->ach_hydrolysis choline_acetate Choline + Acetate ach_hydrolysis->choline_acetate choline_acetate->choline_uptake Reuptake postsynaptic_signal Postsynaptic Signal (e.g., Depolarization) ach_receptor->postsynaptic_signal

References

Navigating the Landscape of Furanocoumarin Pharmacokinetics: A Comparative Guide to the Reproducibility and Robustness of Oxypeucedanin Hydrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful translation from bench to bedside. This guide provides a comparative analysis of the reproducibility and robustness of pharmacokinetic studies on oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin with therapeutic potential. By juxtaposing its performance with structurally similar furanocoumarins—imperatorin, bergapten, and xanthotoxin—and delving into the experimental methodologies, this guide aims to offer a clear perspective on the current state of research and highlight key considerations for future investigations.

A Tabular Comparison of Pharmacokinetic Parameters

To facilitate a clear and concise comparison, the following tables summarize the key pharmacokinetic parameters of oxypeucedanin hydrate and its alternatives across different preclinical species. The data presented is a synthesis of findings from multiple independent studies, providing an overview of the consistency and variability in the reported pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
RatOral203.38Not ReportedNot Reported2.9410.26[1][2][3]
RatIV2.5--441.3 ± 113.20.66-[1][2][3]
RatIV5--871.2 ± 183.50.61-[1][2][3]
RatIV10--1823.4 ± 356.70.63-[1][2][3]
DogOralNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: "Not Reported" indicates that the specific value was not available in the cited literature.

Table 2: Pharmacokinetic Parameters of Alternative Furanocoumarins

CompoundSpeciesRouteDose (mg/kg)Tmax (h)Cmax (µg/mL)AUC (µg·h/mL)T½ (h)Bioavailability (%)Reference
ImperatorinRatOral6.251.23 ± 0.260.95 ± 0.383.42 ± 0.52Not Reported~3.85[5][6]
ImperatorinRatOral12.5Not ReportedNot ReportedNot ReportedNot Reported~33.51[5]
ImperatorinRatOral25Not ReportedNot ReportedNot ReportedNot Reported~34.76[5]
BergaptenRatOral1.22.7 - 3.82Not ReportedNot ReportedNot ReportedNot Reported[7]
BergaptenHumanOralNot Reported4.2 ± 0.40.229 ± 0.0142.507 ± 0.1696.9 ± 2.3Not Reported[8]
XanthotoxinNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9][10]

Deep Dive into Experimental Protocols

The reproducibility and robustness of pharmacokinetic data are intrinsically linked to the methodologies employed. The following sections detail the key experimental protocols used in the cited studies for this compound and its alternatives.

Quantification of this compound in Biological Matrices

The primary analytical method for quantifying this compound in plasma is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS). This technique offers high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are typically prepared via protein precipitation with methanol. An internal standard (IS), such as imperatorin, is added to the plasma sample before precipitation to account for variability during sample processing and analysis.[11] The mixture is then vortexed and centrifuged to separate the precipitated proteins. The resulting supernatant is injected into the UPLC/MS/MS system.[11]

  • Chromatographic Separation: Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[11]

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions monitored are typically m/z 287→203 for oxypeucedanin and m/z 271→203 for the internal standard imperatorin.[11]

  • Method Validation: The UPLC/MS/MS method is validated for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability, adhering to regulatory guidelines such as those from the FDA.[11] The validation data from published studies demonstrate good linearity, precision (intra- and inter-day relative standard deviations within acceptable limits), and accuracy.[4][12] The stability of oxypeucedanin in plasma is also assessed under various conditions (e.g., short-term, long-term, freeze-thaw cycles) to ensure sample integrity.[11]

A High-Performance Liquid Chromatography (HPLC) method with UV detection has also been developed for the simultaneous determination of this compound and byak-angelicin in dog plasma.[4]

  • Sample Preparation: Plasma samples are extracted using a mixture of tert-butyl methyl ether and n-hexane.[4]

  • Chromatographic Separation: A C18 column is used with a mobile phase of acetonitrile, methanol, water, and acetic acid.[4]

  • Method Validation: The HPLC method demonstrated good linearity, precision (intra- and inter-day precision less than 7.6% and 8.5%, respectively), and accuracy (from 91.9% to 106.1%).[4]

Pharmacokinetic Studies in Animal Models
  • Animal Models: Pharmacokinetic studies of this compound have been conducted in rats and dogs.[1][2][3][4]

  • Administration and Dosing: For oral administration, oxypeucedanin is typically suspended in a suitable vehicle and administered via gavage. For intravenous administration, the compound is dissolved in a vehicle and injected. Dosing regimens have varied between studies.[1][2][3]

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at low temperatures until analysis.[11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[1][2][3]

Visualizing the Underlying Mechanisms: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the factors influencing the pharmacokinetics of this compound and other furanocoumarins, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow for pharmacokinetic analysis.

experimental_workflow cluster_animal_study Animal Dosing and Sampling cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Processing and Analysis Animal_Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Internal_Standard Addition of Internal Standard Plasma_Separation->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Methanol) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Internal_Standard->Protein_Precipitation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_MSMS UPLC/MS/MS Analysis Supernatant_Collection->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Concentration_Calculation Concentration Calculation Data_Acquisition->Concentration_Calculation PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Concentration_Calculation->PK_Modeling Parameter_Estimation Parameter Estimation (Tmax, Cmax, AUC, T½) PK_Modeling->Parameter_Estimation

Figure 1: Experimental workflow for a typical preclinical pharmacokinetic study.

Furanocoumarins, including oxypeucedanin, are known to interact with drug-metabolizing enzymes and transporters, which can significantly impact their own pharmacokinetics and those of co-administered drugs. Two key players in this interaction are Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).

cyp3a4_regulation cluster_receptors Nuclear Receptors cluster_gene Gene Expression PXR PXR RXR RXR PXR->RXR Dimerization CYP3A4_Gene CYP3A4 Gene RXR->CYP3A4_Gene Binds to XREM region (Induction) CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_Protein Translation Inducers Inducers (e.g., certain drugs, St. John's Wort) Inducers->PXR Inhibitors Inhibitors (e.g., Furanocoumarins, Grapefruit Juice) Inhibitors->CYP3A4_Protein Inhibition of Enzyme Activity

Figure 2: Simplified diagram of CYP3A4 regulation by inducers and inhibitors.

pgp_signaling cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) (ABCB1) Extracellular Extracellular Pgp->Extracellular Efflux Intracellular Intracellular MAPK MAPK Pathway NF_kB NF-κB MAPK->NF_kB PI3K_Akt PI3K/Akt Pathway PI3K_Akt->NF_kB ABCB1_Gene ABCB1 Gene NF_kB->ABCB1_Gene Upregulation PXR PXR PXR->ABCB1_Gene Pgp_Expression Increased P-gp Expression ABCB1_Gene->Pgp_Expression Drugs Drugs / Xenobiotics (P-gp Substrates) Drugs->Pgp Binding

Figure 3: Overview of P-glycoprotein (P-gp) function and regulatory signaling pathways.

Discussion on Reproducibility and Robustness

Based on the available literature, the pharmacokinetic studies of this compound demonstrate a reasonable degree of reproducibility, particularly in rats. The reported elimination half-life after intravenous administration is consistent across different dose levels (0.61-0.66 hours).[1][2][3] However, discrepancies exist in the reported oral absorption rates, with some studies suggesting rapid absorption while another indicates slow absorption.[11] This variability could be attributed to differences in experimental conditions, such as the formulation of the oral dose and the specific strain of rats used.

The robustness of the pharmacokinetic data for this compound is well-supported by the thorough validation of the analytical methods employed.[4][11] The use of UPLC/MS/MS provides high sensitivity and specificity, minimizing the potential for interference from other compounds. The reported precision and accuracy of these methods are within acceptable limits, suggesting that the quantification of this compound in plasma is reliable.

Compared to its alternatives, the pharmacokinetic profile of this compound is less extensively characterized. Imperatorin has been studied at multiple oral dose levels, revealing dose-dependent bioavailability.[5] Bergapten has been investigated in both preclinical species and humans, with data available on the impact of formulation on its absorption.[7][8] The pharmacokinetics of xanthotoxin are less clearly defined in the readily available literature.

A significant factor influencing the pharmacokinetics of all these furanocoumarins is their interaction with CYP3A4 and P-glycoprotein.[11][13][14] this compound has been shown to be a substrate of P-gp and an inhibitor of CYP3A4.[13] This has important implications for its own disposition and for potential drug-drug interactions. The variability in the expression and activity of these proteins across different species and even individuals can contribute to the observed variability in pharmacokinetic parameters.

Conclusion

The pharmacokinetic studies of this compound provide a foundational understanding of its absorption, distribution, metabolism, and excretion. The analytical methods used for its quantification are robust and well-validated. While there is a good degree of reproducibility in the intravenous pharmacokinetic data in rats, further studies are needed to clarify the variability in its oral absorption.

For future research, a head-to-head comparative pharmacokinetic study of this compound and its alternatives under standardized conditions would be invaluable for a more direct assessment of their relative performance. Investigating the impact of different formulations on the oral bioavailability of this compound is also a critical next step. Furthermore, a deeper exploration of its interactions with drug transporters and metabolizing enzymes will be essential for predicting its pharmacokinetic behavior in humans and for ensuring its safe and effective clinical development. By addressing these knowledge gaps, the scientific community can build a more complete and robust understanding of the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Oxypeucedanin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Oxypeucedanin Hydrate, a furanocoumarin compound, is critical for ensuring laboratory safety and environmental protection.[1] While specific disposal instructions from a Safety Data Sheet (SDS) should always take precedence, the following guidelines provide a framework for its safe handling and disposal based on general principles of hazardous waste management in a laboratory setting. This material should be treated as hazardous until comprehensive toxicological and environmental fate data becomes available.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station are mandatory.[3]

Quantitative Data Summary

The following table summarizes key data for this compound relevant to its handling and the preparation for disposal.

PropertyValueSource
Molecular Formula C16H16O6[2]
Molecular Weight 304.3 g/mol [2]
Appearance Solid[2]
Solubility in Ethanol (B145695) ~5 mg/mL[2]
Solubility in DMSO ~30 mg/mL[2]
Solubility in DMF ~30 mg/mL[2]
Aqueous Solubility Sparingly soluble. For aqueous buffers, dissolve in DMSO first. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.33 mg/ml. Aqueous solutions are not recommended for storage beyond one day.[2]
Storage -20°C[2]

Step-by-Step Disposal Procedure

This protocol outlines the general procedure for the disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or non-contaminated this compound solid waste in a clearly labeled, sealed container designated for solid chemical waste.[4] The container must be compatible with the chemical and properly sealed to prevent leakage or spillage.[5]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated hazardous waste container.[4] Sharps, including needles and broken glass, must be disposed of in a designated sharps container.[4]

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., ethanol, DMSO, DMF) should be collected in a labeled container for halogenated or non-halogenated solvent waste, as appropriate.[4] Do not mix incompatible waste streams.

    • Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not dispose of this compound solutions down the drain. [6][7]

2. Waste Container Management:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."[8] Include the concentration and solvent if it is a solution.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][8] Ensure containers are kept closed except when adding waste.[5][6] The SAA should be inspected weekly for any signs of leakage.[5]

3. Disposal of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[6]

  • To triple-rinse, use a solvent capable of removing the residue (e.g., ethanol or DMSO). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[6]

  • The collected rinseate is considered hazardous waste and must be disposed of accordingly.[6]

  • After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular non-hazardous trash, removing the cap.[6]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup for the hazardous waste.[8]

  • Do not exceed the maximum accumulation limits for hazardous waste in your SAA (e.g., 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow Start Waste Generated (this compound) Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Oxypeucedanin Hydrate or Contaminated Solid Materials Waste_Type->Solid_Waste Solid Liquid_Waste This compound in Solution Waste_Type->Liquid_Waste Liquid Empty_Container Empty Stock Container Waste_Type->Empty_Container Container Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Solvent_Type Solvent Type? Liquid_Waste->Solvent_Type Triple_Rinse Triple-Rinse with Appropriate Solvent? Empty_Container->Triple_Rinse Store_SAA Store All Waste in Satellite Accumulation Area Solid_Container->Store_SAA Organic_Solvent Organic Solvent (DMSO, Ethanol) Solvent_Type->Organic_Solvent Organic Aqueous_Solvent Aqueous Solution Solvent_Type->Aqueous_Solvent Aqueous Organic_Container Collect in Labeled Solvent Waste Container Organic_Solvent->Organic_Container Aqueous_Container Collect in Labeled Aqueous Waste Container Aqueous_Solvent->Aqueous_Container Organic_Container->Store_SAA Aqueous_Container->Store_SAA Triple_Rinse->Solid_Container No Collect_Rinseate Collect Rinseate as Hazardous Waste Triple_Rinse->Collect_Rinseate Yes Dispose_Trash Dispose of Container as Regular Trash (Deface Label, Remove Cap) Collect_Rinseate->Dispose_Trash EHRS_Pickup Contact EH&S for Waste Pickup Store_SAA->EHRS_Pickup

References

Personal protective equipment for handling Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Oxypeucedanin (B192039) Hydrate (B1144303) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks.

Hazard Identification and Safety Summary

Oxypeucedanin Hydrate is a natural furanocoumarin that should be handled as a potentially hazardous substance.[1] While comprehensive toxicological data is not widely available, the existing information indicates potential health risks.

GHS Hazard Classification: According to aggregated data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]

  • Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[2][3]

Warning: This material should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₆[2][4][5]
Molecular Weight 304.29 g/mol [2][4][5]
Appearance Solid[1]
CAS Number 2643-85-8[2][4][5]
Storage Temperature -20°C[1]
Melting Point 187-188°C[5]
Boiling Point 544.3 ± 50.0 °C[5]
Solubility DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~5 mg/mLDMSO:PBS (pH 7.2) (1:2): ~0.33 mg/mL[1][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Safety glasses with side shields or chemical safety goggles.Nitrile gloves (or other chemically resistant gloves), lab coat.Work in a certified chemical fume hood.
Handling Solutions Safety glasses with side shields or chemical safety goggles.Nitrile gloves, lab coat.If outside a fume hood, ensure adequate ventilation.
Cleaning and Decontamination Chemical safety goggles.Heavy-duty, chemically resistant gloves, lab coat.Not generally required if ventilation is adequate.

Operational Plan: Step-by-Step Handling Procedures

4.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the package.

  • Store the container in a designated, locked-up location at -20°C.[1]

  • Ensure the storage area is clearly labeled with the compound's identity and hazard warnings.

4.2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Before handling, ensure all necessary PPE is worn correctly.

  • To prepare a stock solution, dissolve the solid this compound in an appropriate solvent such as DMSO, DMF, or ethanol.[1] For aqueous buffers, first dissolve in DMSO and then dilute with the aqueous buffer of choice.[1]

  • When dissolving, purge the solvent with an inert gas.[1]

  • Aqueous solutions should not be stored for more than one day.[1]

  • Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

4.3. Experimental Use:

  • When using solutions of this compound, always wear appropriate PPE.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an emergency.

Emergency_Procedures start Emergency Event spill Chemical Spill start->spill Spill Occurs exposure Personal Exposure start->exposure Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate skin_contact Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention. exposure->skin_contact On Skin eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention. exposure->eye_contact In Eyes inhalation Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. exposure->inhalation Inhaled ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. exposure->ingestion Swallowed alert Alert Supervisor and Safety Officer evacuate->alert ppe Wear Appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Spill Area (follow institutional guidelines) contain->cleanup dispose_spill Dispose of Contaminated Material as Hazardous Waste cleanup->dispose_spill report Complete Incident Report skin_contact->report eye_contact->report inhalation->report ingestion->report dispose_spill->report

Caption: Workflow for emergency response to this compound incidents.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Disposal:

    • Dispose of the waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7][8] Do not dispose of down the drain or in general trash.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.